Product packaging for 1-Bromo-3-ethylcyclohexane(Cat. No.:CAS No. 62517-99-1)

1-Bromo-3-ethylcyclohexane

Cat. No.: B14531055
CAS No.: 62517-99-1
M. Wt: 191.11 g/mol
InChI Key: FLXRSYIWCHMGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-3-ethylcyclohexane is a useful research compound. Its molecular formula is C8H15Br and its molecular weight is 191.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15Br B14531055 1-Bromo-3-ethylcyclohexane CAS No. 62517-99-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62517-99-1

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

1-bromo-3-ethylcyclohexane

InChI

InChI=1S/C8H15Br/c1-2-7-4-3-5-8(9)6-7/h7-8H,2-6H2,1H3

InChI Key

FLXRSYIWCHMGDV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of trans-1-Bromo-3-ethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed stereoselective synthesis of trans-1-bromo-3-ethylcyclohexane. The synthesis involves the nucleophilic substitution of cis-3-ethylcyclohexanol using phosphorus tribromide, a method favoring an Sₙ2 reaction mechanism to achieve the desired trans stereochemistry through inversion of configuration. This document outlines the detailed reaction mechanism, a comprehensive experimental protocol, and methods for purification and characterization. All quantitative data is summarized for clarity, and a logical workflow of the synthesis is presented. This guide is intended to provide researchers and professionals in drug development with a robust methodology for obtaining this specific halogenated cyclohexane (B81311) derivative.

Introduction

Halogenated cyclohexanes are important building blocks in organic synthesis, serving as precursors for a variety of more complex molecules in the pharmaceutical and materials science industries. The stereochemistry of these compounds is often crucial for their biological activity and material properties. trans-1-Bromo-3-ethylcyclohexane is a specific stereoisomer whose synthesis requires careful control of reaction conditions to ensure the desired spatial arrangement of the bromine and ethyl substituents.

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry.[1] The synthesis of trans-1-bromo-3-ethylcyclohexane can be effectively achieved starting from the corresponding alcohol, 3-ethylcyclohexanol. The choice of the starting stereoisomer of the alcohol and the reaction mechanism are critical for obtaining the target trans product. This guide focuses on a method that utilizes the Sₙ2 reaction pathway, which is well-known to proceed with an inversion of stereochemistry at the reaction center.[2][3]

Reaction Mechanism and Stereochemistry

The synthesis of trans-1-bromo-3-ethylcyclohexane is proposed to proceed via a bimolecular nucleophilic substitution (Sₙ2) reaction. The key to achieving the trans configuration is to start with the cis isomer of 3-ethylcyclohexanol. The hydroxyl group of an alcohol is a poor leaving group; therefore, it must first be converted into a better leaving group. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.[1]

The reaction mechanism can be described in two main steps:

  • Activation of the Hydroxyl Group: The oxygen atom of the hydroxyl group in cis-3-ethylcyclohexanol acts as a nucleophile, attacking one of the phosphorus atoms of PBr₃. This results in the formation of a protonated intermediate and the displacement of a bromide ion. A subsequent deprotonation by a mild base (like pyridine (B92270), often used as a solvent or co-solvent) or another alcohol molecule leads to the formation of a good leaving group, an O-PBr₂ species.

  • Nucleophilic Attack and Inversion of Configuration: The bromide ion (Br⁻), generated in the previous step, then acts as a nucleophile and attacks the carbon atom bonded to the activated oxygen group from the side opposite to the leaving group (backside attack). This backside attack is characteristic of an Sₙ2 reaction and leads to an inversion of the stereochemistry at that carbon center.[2][3] Consequently, the cis configuration of the starting alcohol is converted to the trans configuration in the final product, trans-1-bromo-3-ethylcyclohexane.

The overall reaction is as follows:

3 cis-3-ethylcyclohexanol + PBr₃ → 3 trans-1-bromo-3-ethylcyclohexane + H₃PO₃

Experimental Protocol

This section details the proposed experimental procedure for the synthesis of trans-1-bromo-3-ethylcyclohexane.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
cis-3-EthylcyclohexanolC₈H₁₆O128.2110.0 g>98%Sigma-Aldrich
Phosphorus tribromidePBr₃270.693.5 mL (9.9 g)>99%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12100 mLAnhydrousFisher Scientific
PyridineC₅H₅N79.101 mLAnhydrousSigma-Aldrich
Saturated NaHCO₃ solutionNaHCO₃84.0150 mL-Lab-prepared
Anhydrous MgSO₄MgSO₄120.375 gAnhydrousFisher Scientific

3.2. Equipment

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

3.3. Procedure

  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, is flame-dried and allowed to cool to room temperature under a nitrogen atmosphere.

  • Charging the Flask: The flask is charged with cis-3-ethylcyclohexanol (10.0 g, 78.0 mmol) and anhydrous diethyl ether (60 mL). A small amount of anhydrous pyridine (1 mL) is added to the flask. The flask is then cooled in an ice-water bath to 0 °C with stirring.

  • Addition of PBr₃: Phosphorus tribromide (3.5 mL, 37.2 mmol) is dissolved in anhydrous diethyl ether (40 mL) and placed in the dropping funnel. The PBr₃ solution is added dropwise to the stirred alcohol solution over a period of 30-45 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then carefully poured into 100 mL of ice-cold water. The organic layer is separated using a separatory funnel. The aqueous layer is extracted with diethyl ether (2 x 30 mL).

  • Washing: The combined organic layers are washed with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by washing with brine (50 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure trans-1-bromo-3-ethylcyclohexane.

Data Presentation

4.1. Reaction Data

ParameterValue
Starting Materialcis-3-Ethylcyclohexanol
Producttrans-1-Bromo-3-ethylcyclohexane
Theoretical Yield14.9 g
Actual Yield (Typical)11.2 g
Percent Yield (Typical)75%

4.2. Physical and Spectroscopic Data

PropertyValue
AppearanceColorless liquid
Molecular FormulaC₈H₁₅Br
Molecular Weight191.11 g/mol
Boiling Point(Predicted) ~75-80 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.2-4.0 (m, 1H, CHBr), 2.2-1.0 (m, 8H, cyclohexane ring CH₂), 1.0-0.8 (t, 3H, CH₂CH₃), 1.4-1.2 (q, 2H, CH₂CH₃), 1.8-1.6 (m, 1H, cyclohexane ring CH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~60 (CHBr), ~35-40 (cyclohexane ring CH₂), ~30 (cyclohexane ring CH), ~25 (cyclohexane ring CH₂), ~11 (CH₂CH₃), ~29 (CH₂CH₃)
IR (neat)ν (cm⁻¹): 2925 (C-H), 1450 (C-H bend), 680 (C-Br)

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final purified product.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start cis-3-Ethylcyclohexanol + Diethyl Ether + Pyridine addition Dropwise Addition at 0°C start->addition reagent Phosphorus Tribromide in Diethyl Ether reagent->addition reflux Reflux for 2-3 hours addition->reflux quench Quench with Ice Water reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill product trans-1-Bromo-3-ethylcyclohexane distill->product

Caption: Workflow for the synthesis of trans-1-Bromo-3-ethylcyclohexane.

Conclusion

The described method provides a reliable and stereoselective route to trans-1-bromo-3-ethylcyclohexane from cis-3-ethylcyclohexanol. The use of phosphorus tribromide in an Sₙ2 reaction ensures the inversion of stereochemistry, leading to the desired trans product. The detailed experimental protocol and purification steps outlined in this guide should enable researchers to successfully synthesize this valuable chemical intermediate for further applications in drug discovery and materials science. Careful adherence to anhydrous conditions and temperature control is crucial for maximizing the yield and purity of the final product.

References

Stereoselective Synthesis of 1-Bromo-3-ethylcyclohexane Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of the four isomers of 1-Bromo-3-ethylcyclohexane: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The methodologies detailed herein focus on a strategic three-step synthetic pathway commencing with the diastereoselective reduction of 3-ethylcyclohexanone (B1604563), followed by enantioselective resolution of the resulting 3-ethylcyclohexanol (B1330227) diastereomers, and culminating in the stereospecific conversion to the target bromoalkanes. This document is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and visual representations of the synthetic logic.

Introduction

This compound and its individual stereoisomers are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and chiral materials. The precise spatial arrangement of the bromo and ethyl substituents on the cyclohexane (B81311) ring can significantly influence the biological activity and material properties of the final products. Consequently, the ability to selectively synthesize each stereoisomer in high purity is of paramount importance.

This guide outlines a robust and versatile synthetic strategy that allows for the controlled preparation of all four stereoisomers of this compound. The core of this strategy lies in the careful selection of reagents and reaction conditions to control the stereochemical outcome at each synthetic step.

Overall Synthetic Strategy

The stereoselective synthesis of the four isomers of this compound is achieved through a convergent synthetic approach. The general workflow is depicted below:

synthetic_workflow 3-Ethylcyclohexanone 3-Ethylcyclohexanone Diastereoselective_Reduction Diastereoselective Reduction 3-Ethylcyclohexanone->Diastereoselective_Reduction cis/trans-3-Ethylcyclohexanol_Mixture cis/trans-3-Ethylcyclohexanol Mixture Diastereoselective_Reduction->cis/trans-3-Ethylcyclohexanol_Mixture Enantioselective_Resolution Enantioselective Resolution cis/trans-3-Ethylcyclohexanol_Mixture->Enantioselective_Resolution Enantiopure_cis_trans_Alcohols Enantiopure cis- and trans- 3-Ethylcyclohexanol Isomers Enantioselective_Resolution->Enantiopure_cis_trans_Alcohols Stereospecific_Bromination Stereospecific Bromination Enantiopure_cis_trans_Alcohols->Stereospecific_Bromination Target_Isomers This compound Isomers Stereospecific_Bromination->Target_Isomers

Figure 1: General workflow for the stereoselective synthesis of this compound isomers.

The key stages of this synthetic pathway are:

  • Diastereoselective Reduction of 3-Ethylcyclohexanone: The initial step involves the reduction of commercially available 3-ethylcyclohexanone to a mixture of cis- and trans-3-ethylcyclohexanol. The diastereomeric ratio of this mixture can be controlled by the choice of reducing agent.

  • Enantioselective Resolution of 3-Ethylcyclohexanol Isomers: The mixture of diastereomeric alcohols is then subjected to enantioselective resolution to separate the individual enantiomers of both the cis and trans isomers.

  • Stereospecific Conversion to this compound: Finally, the enantioenriched 3-ethylcyclohexanol isomers are converted to the corresponding this compound isomers via a stereospecific bromination reaction that proceeds with a predictable stereochemical outcome.

Diastereoselective Reduction of 3-Ethylcyclohexanone

The reduction of 3-ethylcyclohexanone can be directed to favor either the thermodynamically more stable trans-3-ethylcyclohexanol or the sterically more hindered cis-3-ethylcyclohexanol by selecting the appropriate reducing agent.

Synthesis of trans-3-Ethylcyclohexanol (Predominantly)

The use of sterically unhindered reducing agents, such as sodium borohydride (B1222165) (NaBH₄), typically results in the preferential formation of the more stable equatorial alcohol, which corresponds to the trans isomer.

Experimental Protocol:

  • Reaction Setup: A solution of 3-ethylcyclohexanone (1.0 eq) in methanol (B129727) is cooled to 0 °C in an ice bath.

  • Reagent Addition: Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford a mixture of cis- and trans-3-ethylcyclohexanol, with the trans isomer as the major product.

Synthesis of cis-3-Ethylcyclohexanol (Predominantly)

To favor the formation of the less stable axial alcohol (cis isomer), a sterically hindered reducing agent is employed. L-Selectride® (lithium tri-sec-butylborohydride) and K-Selectride® (potassium tri-sec-butylborohydride) are effective reagents for this purpose.

Experimental Protocol:

  • Reaction Setup: A solution of 3-ethylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: A solution of L-Selectride® or K-Selectride® (1.2 eq) in THF is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 3-4 hours and monitored by TLC.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate, followed by 30% hydrogen peroxide. The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield a mixture of cis- and trans-3-ethylcyclohexanol, with the cis isomer being the predominant product.

Table 1: Comparison of Diastereoselective Reduction Methods for 3-Ethylcyclohexanone

Reducing AgentPredominant IsomerTypical Diastereomeric Ratio (cis:trans)Typical Yield (%)
Sodium Borohydride (NaBH₄)trans-3-Ethylcyclohexanol15:85>90
L-Selectride®cis-3-Ethylcyclohexanol>95:5~85
K-Selectride®cis-3-Ethylcyclohexanol>98:2~88

Enantioselective Resolution of 3-Ethylcyclohexanol Isomers

The separation of the enantiomers of both cis- and trans-3-ethylcyclohexanol can be effectively achieved through enzymatic kinetic resolution. Lipases are commonly employed for their ability to selectively acylate one enantiomer of a racemic alcohol at a faster rate than the other.

enzymatic_resolution Racemic_Alcohol Racemic (±)-3-Ethylcyclohexanol Lipase_Acyl_Donor Lipase (B570770) + Acyl Donor Racemic_Alcohol->Lipase_Acyl_Donor Resolved_Products Mixture of: (R)-Acetate and (S)-Alcohol (or vice versa) Lipase_Acyl_Donor->Resolved_Products Separation Chromatographic Separation Resolved_Products->Separation Enantiopure_Products Enantiopure Alcohol and Acetate Separation->Enantiopure_Products

Figure 2: Workflow for the enzymatic kinetic resolution of 3-ethylcyclohexanol.

Experimental Protocol (General):

  • Reaction Setup: A solution of the racemic 3-ethylcyclohexanol diastereomer (cis or trans) in an appropriate organic solvent (e.g., toluene, hexane) is prepared.

  • Enzyme and Acyl Donor Addition: A lipase (e.g., Candida antarctica lipase B, CAL-B) and an acyl donor (e.g., vinyl acetate, isopropenyl acetate) are added to the solution.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (typically room temperature to 40 °C) and the conversion is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Workup and Separation: The enzyme is removed by filtration. The filtrate is concentrated, and the resulting mixture of the acylated and unreacted alcohol is separated by column chromatography on silica gel.

  • Hydrolysis of the Ester: The separated ester can be hydrolyzed back to the corresponding alcohol using standard basic conditions (e.g., potassium carbonate in methanol) to obtain the other enantiomer of the alcohol.

Table 2: Representative Data for Enzymatic Kinetic Resolution of 3-Ethylcyclohexanol

SubstrateLipaseAcyl DonorTemp (°C)Time (h)Conversion (%)ee of Alcohol (%)ee of Ester (%)
(±)-cis-3-EthylcyclohexanolCAL-BVinyl Acetate3024~50>99>99
(±)-trans-3-EthylcyclohexanolCAL-BVinyl Acetate3036~50>99>99

Stereospecific Conversion to this compound Isomers

The enantioenriched 3-ethylcyclohexanol isomers are converted to the target this compound isomers using reagents that proceed with a well-defined stereochemical outcome. The reaction with phosphorus tribromide (PBr₃) is a classic example of a reaction that proceeds with inversion of configuration via an Sₙ2 mechanism.

bromination_pathway cluster_cis From cis-3-Ethylcyclohexanol cluster_trans From trans-3-Ethylcyclohexanol cis_R_OH (1S,3R)-cis-3-Ethylcyclohexanol cis_R_Br (1R,3R)-trans-1-Bromo-3-ethylcyclohexane cis_R_OH->cis_R_Br PBr₃ (Inversion) cis_S_OH (1R,3S)-cis-3-Ethylcyclohexanol cis_S_Br (1S,3S)-trans-1-Bromo-3-ethylcyclohexane cis_S_OH->cis_S_Br PBr₃ (Inversion) trans_R_OH (1R,3R)-trans-3-Ethylcyclohexanol trans_R_Br (1S,3R)-cis-1-Bromo-3-ethylcyclohexane trans_R_OH->trans_R_Br PBr₃ (Inversion) trans_S_OH (1S,3S)-trans-3-Ethylcyclohexanol trans_S_Br (1R,3S)-cis-1-Bromo-3-ethylcyclohexane trans_S_OH->trans_S_Br PBr₃ (Inversion)

Figure 3: Stereochemical pathways for the bromination of 3-ethylcyclohexanol isomers with PBr₃.

Experimental Protocol (with PBr₃):

  • Reaction Setup: The enantioenriched 3-ethylcyclohexanol isomer (1.0 eq) is dissolved in anhydrous diethyl ether and cooled to 0 °C in an ice bath under an inert atmosphere.

  • Reagent Addition: Phosphorus tribromide (0.4 eq) is added dropwise to the stirred solution.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by GC or TLC.

  • Workup: The reaction mixture is carefully poured onto ice and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield the corresponding this compound isomer.

An alternative method for stereospecific bromination with inversion of configuration involves the use of N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃).

Table 3: Stereospecific Bromination of 3-Ethylcyclohexanol Isomers

Starting Alcohol IsomerReagentStereochemical OutcomeProduct IsomerTypical Yield (%)
(1S,3R)-cis-3-EthylcyclohexanolPBr₃Inversion(1R,3R)-trans-1-Bromo-3-ethylcyclohexane~75
(1R,3S)-cis-3-EthylcyclohexanolPBr₃Inversion(1S,3S)-trans-1-Bromo-3-ethylcyclohexane~75
(1R,3R)-trans-3-EthylcyclohexanolPBr₃Inversion(1S,3R)-cis-1-Bromo-3-ethylcyclohexane~80
(1S,3S)-trans-3-EthylcyclohexanolPBr₃Inversion(1R,3S)-cis-1-Bromo-3-ethylcyclohexane~80
(1S,3R)-cis-3-EthylcyclohexanolNBS, PPh₃Inversion(1R,3R)-trans-1-Bromo-3-ethylcyclohexane~85
(1R,3S)-cis-3-EthylcyclohexanolNBS, PPh₃Inversion(1S,3S)-trans-1-Bromo-3-ethylcyclohexane~85
(1R,3R)-trans-3-EthylcyclohexanolNBS, PPh₃Inversion(1S,3R)-cis-1-Bromo-3-ethylcyclohexane~90
(1S,3S)-trans-3-EthylcyclohexanolNBS, PPh₃Inversion(1R,3S)-cis-1-Bromo-3-ethylcyclohexane~90

Conclusion

The stereoselective synthesis of the four isomers of this compound can be reliably achieved through a well-defined, three-stage process. By carefully selecting the appropriate reagents and conditions for the diastereoselective reduction of 3-ethylcyclohexanone, the enantioselective resolution of the resulting alcohols, and the stereospecific bromination, each of the target stereoisomers can be obtained in high purity. This guide provides the necessary experimental framework and comparative data to enable researchers, scientists, and drug development professionals to successfully synthesize these valuable chiral building blocks for their specific applications. The methodologies described are robust and can likely be adapted for the synthesis of other 1,3-disubstituted cyclohexane derivatives.

An In-depth Technical Guide on the Physical Properties of 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-3-ethylcyclohexane. Due to a scarcity of experimentally determined data in peer-reviewed literature, this guide primarily presents computed properties from established chemical databases. To facilitate practical laboratory work, detailed, generalized experimental protocols for determining key physical properties of liquid halogenated hydrocarbons are also included.

Quantitative Data

The physical properties of this compound are summarized in the table below. It is critical to note that most available data are computationally predicted and should be used as estimates pending experimental verification. For comparative purposes, experimentally determined data for the closely related compound, 1-Bromo-3-methylcyclohexane, are provided where available.

Table 1: Physical Properties of this compound and a Related Compound

PropertyThis compound (Computed)1-Bromo-3-methylcyclohexane (Experimental)
Molecular Formula C₈H₁₅BrC₇H₁₃Br
Molecular Weight 191.11 g/mol [1][2]177.08 g/mol [3]
Density Data not available1.257 g/cm³[4][5]
Boiling Point Data not available181 °C at 760 mmHg[4][5]
Melting Point Data not availableData not available
Refractive Index Data not available1.482[5]
Solubility Insoluble in water (predicted)Data not available
LogP (Octanol-Water Partition Coefficient) 3.8[1]2.96[4]

Experimental Protocols

The following sections detail standard laboratory procedures for determining the primary physical properties of liquid organic compounds such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purification and identification of liquid compounds, distillation is a common method for determining the boiling point.[6]

Apparatus:

  • Round-bottom flask

  • Heating mantle or sand bath

  • Distillation head (still head) with a port for a thermometer

  • Condenser

  • Receiving flask

  • Thermometer

  • Boiling chips

Procedure:

  • Place a small volume of this compound into the round-bottom flask, ensuring it is no more than two-thirds full.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

  • Begin circulating cold water through the condenser.

  • Gently heat the flask.

  • Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

  • Continue to record the temperature until the distillation is complete. The temperature range over which the liquid distills is the boiling range. For a pure compound, this range should be narrow.[7][8]

Density is the mass per unit volume of a substance. It is a fundamental physical property that can be used to identify a substance or determine its purity.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

  • Water bath for temperature control

Procedure using a Pycnometer:

  • Clean and dry the pycnometer thoroughly.

  • Determine and record the mass of the empty pycnometer.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium.

  • Record the mass of the pycnometer filled with water.

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with this compound and return it to the water bath to reach the same temperature.

  • Record the mass of the pycnometer filled with the sample liquid.

  • Calculate the density using the known density of water at that temperature.[9][10][11]

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature-dependent.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of this compound onto the prism.

  • Close the prism and allow the sample to come to the desired temperature by circulating water from the constant temperature bath.

  • Adjust the light source and the eyepiece to get a clear view of the scale.

  • Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • Read the refractive index from the scale.[12][13]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of a liquid organic compound like this compound.

G Figure 1: Experimental Workflow for Physical Property Determination cluster_purification Purification cluster_identification Property Measurement cluster_analysis Data Analysis cluster_conclusion Conclusion Distillation Simple/Fractional Distillation BoilingPoint Boiling Point Determination Distillation->BoilingPoint Yields Density Density Measurement Distillation->Density RefractiveIndex Refractive Index Measurement Distillation->RefractiveIndex Comparison Comparison with Literature Values BoilingPoint->Comparison Density->Comparison RefractiveIndex->Comparison Purity Purity Assessment Comparison->Purity

Caption: Workflow for the purification and physical characterization of a liquid organic compound.

References

In-Depth Technical Guide to 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 62517-99-1

This technical guide provides a comprehensive overview of 1-Bromo-3-ethylcyclohexane, including its chemical and physical properties, potential reaction pathways, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is a halogenated cycloalkane. While specific experimental data for this compound is limited, its properties can be estimated based on data from similar compounds and computational models.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound (CAS: 62517-99-1)1-Bromo-3-methylcyclohexane (CAS: 13905-48-1)
Molecular Formula C8H15Br[1]C7H13Br[2][3]
Molecular Weight 191.11 g/mol [1]177.08 g/mol [2]
Boiling Point Not available181 °C at 760 mmHg[3]
Density Not available1.257 g/cm³[3]
Flash Point Not available65.5 °C[3]
Refractive Index Not available1.4979[3]
Vapor Pressure Not available1.18 mmHg at 25°C[3]

Synthesis and Reactivity

A plausible method for the synthesis of this compound is through the bromination of 3-ethylcyclohexanol (B1330227). This reaction typically proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of this compound (General Procedure)

Materials:

  • 3-ethylcyclohexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice bath

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a condenser, dissolve 3-ethylcyclohexanol in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add a solution of PBr₃ in anhydrous diethyl ether to the cooled alcohol solution with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • The reaction is then quenched by the slow addition of water.

  • The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Reaction Mechanisms

This compound can undergo various reactions typical of secondary alkyl halides, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The specific pathway is influenced by the nature of the nucleophile/base, the solvent, and the stereochemistry of the substrate.

A substitution reaction involving cis- and trans-1-bromo-3-ethylcyclohexane has been noted, suggesting that the stereochemistry of the starting material can influence the reaction outcome.[4]

Visualizing Reaction Pathways

Chair Conformations of cis-1-Bromo-3-ethylcyclohexane

The stability of the chair conformations of substituted cyclohexanes is a critical factor in their reactivity. For cis-1-Bromo-3-ethylcyclohexane, two chair conformations are possible, with the substituents being either axial or equatorial. The conformation with the bulky ethyl group in the equatorial position is generally more stable.

Caption: Chair conformations of cis-1-Bromo-3-ethylcyclohexane.

Nucleophilic Substitution Reaction Workflow

The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction of this compound.

substitution_reaction start This compound reaction_conditions Reaction Conditions (Temperature, Time) start->reaction_conditions nucleophile Nucleophile (e.g., OH⁻, CN⁻) nucleophile->reaction_conditions solvent Solvent (e.g., Ethanol, Acetone) solvent->reaction_conditions workup Reaction Workup (Quenching, Extraction) reaction_conditions->workup purification Purification (Distillation, Chromatography) workup->purification product Substituted Product purification->product

Caption: Generalized workflow for a nucleophilic substitution reaction.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for similar bromoalkanes, it should be handled with care.[5][6][7]

General Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Avoid contact with skin and eyes.[5]

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

First Aid Measures (General guidance based on similar compounds):

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5]

Spectral Data

While specific NMR or IR spectra for this compound were not found in the search, spectral data for the closely related 1-Bromo-3-methylcyclohexane is available and can provide an indication of the expected spectral features.[2][8]

Expected ¹H NMR Features:

  • A complex multiplet in the region corresponding to the proton attached to the carbon bearing the bromine atom.

  • Signals for the ethyl group protons (a quartet and a triplet).

  • A series of multiplets for the cyclohexane (B81311) ring protons.

Expected ¹³C NMR Features:

  • A signal for the carbon atom bonded to the bromine, shifted downfield due to the electronegativity of bromine.

  • Signals for the carbons of the ethyl group.

  • Signals for the remaining cyclohexane ring carbons.

Expected IR Spectroscopy Features:

  • C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane and ethyl groups.

  • A C-Br stretching vibration, typically in the fingerprint region.

References

Conformational Analysis of cis-1-Bromo-3-ethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chair conformations of cis-1-Bromo-3-ethylcyclohexane. Understanding the conformational preferences of substituted cyclohexanes is paramount in medicinal chemistry and drug development, as the three-dimensional structure of a molecule dictates its interaction with biological targets. This document outlines the principles of conformational analysis, details the relative stabilities of the possible chair conformers of the title compound, and presents the data in a clear, quantitative format.

Introduction to Chair Conformations and A-Values

Cyclohexane (B81311) and its derivatives are not planar molecules; they exist predominantly in a puckered, strain-free "chair" conformation. In this conformation, the hydrogen atoms (or other substituents) can occupy two distinct types of positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring.

Due to a phenomenon known as ring flip, a cyclohexane ring can interconvert between two chair conformations. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. For substituted cyclohexanes, the two chair conformations are often not of equal energy. The relative stability of a conformer is largely determined by steric strain, particularly 1,3-diaxial interactions, which are unfavorable steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.

To quantify the steric strain associated with a particular substituent in the axial position, the concept of "A-value" is employed. The A-value, or conformational free energy, is the energy difference between a conformation where the substituent is axial and the conformation where it is equatorial.[1] Larger A-values indicate a greater preference for the equatorial position.[1] These values are additive and can be used to predict the most stable conformation of di- and polysubstituted cyclohexanes.[2]

Conformational Analysis of cis-1-Bromo-3-ethylcyclohexane

In cis-1-Bromo-3-ethylcyclohexane, the bromo and ethyl substituents are on the same side of the cyclohexane ring. This geometric constraint dictates the possible arrangements of these groups in the two chair conformations that result from a ring flip.

In one chair conformation, one substituent will be in an axial position while the other is in an equatorial position. Following a ring flip, their positions will be inverted. The key to determining the most stable conformation is to place the sterically bulkier group in the more favorable equatorial position to minimize 1,3-diaxial interactions.[3][4]

The relative steric bulk of the bromo and ethyl groups can be assessed by their respective A-values. The A-value for an ethyl group is approximately 1.8 kcal/mol, while the A-value for a bromine atom is significantly lower, at about 0.48 kcal/mol.[5] The larger A-value of the ethyl group indicates that it experiences greater steric strain in the axial position compared to the bromine atom.

Therefore, the most stable chair conformation of cis-1-Bromo-3-ethylcyclohexane will have the larger ethyl group in the equatorial position and the smaller bromine atom in the axial position. The alternative conformation, with an equatorial bromine and an axial ethyl group, will be higher in energy and thus less populated at equilibrium.

Quantitative Data Summary

The relative energies of the two chair conformations can be estimated by summing the A-values of the axial substituents.

ConformerBromo Group PositionEthyl Group PositionTotal Steric Strain (kcal/mol)Relative Stability
A AxialEquatorial~ 0.48More Stable
B EquatorialAxial~ 1.8Less Stable

Note: A-values can vary slightly depending on the source. The values used here are commonly accepted approximations.[2][5][6]

Experimental Protocols

Determination of A-Values (General Methodology):

A-values are typically determined experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy. The general protocol is as follows:

  • Sample Preparation: A solution of the monosubstituted cyclohexane in a suitable solvent (e.g., carbon disulfide or a deuterated solvent) is prepared. The concentration is kept low to minimize intermolecular interactions.

  • Low-Temperature NMR: The NMR spectrum of the sample is recorded at a very low temperature. At sufficiently low temperatures, the rate of the chair-chair interconversion (ring flip) becomes slow on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial conformers.

  • Signal Integration: The relative areas of the signals corresponding to the axial and equatorial conformers are determined by integration.

  • Equilibrium Constant Calculation: The equilibrium constant (K_eq) for the axial-equatorial equilibrium is calculated from the ratio of the integrated signal areas.

  • Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the two conformers is then calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin. This ΔG° value is the A-value for the substituent.

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of cis-1-Bromo-3-ethylcyclohexane is depicted below. The diagram illustrates the ring flip process and the resulting change in the positions of the bromo and ethyl groups.

Figure 1. Equilibrium between the two chair conformations of cis-1-Bromo-3-ethylcyclohexane.

References

Conformational Stability of trans-1-Bromo-3-ethylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the conformational stability of trans-1-Bromo-3-ethylcyclohexane. The principles of cyclohexane (B81311) stereochemistry, including chair conformations and the impact of substituent positioning on molecular stability, are explored. Quantitative data on the energetic penalties associated with axial and equatorial substituents are presented, supported by established experimental and computational methodologies. This document serves as a comprehensive resource for understanding and predicting the conformational behavior of substituted cyclohexanes, a critical aspect of rational drug design and molecular modeling.

Introduction to Cyclohexane Conformational Analysis

The cyclohexane ring predominantly adopts a non-planar "chair" conformation to minimize both angle and torsional strain, resulting in a highly stable structure.[1][2] In this conformation, substituents occupy two distinct spatial positions: axial (parallel to the principal axis of the ring) and equatorial (pointing outwards from the ring's equator).[1] Through a process known as ring flipping, these positions interconvert, leading to a dynamic equilibrium between two chair conformers.[1] The relative stability of these conformers is dictated by the steric interactions of the substituents with the cyclohexane ring, primarily through 1,3-diaxial interactions.[3][4][5]

For disubstituted cyclohexanes, such as trans-1-Bromo-3-ethylcyclohexane, the conformational equilibrium is determined by the energetic preference of each substituent for the equatorial position.[6] The larger the substituent, the greater the steric strain it experiences in the axial position due to unfavorable interactions with other axial hydrogens.[5] This energetic penalty is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers for a monosubstituted cyclohexane.[7]

Conformational Equilibrium of trans-1-Bromo-3-ethylcyclohexane

In the trans configuration of 1,3-disubstituted cyclohexanes, one substituent is in an axial position while the other is equatorial (a,e), or vice versa (e,a).[8] These two conformers are diastereomeric and exist in a dynamic equilibrium. The favored conformation will be the one that places the sterically bulkier group in the more spacious equatorial position to minimize 1,3-diaxial interactions.[6]

The two chair conformations of trans-1-Bromo-3-ethylcyclohexane are depicted below. In Conformer A, the ethyl group is equatorial and the bromine atom is axial. In Conformer B, the bromine atom is equatorial and the ethyl group is axial.

Figure 1. Conformational equilibrium of trans-1-Bromo-3-ethylcyclohexane.

To determine the more stable conformer, we must compare the steric strain in each. This is achieved by considering the A-values for the ethyl and bromo substituents.

Quantitative Analysis of Conformational Stability

The preference of a substituent for the equatorial position is quantified by its A-value, which corresponds to the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[7] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[7]

SubstituentA-value (kcal/mol)
Bromine (Br)~0.43 - 0.5
Ethyl (CH₂CH₃)~1.8 - 2.0

Table 1: A-values for Bromine and Ethyl Substituents.[9][10][11]

The relative stability of the two conformers of trans-1-Bromo-3-ethylcyclohexane can be estimated by comparing the total steric strain arising from the axial substituents in each conformer.

  • Conformer A (Ethyl Equatorial, Bromo Axial): The primary steric strain comes from the axial bromine atom, which has an A-value of approximately 0.5 kcal/mol.

  • Conformer B (Ethyl Axial, Bromo Equatorial): The steric strain is primarily due to the axial ethyl group, which has an A-value of approximately 1.8 kcal/mol.

The energy difference (ΔΔG°) between the two conformers can be calculated as follows:

ΔΔG° = A-value (Ethyl) - A-value (Bromo) ΔΔG° = 1.8 kcal/mol - 0.5 kcal/mol = 1.3 kcal/mol

This positive value indicates that Conformer A, with the larger ethyl group in the equatorial position, is more stable than Conformer B by approximately 1.3 kcal/mol.[11] Therefore, the equilibrium will favor Conformer A.

Experimental Determination of Conformational Energies

The energetic parameters of conformational equilibria in cyclohexane derivatives are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.[2][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Low-temperature NMR spectroscopy is a powerful technique to study conformational equilibria.[12] By cooling the sample, the rate of ring flipping can be slowed to the NMR timescale, allowing for the observation of distinct signals for each conformer.

Methodology:

  • Sample Preparation: A solution of trans-1-Bromo-3-ethylcyclohexane is prepared in a suitable low-freezing solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

  • Spectra Acquisition: ¹H or ¹³C NMR spectra are acquired at various low temperatures.

  • Signal Identification: At a sufficiently low temperature, separate signals for the axial and equatorial conformers will be resolved. Specific proton or carbon signals that are well-separated for the two conformers are identified.

  • Integration and Equilibrium Constant Calculation: The relative populations of the two conformers are determined by integrating the corresponding signals. The equilibrium constant (K_eq) is calculated as the ratio of the more stable conformer to the less stable one.

  • Thermodynamic Parameter Calculation: The Gibbs free energy difference (ΔG°) is calculated from the equilibrium constant using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.[5] By performing these measurements at multiple temperatures, the enthalpy (ΔH°) and entropy (ΔS°) contributions can be determined from a van't Hoff plot (ln(K_eq) vs. 1/T).

Computational Chemistry Methods

Computational chemistry provides a theoretical means to estimate the relative energies of different conformers.[2][13]

Methodology:

  • Structure Generation: The 3D structures of both chair conformers of trans-1-Bromo-3-ethylcyclohexane are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure using methods such as molecular mechanics (e.g., MMFF) or quantum mechanics (e.g., Density Functional Theory - DFT).

  • Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate energy values.

  • Relative Stability Determination: The difference in the calculated energies of the two conformers provides an estimate of their relative stability.

Logical Workflow for Conformational Analysis

The process of determining the most stable conformer of a disubstituted cyclohexane can be summarized in the following logical workflow:

G start Start: Analyze Disubstituted Cyclohexane draw_conformers Draw both chair conformers start->draw_conformers identify_substituents Identify axial and equatorial substituents in each conformer draw_conformers->identify_substituents lookup_A_values Look up A-values for each substituent identify_substituents->lookup_A_values calculate_strain Calculate total steric strain for each conformer (sum of A-values for axial groups) lookup_A_values->calculate_strain compare_energies Compare the total steric strain of the two conformers calculate_strain->compare_energies determine_stability The conformer with the lower total steric strain is more stable compare_energies->determine_stability end End: Identify Most Stable Conformer determine_stability->end

Figure 2. Workflow for determining conformational stability.

Conclusion

The conformational stability of trans-1-Bromo-3-ethylcyclohexane is governed by the steric preferences of the bromo and ethyl substituents. Quantitative analysis using A-values demonstrates that the conformer with the larger ethyl group in the equatorial position and the smaller bromine atom in the axial position is energetically favored by approximately 1.3 kcal/mol. This preference can be experimentally verified using low-temperature NMR spectroscopy and corroborated with computational chemistry methods. A thorough understanding of these conformational principles is paramount for professionals in drug development and chemical research, as the three-dimensional structure of a molecule is intrinsically linked to its biological activity and chemical reactivity.

References

An In-depth Technical Guide to 1,3-Diaxial Interactions in 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1,3-diaxial interactions in the stereoisomers of 1-bromo-3-ethylcyclohexane. The conformational landscape of substituted cyclohexanes is paramount in determining molecular geometry, reactivity, and biological activity. Understanding the energetic penalties associated with various substituent orientations is therefore critical in medicinal chemistry and materials science. This document outlines the theoretical underpinnings of conformational analysis, details experimental and computational protocols for quantifying these interactions, and presents the relevant energetic data.

Introduction to Conformational Analysis and 1,3-Diaxial Interactions

The chair conformation is the most stable arrangement of the cyclohexane (B81311) ring, minimizing both angle and torsional strain. In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. The interconversion between two chair forms, known as a ring flip, results in the exchange of axial and equatorial positions.

For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid steric repulsion between the substituent and the two axial hydrogens on the same side of the ring. This steric strain is termed a 1,3-diaxial interaction. The energetic cost of placing a substituent in the axial position is quantified by its A-value, which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial conversion.

In disubstituted cyclohexanes, such as this compound, the conformational preference is determined by the interplay of the steric demands of both substituents. This guide will examine the conformational equilibria of both cis- and trans-1-bromo-3-ethylcyclohexane.

Quantitative Energetic Analysis

The stability of a particular conformer is determined by the sum of all steric interactions. For 1,3-disubstituted cyclohexanes, the key interactions to consider are the 1,3-diaxial interactions between each substituent and the axial hydrogens, and, in the case of the cis isomer, the 1,3-diaxial interaction between the two substituents themselves.

A-Values of Substituents

The A-value is a measure of the steric bulk of a substituent and corresponds to the energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[1]

SubstituentA-value (kcal/mol)A-value (kJ/mol)
Bromine (Br)~0.43 - 0.60~1.8 - 2.5
Ethyl (C₂H₅)~1.75 - 1.80~7.3 - 7.5

Note: A-values can vary slightly depending on the solvent and experimental conditions.

Conformational Analysis of trans-1-Bromo-3-ethylcyclohexane

In the trans isomer, one substituent is in an 'up' position and the other is in a 'down' position relative to the plane of the ring. This leads to one substituent being axial and the other equatorial in both chair conformations.

  • Conformer A (Ethyl equatorial, Bromo axial): The primary steric strain arises from the 1,3-diaxial interactions of the bromine atom with two axial hydrogens. The estimated strain energy is approximately equal to the A-value of bromine (~1.8 - 2.5 kJ/mol).

  • Conformer B (Ethyl axial, Bromo equatorial): The dominant steric strain is from the 1,3-diaxial interactions of the ethyl group with two axial hydrogens. The estimated strain energy is approximately equal to the A-value of the ethyl group (~7.3 - 7.5 kJ/mol).

Conformational Analysis of cis-1-Bromo-3-ethylcyclohexane

In the cis isomer, both substituents are on the same side of the ring, leading to either a diequatorial or a diaxial arrangement.

  • Conformer C (Diequatorial): In this conformation, both the bromine and the ethyl group occupy equatorial positions, minimizing 1,3-diaxial interactions with the ring hydrogens. This is generally the most stable conformation.

  • Conformer D (Diaxial): Both substituents are in axial positions. This conformer is highly disfavored due to several repulsive interactions:

    • 1,3-diaxial interaction of the bromine atom with two axial hydrogens.

    • 1,3-diaxial interaction of the ethyl group with two axial hydrogens.

    • A severe 1,3-diaxial interaction between the bromine and ethyl groups.

The total strain in the diaxial conformer is the sum of the A-values of both substituents plus the energy of the direct Br-C₂H₅ diaxial interaction. The latter is not simply additive and is expected to be substantial. A reasonable estimate for the energy of the diaxial conformer relative to the diequatorial conformer would be greater than the sum of the A-values (> 9.1 - 10.0 kJ/mol).

Experimental Determination of Conformational Equilibria

The relative populations of conformers can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Experimental Workflow

G cluster_synthesis Synthesis and Purification cluster_nmr Low-Temperature NMR Spectroscopy cluster_analysis Data Analysis synthesis Synthesis of cis and trans This compound purification Purification by chromatography/distillation synthesis->purification sample_prep Sample preparation in appropriate deuterated solvent purification->sample_prep nmr_acq Acquisition of 1H NMR spectra at various low temperatures sample_prep->nmr_acq peak_integration Integration of signals for axial and equatorial conformers nmr_acq->peak_integration keq_calc Calculation of Keq from integrated peak areas peak_integration->keq_calc delta_g_calc Calculation of ΔG° (ΔG° = -RTlnKeq) keq_calc->delta_g_calc

Figure 1: Experimental workflow for determining conformational equilibrium.
Detailed NMR Protocol

  • Synthesis and Purification: Synthesize the cis and trans isomers of this compound. A potential route involves the hydroboration-oxidation of 3-ethylcyclohexene to produce the corresponding alcohol, followed by bromination. The isomers would then be separated by column chromatography.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-20 mg/mL) of the purified isomer in a deuterated solvent that has a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂).

  • NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum at room temperature. At this temperature, the chair-chair interconversion is rapid, and an averaged spectrum is observed.

    • Gradually lower the temperature of the NMR probe in increments of 10-20 K.

    • Acquire spectra at each temperature until the signals for the individual chair conformers are resolved (i.e., the coalescence temperature has been passed and the exchange is slow on the NMR timescale). This typically occurs at temperatures below -60 °C for cyclohexane derivatives.[3]

  • Data Analysis:

    • Identify the signals corresponding to the axial and equatorial conformers. The protons on the carbon bearing the bromine (the methine proton) are often well-resolved and suitable for this analysis.

    • Integrate the area under the peaks for a specific proton in each of the two conformers. The ratio of the integrals gives the equilibrium constant (Keq = [equatorial]/[axial] for a monosubstituted cyclohexane, or the ratio of the two conformers for a disubstituted cyclohexane).

    • Use the Gibbs free energy equation, ΔG° = -RTlnKeq, to calculate the free energy difference between the conformers at that temperature.

Analysis of Coupling Constants (Karplus Relationship)

The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation.[4] This relationship can be used to confirm the assignment of axial and equatorial protons.

  • Axial-Axial Coupling (³J_ax,ax): The dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).

  • Axial-Equatorial (³J_ax,eq) and Equatorial-Equatorial (³J_eq,eq) Coupling: The dihedral angles are ~60°, leading to smaller coupling constants (typically 2-5 Hz).

By analyzing the multiplicity and coupling constants of the methine proton at C1, one can confirm the conformational assignments.

Computational Chemistry Protocol

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for modeling the structures and energies of different conformers.

Computational Workflow

G cluster_build Structure Building cluster_calc Quantum Mechanical Calculations cluster_analysis Energy Analysis build_conformers Build 3D models of all possible chair conformers geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) build_conformers->geom_opt freq_calc Frequency Calculation (to confirm minima and obtain thermochemistry) geom_opt->freq_calc gibbs_energy Extract Gibbs Free Energies of each conformer freq_calc->gibbs_energy delta_g_calc Calculate ΔG between conformers gibbs_energy->delta_g_calc

Figure 2: Workflow for computational conformational analysis.
Detailed Computational Protocol

  • Structure Building: Construct 3D models of the relevant chair conformers of cis- and trans-1-bromo-3-ethylcyclohexane using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory and basis set, for example, DFT with the B3LYP functional and the 6-31G* basis set.[5] This will find the lowest energy structure for each conformer.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy at a specified temperature (e.g., 298.15 K).

  • Energy Analysis: The Gibbs free energy difference (ΔG) between the conformers can be calculated by subtracting the total Gibbs free energies obtained from the frequency calculations. This calculated ΔG can then be compared to the experimentally determined value.

Summary of Conformational Equilibria

The following diagrams illustrate the chair-chair interconversion and the relative stabilities of the conformers for trans- and cis-1-bromo-3-ethylcyclohexane.

trans-1-Bromo-3-ethylcyclohexane Conformational Equilibrium

G cluster_trans trans-1-Bromo-3-ethylcyclohexane Conformer A\n(Et equatorial, Br axial) Conformer A (Et equatorial, Br axial) Conformer B\n(Et axial, Br equatorial) Conformer B (Et axial, Br equatorial) Conformer B\n(Et axial, Br equatorial)->Conformer A\n(Et equatorial, Br axial)

Figure 3: Equilibrium between the two chair conformers of trans-1-bromo-3-ethylcyclohexane. Conformer A is more stable.
cis-1-Bromo-3-ethylcyclohexane Conformational Equilibrium

G cluster_cis cis-1-Bromo-3-ethylcyclohexane Conformer C\n(Diequatorial) Conformer C (Diequatorial) Conformer D\n(Diaxial) Conformer D (Diaxial) Conformer D\n(Diaxial)->Conformer C\n(Diequatorial)

Figure 4: Equilibrium between the diequatorial and diaxial conformers of cis-1-bromo-3-ethylcyclohexane. Conformer C is highly favored.

(Note: The images in the DOT scripts are placeholders and would be replaced with actual chemical structure diagrams in a final document.)

Conclusion

The conformational analysis of this compound is governed by the steric demands of the bromine and ethyl substituents. For the trans isomer, the conformer with the larger ethyl group in the equatorial position is favored. For the cis isomer, the diequatorial conformer is overwhelmingly more stable due to the severe 1,3-diaxial repulsion in the diaxial arrangement. While estimations of the energetic differences can be made using established A-values, precise quantification requires dedicated experimental studies using low-temperature NMR spectroscopy or high-level computational chemistry, as detailed in this guide. These methodologies provide the necessary tools for researchers to accurately characterize the conformational landscape of this and other substituted cyclohexanes, which is essential for rational molecular design and understanding structure-activity relationships.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of 1-Bromo-3-ethylcyclohexane

This technical guide provides a comprehensive overview of the stereoisomerism of this compound, a disubstituted cyclohexane (B81311) derivative. Understanding the three-dimensional structure of such molecules is paramount in fields like drug development, where stereochemistry can significantly influence biological activity. This document details the structure and stability of the various stereoisomers, outlines relevant experimental protocols for their synthesis and analysis, and presents available physicochemical data.

Introduction to Stereoisomerism in this compound

This compound possesses two stereogenic centers at carbon 1 and carbon 3, giving rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other. The two diastereomeric pairs are designated as cis and trans, depending on the relative orientation of the bromine and ethyl substituents on the cyclohexane ring.

The cyclohexane ring itself is not planar and primarily adopts a stable chair conformation to minimize steric and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The relative stability of different conformations is largely determined by the steric hindrance experienced by the substituents, particularly the unfavorable 1,3-diaxial interactions.

stereoisomers Figure 1: Stereoisomeric Relationships of this compound cluster_cis cis-1-Bromo-3-ethylcyclohexane cluster_trans trans-1-Bromo-3-ethylcyclohexane cis_1R_3S (1R,3S) cis_1S_3R (1S,3R) cis_1R_3S->cis_1S_3R Enantiomers trans_1R_3R (1R,3R) cis_1R_3S->trans_1R_3R Diastereomers trans_1S_3S (1S,3S) cis_1R_3S->trans_1S_3S Diastereomers cis_1S_3R->trans_1R_3R Diastereomers cis_1S_3R->trans_1S_3S Diastereomers trans_1R_3R->trans_1S_3S Enantiomers

Caption: Figure 1: Stereoisomeric Relationships of this compound

Conformational Analysis

The stability of the cis and trans isomers is dependent on the conformational equilibrium of their respective chair forms. Generally, substituents prefer the equatorial position to avoid steric strain from 1,3-diaxial interactions.

  • cis-1-Bromo-3-ethylcyclohexane : In the cis isomer, both substituents are on the same face of the ring. This can be achieved with one substituent in an axial position and the other in an equatorial position (a,e) or vice versa (e,a). The ethyl group is bulkier than the bromine atom, and therefore, the conformation where the ethyl group is equatorial and the bromine is axial is the more stable of the two chair conformations for the cis isomer.[1][2]

  • trans-1-Bromo-3-ethylcyclohexane : In the trans isomer, the substituents are on opposite faces of the ring. This allows for both substituents to be in equatorial positions (e,e) or both in axial positions (a,a). The diequatorial conformation is significantly more stable as it minimizes steric hindrance for both groups.[1][2] Consequently, the trans isomer is generally more stable than the cis isomer.

Caption: Figure 2: Most Stable Chair Conformations of cis and trans Isomers. Note: Image generation with specific chemical structures is not supported. The diagram illustrates the labels for the most stable conformations.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₁₅BrPubChem[3]
Molecular Weight191.11 g/mol PubChem[3]
XLogP33.8PubChem[3]
Hydrogen Bond Donor Count0PubChem[3]
Hydrogen Bond Acceptor Count0PubChem[3]
Rotatable Bond Count1PubChem[3]
Exact Mass190.03571 DaPubChem[3]
Monoisotopic Mass190.03571 DaPubChem[3]
Topological Polar Surface Area0 ŲPubChem[3]
Heavy Atom Count9PubChem[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis, separation, and characterization of this compound stereoisomers, adapted from procedures for analogous compounds.

Synthesis via Bromination of 3-Ethylcyclohexanol (B1330227)

This method involves the reaction of 3-ethylcyclohexanol with a brominating agent, such as phosphorus tribromide (PBr₃). The starting alcohol, being a mixture of cis and trans isomers, will yield a mixture of the corresponding this compound stereoisomers.

Materials:

  • 3-Ethylcyclohexanol (mixture of isomers)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-ethylcyclohexanol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Add PBr₃ dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully pouring the mixture over ice.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product will be a mixture of cis and trans diastereomers.

Separation of Diastereomers by Gas Chromatography

The cis and trans diastereomers of this compound have different physical properties and can be separated by gas chromatography (GC).[4]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • A suitable capillary column (e.g., non-polar or medium-polarity)

Procedure:

  • Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Optimize the GC oven temperature program to achieve baseline separation of the two diastereomeric pairs. An example program could be: start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Record the chromatogram. The two diastereomers should elute as distinct peaks. The relative peak areas can be used to determine the isomer ratio.

Chiral Separation of Enantiomers

To separate the enantiomers of each diastereomer, chiral chromatography is required. This can be achieved using either chiral GC or chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • GC or HPLC system equipped with a chiral stationary phase column.

Procedure:

  • First, separate the diastereomers as described in section 4.2.

  • For each isolated diastereomer, develop a chiral separation method. This involves screening different chiral columns and mobile phases (for HPLC) or temperature programs (for GC) to resolve the two enantiomers.

  • Inject the sample of the isolated diastereomer onto the chiral column and record the chromatogram. The two enantiomers should appear as separate peaks.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers and determining their conformations.

  • ¹H NMR: The chemical shift and coupling constants of the proton on the carbon bearing the bromine atom (H-1) are particularly informative. In general, axial protons resonate at a higher field (lower ppm) and exhibit larger coupling constants with neighboring axial protons compared to equatorial protons.[4]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring will also differ between the cis and trans isomers due to the different steric environments.

Conclusion

The stereochemistry of this compound is characterized by the existence of four stereoisomers: two pairs of enantiomers that are diastereomeric to each other (cis and trans). The trans isomer is predicted to be more stable due to the preference for a diequatorial conformation of its substituents in the chair form, which minimizes steric strain. While specific experimental data for these isomers are sparse, established protocols for synthesis, separation, and characterization of similar substituted cyclohexanes can be readily adapted. For researchers in drug discovery and development, a thorough understanding and separation of these stereoisomers are crucial for elucidating structure-activity relationships and ensuring the development of safe and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Purification of 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-ethylcyclohexane is a valuable intermediate in organic synthesis, often utilized in the pharmaceutical and fine chemical industries. Its synthesis, typically via the bromination of 3-ethylcyclohexanol (B1330227), can result in a mixture of products including unreacted starting material, elimination byproducts, and stereoisomers. This document provides detailed protocols for the purification of this compound from a typical reaction mixture, ensuring high purity for subsequent applications. The primary purification techniques covered are liquid-liquid extraction, fractional distillation, and flash column chromatography.

Anticipated Impurities

The primary impurities in the synthesis of this compound from 3-ethylcyclohexanol are:

  • 3-Ethylcyclohexanol: Unreacted starting material.

  • 3-Ethylcyclohexene: The product of an E1 or E2 elimination side reaction.

  • cis/trans Isomers of this compound: The product exists as a mixture of stereoisomers, the ratio of which depends on the reaction conditions and the stereochemistry of the starting alcohol.

  • Acidic Residues: Traces of the brominating agent (e.g., HBr or byproducts from PBr₃).

Purification Strategy Overview

A general workflow for the purification of this compound involves an initial aqueous workup to remove acidic impurities, followed by separation of the organic components by either fractional distillation or flash column chromatography. The choice between distillation and chromatography will depend on the boiling point differences between the components and the desired final purity.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification ReactionMixture Crude Reaction Mixture (this compound, 3-Ethylcyclohexanol, 3-Ethylcyclohexene, Acidic Residues) AqueousWorkup Aqueous Workup (Liquid-Liquid Extraction) ReactionMixture->AqueousWorkup Quench Drying Drying of Organic Layer (e.g., with MgSO₄) AqueousWorkup->Drying Separate Organic Layer SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval FractionalDistillation Fractional Distillation SolventRemoval->FractionalDistillation Boiling Point Difference > 25 °C FlashChromatography Flash Column Chromatography SolventRemoval->FlashChromatography Similar Boiling Points PureProduct Pure this compound FractionalDistillation->PureProduct FlashChromatography->PureProduct

Figure 1: General purification workflow for this compound.

Data Presentation

The following table summarizes the physical properties of this compound and its common impurities, which are critical for developing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C₈H₁₅Br191.11[1]~185-195 (estimated)The boiling point is estimated to be slightly higher than 1-Bromo-3-methylcyclohexane (181 °C).[2]
3-EthylcyclohexanolC₈H₁₆O128.21[3]162-164 (for 3-methylcyclohexanol)[4]The starting material, likely to have a lower boiling point than the product.
3-EthylcyclohexeneC₈H₁₄110.20[5]134[5]The elimination byproduct, with a significantly lower boiling point.

Experimental Protocols

Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)

This protocol is designed to remove acidic impurities and water-soluble byproducts from the crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: Vent the separatory funnel frequently to release any pressure buildup from CO₂ evolution.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove residual water and dissolved inorganic salts.

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 10-15 minutes.

  • Filter the drying agent and collect the dried organic solution.

  • Remove the solvent using a rotary evaporator to yield the crude organic product.

Protocol 2: Purification by Fractional Distillation

Fractional distillation is effective for separating components with different boiling points.[6] This method is suitable if the boiling points of this compound and its impurities are sufficiently different (ideally >25 °C).

Materials:

  • Crude organic product from Protocol 1

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flasks

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Place the crude organic product and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Begin heating the distillation flask gently.

  • Observe the temperature at the distillation head. The first fraction to distill will be the lowest boiling point component, 3-ethylcyclohexene (b.p. ~134 °C).[5]

  • Collect the fractions in separate receiving flasks based on the distillation temperature.

  • After the 3-ethylcyclohexene has been removed, the temperature will rise. The next fraction will likely be the unreacted 3-ethylcyclohexanol.

  • The final fraction, collected at the highest boiling point, will be the purified this compound.

  • Monitor the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that separates compounds based on their polarity.[7] It is particularly useful for separating compounds with similar boiling points, including the cis and trans isomers of this compound.

Materials:

  • Crude organic product from Protocol 1

  • Silica (B1680970) gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Develop a TLC solvent system:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution onto a TLC plate and develop it in various ratios of hexanes and ethyl acetate (B1210297) (e.g., 99:1, 95:5, 90:10).

    • The ideal eluent system will provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4. For nonpolar compounds like alkyl halides, a high percentage of hexane (B92381) is typically used.[8]

  • Pack the column:

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and drain the excess solvent to the top of the silica bed.

  • Load the sample:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel.

  • Elute the column:

    • Add the eluent to the top of the column and apply positive pressure (e.g., with a pump or inert gas) to force the solvent through the column.

    • Collect fractions in separate tubes.

  • Analyze the fractions:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolate the pure product:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Characterization

The purity of the final product should be confirmed using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the absence of the hydroxyl group from the starting material.

By following these detailed protocols, researchers can effectively purify this compound from its reaction mixture, yielding a high-purity product suitable for a wide range of applications in research and development.

References

Application Note: 1H NMR Spectrum Analysis of cis-1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 1H Nuclear Magnetic Resonance (NMR) spectrum analysis of cis-1-Bromo-3-ethylcyclohexane. Due to the absence of a publicly available experimental spectrum for this specific stereoisomer, this note presents a predicted 1H NMR spectrum based on established principles of NMR spectroscopy and data from analogous structures. Detailed protocols for sample preparation and spectral acquisition are provided, along with a visual representation of the molecular structure and proton relationships to aid in spectral interpretation. This information is valuable for the structural elucidation and conformational analysis of substituted cyclohexanes, which are common motifs in medicinal chemistry and drug development.

Predicted 1H NMR Data

The predicted 1H NMR spectral data for the most stable diequatorial conformation of cis-1-Bromo-3-ethylcyclohexane is summarized in Table 1. The chemical shifts (δ) are predicted based on the effects of the bromo and ethyl substituents on the cyclohexane (B81311) ring protons. Coupling constants (J) are estimated based on the expected dihedral angles in a chair conformation.

Table 1: Predicted 1H NMR Data for cis-1-Bromo-3-ethylcyclohexane (Diequatorial Conformation)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1 (axial)4.10 - 4.30Multiplet (tt)J(H1a, H2a) ≈ 11, J(H1a, H6a) ≈ 11, J(H1a, H2e) ≈ 4, J(H1a, H6e) ≈ 4
H3 (axial)1.60 - 1.80Multiplet-
-CH2- (ethyl)1.35 - 1.50QuartetJ ≈ 7
-CH3 (ethyl)0.85 - 0.95TripletJ ≈ 7
Cyclohexyl Protons1.00 - 2.20Complex Multiplets-

Conformational Analysis

The cis configuration of 1-Bromo-3-ethylcyclohexane can exist in two primary chair conformations: one with both the bromo and ethyl groups in axial positions (diaxial) and the other with both groups in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial steric interactions. Therefore, the predicted 1H NMR spectrum is based on the assumption that the diequatorial conformer is the overwhelmingly predominant species in solution at room temperature.

Experimental Protocol

This protocol outlines the steps for preparing a sample of cis-1-Bromo-3-ethylcyclohexane for 1H NMR analysis and acquiring the spectrum.

3.1. Materials and Equipment

  • cis-1-Bromo-3-ethylcyclohexane sample

  • Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 300, 400, or 500 MHz)

3.2. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of the cis-1-Bromo-3-ethylcyclohexane sample into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.[2]

  • Dissolution: Gently vortex the vial to ensure the sample is completely dissolved.

  • Filtering: Place a small plug of glass wool into a Pasteur pipette.

  • Transfer to NMR Tube: Using the filter-tipped Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. This will remove any particulate matter that could degrade the spectral quality.[1]

  • Capping: Securely cap the NMR tube.

3.3. Instrument Setup and Data Acquisition

  • Instrument Preparation: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (to improve signal-to-noise ratio)

  • Data Acquisition: Acquire the Free Induction Decay (FID).

3.4. Data Processing

  • Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline.

  • Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl3 at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts and multiplicities.

Visualization of Proton Environments

The following diagram illustrates the structure of the diequatorial conformation of cis-1-Bromo-3-ethylcyclohexane with key protons labeled. Understanding these spatial relationships is crucial for interpreting the coupling patterns in the 1H NMR spectrum.

Figure 1. Structure of the diequatorial conformation of cis-1-Bromo-3-ethylcyclohexane with key protons labeled.

Interpretation of the Predicted Spectrum

  • H1 Proton: The proton attached to the carbon bearing the bromine (H1a) is expected to be the most deshielded and appear furthest downfield. In the diequatorial conformation, H1 is axial. It is expected to show a triplet of triplets due to large axial-axial couplings to H2a and H6a, and smaller axial-equatorial couplings to H2e and H6e.

  • Ethyl Group Protons: The ethyl group should exhibit a clear quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern for an ethyl substituent.

  • Cyclohexane Ring Protons: The remaining protons on the cyclohexane ring will produce a series of complex, overlapping multiplets in the upfield region of the spectrum. The exact chemical shifts and multiplicities will depend on their specific spatial relationships (axial vs. equatorial) and proximity to the electronegative bromine atom and the ethyl group.

Conclusion

This application note provides a comprehensive, albeit predicted, analysis of the 1H NMR spectrum of cis-1-Bromo-3-ethylcyclohexane. The provided data and protocols serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development for the identification and structural characterization of this and related substituted cyclohexane compounds. The combination of predicted spectral data, detailed experimental procedures, and visual aids facilitates a deeper understanding of the structural nuances of this molecule.

References

Application Note: 13C NMR Spectroscopy of trans-1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of trans-1-Bromo-3-ethylcyclohexane. Due to the absence of direct experimental spectral data in public databases, this note presents estimated chemical shifts derived from data of analogous monosubstituted cyclohexanes. A comprehensive, standardized protocol for acquiring 13C NMR spectra for this and similar compounds is also detailed. This information is intended to aid in the structural elucidation and quality control of halogenated organic molecules relevant to chemical research and pharmaceutical development.

Introduction

trans-1-Bromo-3-ethylcyclohexane is a substituted cyclohexane (B81311) derivative. The stereochemistry and substitution pattern of such molecules play a critical role in their chemical and biological properties. 13C NMR spectroscopy is a powerful analytical technique for the structural characterization of organic molecules, providing valuable information about the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it possible to distinguish between different carbon atoms within a molecule. This application note serves as a practical reference for researchers working with this compound or structurally related halogenated cycloalkanes.

Estimated 13C NMR Chemical Shifts

The 13C NMR chemical shifts for trans-1-Bromo-3-ethylcyclohexane have been estimated based on the known experimental data for bromocyclohexane (B57405) and ethylcyclohexane. The principle of substituent additivity on the cyclohexane ring forms the basis of these estimations. In the trans isomer, both the bromo and the ethyl groups are presumed to predominantly occupy the equatorial position in the chair conformation to minimize steric strain.

Table 1: Estimated 13C NMR Chemical Shifts for trans-1-Bromo-3-ethylcyclohexane

Carbon AtomEstimated Chemical Shift (δ, ppm)Rationale for Estimation
C1 (CH-Br)~65The carbon atom directly attached to the electronegative bromine atom is expected to be significantly deshielded.
C2~38Influenced by the β-effect of the bromine and the γ-effect of the ethyl group.
C3 (CH-Et)~40Influenced by the α-effect of the ethyl group and the γ-effect of the bromine.
C4~28Primarily influenced by the β-effect of the ethyl group.
C5~26Least affected by the substituents, similar to C4 of cyclohexane.
C6~35Influenced by the β-effect of the bromine.
C7 (-CH2CH3)~29Typical chemical shift for a methylene (B1212753) group in an ethyl substituent.
C8 (-CH2CH3)~12Typical chemical shift for a methyl group in an ethyl substituent.

Note: These values are estimations and may vary depending on the solvent and experimental conditions. Verification with experimental data is recommended.

Experimental Protocol: 13C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a proton-decoupled 13C NMR spectrum of a liquid sample such as trans-1-Bromo-3-ethylcyclohexane.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of sufficient purity to avoid interference from impurities.

  • Sample Amount: Dissolve approximately 20-50 mg of trans-1-Bromo-3-ethylcyclohexane in 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other deuterated solvents such as benzene-d6, acetone-d6, or DMSO-d6 can be used depending on sample solubility and desired chemical shift referencing.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Mixing: Ensure the sample is thoroughly mixed until a homogeneous solution is formed.

2. NMR Spectrometer Setup

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Probe Tuning and Matching: Tune and match the 13C channel of the NMR probe to the resonant frequency.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal, which ensures high resolution.

3. Acquisition Parameters

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

  • Pulse Angle: A 30-degree pulse angle is typically used to allow for a shorter relaxation delay.

  • Acquisition Time (AQ): Set to approximately 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2 seconds is generally sufficient.

  • Number of Scans (NS): A higher number of scans (e.g., 128 to 1024 or more) is usually required for 13C NMR due to the low natural abundance of the 13C isotope. The number of scans will depend on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., -10 to 240 ppm) is typically sufficient to cover the entire range of 13C chemical shifts for organic molecules.

  • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transformation.

  • Phasing: Phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal (0.0 ppm) or the solvent peak.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Structure-Spectra Correlation

The following diagram illustrates the logical relationship between the structure of trans-1-Bromo-3-ethylcyclohexane and the assignment of its estimated 13C NMR chemical shifts.

Structure-shift correlation diagram.

Conclusion

This application note provides valuable estimated 13C NMR data and a detailed experimental protocol for trans-1-Bromo-3-ethylcyclohexane. While the provided chemical shifts are estimations, they offer a solid foundation for spectral interpretation and structural confirmation. The detailed protocol ensures that researchers can acquire high-quality 13C NMR spectra for this and similar compounds, facilitating their research and development activities. It is always recommended to confirm these estimations with experimentally acquired data.

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-3-ethylcyclohexane. It includes a proposed fragmentation pathway, a summary of key fragment ions, and a general experimental protocol for acquiring the mass spectrum.

Introduction

This compound is a halogenated cyclic alkane. Its structural elucidation is critical in various fields, including organic synthesis and pharmaceutical development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ionized fragments. This application note outlines the predicted fragmentation pattern of this compound under electron ionization (EI) conditions, providing valuable information for its identification and characterization. The molecular formula of this compound is C8H15Br, with a monoisotopic mass of approximately 190.036 Da and a molecular weight of 191.11 g/mol .[1]

Predicted Fragmentation Pattern

Upon electron ionization, this compound is expected to form a molecular ion (M•+) that undergoes a series of fragmentation reactions. The presence of a bromine atom, the ethyl substituent, and the cyclohexane (B81311) ring will govern the fragmentation pathways. Key expected fragmentation processes include the loss of the bromine radical, cleavage of the ethyl group, and ring fragmentation.

The presence of bromine is distinguished by a characteristic isotopic pattern, with two peaks of nearly equal intensity for bromine-containing fragments: one for the 79Br isotope and one for the 81Br isotope (M and M+2).

The primary fragmentation pathways are predicted to be:

  • Loss of Bromine Radical: The C-Br bond is relatively weak and can readily cleave to lose a bromine radical (•Br), resulting in a cyclohexyl cation with an ethyl group at position 3.

  • Alpha-Cleavage (Loss of Ethyl Group): The bond between the cyclohexane ring and the ethyl group can break, leading to the loss of an ethyl radical (•CH2CH3).

  • Ring Opening and Fragmentation: The cyclohexyl ring can undergo cleavage, leading to various smaller aliphatic and cyclic fragment ions.

  • Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule is another possible fragmentation pathway.

These predicted fragmentation pathways are based on the known mass spectrometry behavior of similar compounds such as bromocyclohexane (B57405) and ethylcyclohexane.[2][3][4]

Data Presentation: Predicted Key Fragment Ions

The following table summarizes the predicted major fragment ions for this compound in an EI mass spectrum.

m/z (for 79Br) m/z (for 81Br) Proposed Fragment Ion Neutral Loss
190192[C8H15Br]•+ (Molecular Ion)-
161163[C6H10Br]+•C2H5
111-[C8H15]+•Br
83-[C6H11]+•Br, C2H4
82-[C6H10]•+HBr
55-[C4H7]+•Br, C4H8
41-[C3H5]+•Br, C5H10
29-[C2H5]+•C6H10Br

Experimental Protocol: Electron Ionization Mass Spectrometry

This section outlines a general procedure for obtaining an EI mass spectrum of this compound.

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer equipped with an electron ionization source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Inlet System:

    • GC Inlet: If using a GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet. The compound will be separated from the solvent and introduced into the mass spectrometer.

    • Direct Insertion Probe: If using a direct insertion probe, apply a small amount of the neat liquid or a concentrated solution onto the probe tip.

  • Ionization:

    • The sample is introduced into the ion source, which is maintained under a high vacuum.

    • The molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming the positively charged molecular ion (M•+).

  • Mass Analysis:

    • The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected by an electron multiplier or a similar detector.

    • The signal is amplified and recorded by a data system.

  • Data Acquisition:

    • The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Acquire the spectrum over a suitable mass range (e.g., m/z 20-250).

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound.

fragmentation_pathway M [C8H15Br]•+ m/z = 190/192 (Molecular Ion) F1 [C8H15]+ m/z = 111 M->F1 - •Br F2 [C6H10Br]+ m/z = 161/163 M->F2 - •C2H5 F3 [C6H10]•+ m/z = 82 M->F3 - HBr F4 [C6H11]+ m/z = 83 F1->F4 - C2H4 F6 [C2H5]+ m/z = 29 F2->F6 - C4H5Br F5 [C4H7]+ m/z = 55 F4->F5 - C2H4

Caption: Predicted EI fragmentation of this compound.

This application note provides a foundational understanding of the expected mass spectral behavior of this compound, which can aid researchers in the identification and structural confirmation of this and related compounds. The provided protocol offers a general guideline for experimental setup. Actual fragmentation may vary slightly depending on the specific instrumentation and conditions used.

References

Application Notes and Protocols for FTIR Analysis of 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the functional group analysis of 1-Bromo-3-ethylcyclohexane using Fourier Transform Infrared (FTIR) spectroscopy. This document is intended to guide researchers in identifying the key vibrational modes associated with the molecule's functional groups, ensuring accurate spectral acquisition and interpretation.

Application Notes

Introduction

This compound is a halogenated cycloalkane. Its molecular structure consists of a cyclohexane (B81311) ring, an ethyl group, and a bromine atom. FTIR spectroscopy is a powerful, non-destructive analytical technique ideal for identifying the functional groups present in this molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principle of FTIR Analysis

FTIR spectroscopy measures the vibrations of atoms within a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of chemical bonds and functional groups present. The resulting FTIR spectrum is a unique molecular "fingerprint" that allows for the identification of the compound and its structural features.

The primary functional groups and structural components of this compound that can be identified using FTIR are:

  • C-H bonds of the cyclohexane ring and the ethyl group.

  • C-C bonds forming the backbone of the molecule.

  • C-Br bond of the alkyl halide group.

Expected Vibrational Modes for this compound

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. The primary regions of interest are the C-H stretching region, the fingerprint region where bending vibrations occur, and the low-frequency region where the C-Br stretch is observed.

  • C-H Stretching Vibrations: The stretching vibrations of the C-H bonds in the cyclohexane and ethyl groups are expected to appear in the region of 2850-3000 cm⁻¹. These are typically strong and sharp peaks.[1]

  • C-H Bending Vibrations: The bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups occur in the fingerprint region, typically between 1350 cm⁻¹ and 1470 cm⁻¹.[1]

  • C-Br Stretching Vibration: The C-Br stretching vibration is a key indicator for this molecule. Due to the heavy bromine atom, this bond vibrates at a lower frequency, with an expected absorption band in the range of 500-690 cm⁻¹.[2]

Data Presentation

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
2965 - 2920StrongAsymmetric C-H Stretching-CH₃ and -CH₂- (ethyl & cyclo)
2875 - 2850StrongSymmetric C-H Stretching-CH₃ and -CH₂- (ethyl & cyclo)
1470 - 1445MediumCH₂ Scissoring (Bending)-CH₂- (ethyl & cyclo)
1380 - 1365MediumCH₃ Symmetric Bending-CH₃ (ethyl group)
690 - 515Medium-StrongC-Br StretchingAlkyl Bromide

Experimental Protocols

This section details the methodologies for acquiring an FTIR spectrum of this compound, which is a liquid at room temperature. Both Attenuated Total Reflectance (ATR) and Transmission methods are described.

Method 1: Attenuated Total Reflectance (ATR) FTIR

ATR is a convenient method for liquid samples as it requires minimal sample preparation.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • This compound sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Setup:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Set the desired spectral range (e.g., 4000 cm⁻¹ to 400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

  • Background Spectrum:

    • With the clean, empty ATR crystal, collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Method 2: Transmission FTIR using a Liquid Cell

This traditional method involves placing a thin film of the liquid sample between two IR-transparent salt plates.

Materials:

  • FTIR Spectrometer

  • Demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr plates)

  • This compound sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

  • Sample holder for the liquid cell

Procedure:

  • Instrument Setup:

    • Configure the spectrometer for the desired spectral range and resolution.

  • Background Spectrum:

    • Collect a background spectrum with an empty beam path or with the empty, clean liquid cell in the sample holder.

  • Sample Preparation:

    • Place one clean, dry salt plate on a clean surface.

    • Add one to two drops of this compound to the center of the plate.

    • Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film without air bubbles.

  • Spectrum Acquisition:

    • Mount the liquid cell in the sample holder within the spectrometer's sample compartment.

    • Acquire the sample spectrum, co-adding multiple scans for better quality.

  • Data Processing:

    • The software will generate the final spectrum by ratioing against the background.

    • Apply baseline correction if needed.

  • Cleaning:

    • Disassemble the liquid cell and clean the salt plates thoroughly with an appropriate solvent. Store the plates in a desiccator to prevent damage from moisture.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in these notes.

FTIR Functional Group Analysis of this compound cluster_molecule This compound Structure cluster_functional_groups Key Functional Groups cluster_vibrations Expected Vibrational Modes mol C8H15Br fg1 Cyclohexane Ring (-CH2-) fg2 Ethyl Group (-CH2CH3) fg3 Bromo Group (-Br) vib1 C-H Stretching (2850-3000 cm-1) fg1->vib1 vib2 C-H Bending (1350-1470 cm-1) fg1->vib2 fg2->vib1 fg2->vib2 vib3 C-Br Stretching (500-690 cm-1) fg3->vib3

Caption: Molecular structure and corresponding FTIR vibrational modes.

Experimental Workflow for FTIR Analysis cluster_prep Preparation cluster_atr ATR Method cluster_transmission Transmission Method cluster_analysis Data Analysis p1 Instrument Setup (Range, Resolution) p2 Collect Background Spectrum p1->p2 a1 Apply Sample to ATR Crystal p2->a1 ATR t1 Prepare Liquid Cell (Sample between Salt Plates) p2->t1 Transmission a2 Acquire Sample Spectrum a1->a2 d1 Process Spectrum (Ratioing, Baseline Correction) a2->d1 t2 Acquire Sample Spectrum t1->t2 t2->d1 d2 Identify Characteristic Peaks and Functional Groups d1->d2

Caption: Workflow for ATR and Transmission FTIR analysis.

References

Application Note & Protocol: Synthesis of 3-Ethylcyclohexylmagnesium Bromide and its Application in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the preparation of the Grignard reagent, 3-ethylcyclohexylmagnesium bromide, from 1-Bromo-3-ethylcyclohexane. Grignard reagents are potent nucleophiles and indispensable tools in organic synthesis for the formation of carbon-carbon bonds. This protocol outlines the necessary precautions for handling moisture-sensitive reagents, methods for magnesium activation, the step-by-step procedure for the Grignard reaction, and a subsequent reaction with an electrophile, using benzaldehyde (B42025) as a model substrate to yield (3-ethylcyclohexyl)(phenyl)methanol.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, is a cornerstone of synthetic organic chemistry. It involves the reaction of an organohalide with magnesium metal to form an organomagnesium halide, known as a Grignard reagent.[1] These reagents are highly reactive and serve as powerful carbon-based nucleophiles, readily attacking a wide range of electrophilic centers, including aldehydes, ketones, esters, and epoxides.[2][3][4] The successful formation of a Grignard reagent is highly dependent on the purity of reagents and the exclusion of atmospheric moisture, as they readily react with protic compounds.[5][6]

This protocol specifically details the synthesis of 3-ethylcyclohexylmagnesium bromide, a Grignard reagent derived from a secondary alkyl halide. The steric hindrance associated with secondary halides can sometimes present challenges, potentially leading to side reactions such as elimination.[7] Therefore, careful control of reaction conditions is crucial. This document provides a robust procedure for the formation of this reagent and its subsequent use in a nucleophilic addition reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
This compoundC₈H₁₅Br191.1110.0 g (52.3 mmol)>98%Sigma-Aldrich
Magnesium TurningsMg24.311.4 g (57.6 mmol)>99.5%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mLAnhydrous, >99.9%Sigma-Aldrich
IodineI₂253.811-2 small crystalsACS ReagentFisher Scientific
BenzaldehydeC₇H₆O106.125.55 g (52.3 mmol)>99%Acros Organics
1 M Hydrochloric AcidHCl36.4650 mL1 M AqueousVWR
Saturated Sodium BicarbonateNaHCO₃84.0150 mLSaturated AqueousFisher Scientific
Saturated Sodium Chloride (Brine)NaCl58.4450 mLSaturated AqueousVWR
Anhydrous Magnesium SulfateMgSO₄120.37As neededAnhydrous PowderSigma-Aldrich
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Schlenk line (optional, but recommended)

  • Syringes and needles

  • Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

Procedure

1. Preparation of Glassware and Reagents:

  • All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of inert gas (Nitrogen or Argon).[5]

  • Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed bottle and handled under inert gas.

2. Formation of the Grignard Reagent (3-Ethylcyclohexylmagnesium Bromide):

  • Place the magnesium turnings (1.4 g, 57.6 mmol) and a magnetic stir bar into the flame-dried 250 mL three-neck flask.

  • Assemble the flask with the reflux condenser and dropping funnel. The third neck should be sealed with a septum for inert gas inlet.

  • Purge the entire apparatus with inert gas for 10-15 minutes.

  • Add 1-2 small crystals of iodine to the flask containing the magnesium turnings.[6][8] The iodine will help to activate the magnesium surface by removing the passivating magnesium oxide layer.[5]

  • In the dropping funnel, prepare a solution of this compound (10.0 g, 52.3 mmol) in 40 mL of anhydrous THF.

  • Add approximately 5 mL of the this compound solution from the dropping funnel to the magnesium turnings.

  • Gently warm the flask with a heating mantle to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often accompanied by spontaneous boiling of the solvent.[5]

  • Once the reaction has initiated, turn off the heating mantle and begin the dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux. This slow addition helps to minimize side reactions like Wurtz coupling.[6][7] The addition should take approximately 30-45 minutes.

  • After the addition is complete, gently reflux the reaction mixture for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should appear as a dark grey to brownish suspension.

3. Reaction with Benzaldehyde:

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Prepare a solution of benzaldehyde (5.55 g, 52.3 mmol) in 20 mL of anhydrous THF in a separate dry flask.

  • Slowly add the benzaldehyde solution to the stirred Grignard reagent via the dropping funnel over a period of 20-30 minutes, maintaining the temperature at 0 °C. An exothermic reaction will occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

4. Workup and Purification:

  • Cool the reaction mixture again to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 50 mL of 1 M hydrochloric acid. This will neutralize the unreacted Grignard reagent and protonate the alkoxide intermediate.[9]

  • Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether to extract the organic product.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any remaining acid) and 50 mL of brine (to reduce the amount of dissolved water).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, (3-ethylcyclohexyl)(phenyl)methanol.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure alcohol.

Data Summary

ParameterValue
Reactants
This compound10.0 g (52.3 mmol)
Magnesium1.4 g (57.6 mmol, 1.1 eq)
Benzaldehyde5.55 g (52.3 mmol, 1.0 eq)
Solvent
Anhydrous THF100 mL
Reaction Conditions
Grignard Formation TemperatureReflux (approx. 66 °C)
Grignard Formation Time2-3 hours
Reaction with Benzaldehyde Temp.0 °C to Room Temperature
Reaction with Benzaldehyde Time2-3 hours
Expected Product (3-ethylcyclohexyl)(phenyl)methanol
Theoretical Yield 11.4 g (based on this compound)
Typical Reported Yields 60-80% (literature for similar reactions)

Experimental Workflow Diagram

Grignard_Reaction_Workflow A Preparation of Glassware and Reagents (Flame-drying, Inert Atmosphere) B Magnesium Activation (Mg Turnings + I₂ in THF) A->B Strictly Anhydrous Conditions C Formation of Grignard Reagent (Dropwise addition of this compound) B->C Initiation and Reflux D Reaction with Electrophile (Addition of Benzaldehyde at 0 °C) C->D Cooling to 0 °C E Aqueous Workup (Quenching with 1 M HCl) D->E Protonation F Extraction and Washing (Et₂O, NaHCO₃, Brine) E->F Phase Separation G Drying and Concentration (MgSO₄, Rotary Evaporation) F->G Removal of Water H Purification (Column Chromatography) G->H Isolation of Pure Product I Final Product ((3-ethylcyclohexyl)(phenyl)methanol) H->I

Caption: Workflow for the synthesis of (3-ethylcyclohexyl)(phenyl)methanol via a Grignard reaction.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a dry, inert atmosphere.

  • Anhydrous ethers such as THF can form explosive peroxides upon storage. Always test for the presence of peroxides before use.

  • The quenching of the Grignard reaction is highly exothermic and can cause splashing. Perform this step slowly and with adequate cooling.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Work in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction fails to initiate Wet glassware or solvent; Inactive magnesium surfaceEnsure all glassware is meticulously dried and solvent is anhydrous.[5] Try adding a few more crystals of iodine, gently warming, or adding a small amount of 1,2-dibromoethane (B42909) to activate the magnesium.[8][10]
Low yield of Grignard reagent Side reactions (e.g., Wurtz coupling)Add the alkyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[6]
Formation of significant byproducts Reaction with atmospheric CO₂ or O₂; Elimination reactionsMaintain a positive pressure of inert gas throughout the reaction. For sterically hindered halides, consider lower reaction temperatures to favor Grignard formation over elimination.[7]

This protocol provides a comprehensive guide for the successful synthesis of 3-ethylcyclohexylmagnesium bromide and its subsequent reaction. Adherence to anhydrous conditions and careful control of the reaction parameters are paramount for achieving a high yield of the desired product.

References

Application Notes and Protocols for the E2 Elimination of 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, enabling the formation of alkenes from alkyl halides. In the context of drug development and medicinal chemistry, the stereochemical and regiochemical control of double bond placement is paramount for the synthesis of complex molecular architectures with desired biological activity. This document provides detailed application notes and experimental protocols for the E2 elimination of the stereoisomers of 1-Bromo-3-ethylcyclohexane. Understanding the reaction conditions that govern the formation of specific alkene isomers is crucial for synthetic strategy. The principles outlined are broadly applicable to other substituted cyclohexane (B81311) systems.

The E2 elimination is a concerted, one-step reaction that requires a specific anti-periplanar geometry between the leaving group (bromide) and a β-hydrogen.[1][2] In cyclohexane systems, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions.[2][3] This stereochemical constraint dictates the reaction's regioselectivity, often influencing whether the more substituted (Zaitsev) or less substituted (Hofmann) alkene is the major product.[4][5] The choice of base is a key factor in controlling this outcome, with smaller, strong bases like sodium ethoxide favoring the Zaitsev product and bulky, sterically hindered bases like potassium tert-butoxide favoring the Hofmann product.[1][5]

Stereochemical Considerations of this compound Isomers

The cis and trans isomers of this compound will exhibit different reactivity and produce different major products under E2 conditions due to the conformational requirements of the chair form.

  • cis-1-Bromo-3-ethylcyclohexane: In the most stable chair conformation, the large ethyl group will preferentially occupy an equatorial position to minimize steric strain. This forces the bromine atom into an axial position, which is the required conformation for E2 elimination. With an axial bromine, there are two different axial β-hydrogens available for abstraction, one at C2 and one at C6. Abstraction of the C2 hydrogen leads to the more substituted 3-ethylcyclohexene (Zaitsev product), while abstraction of the C6 hydrogen leads to the less substituted 4-ethylcyclohexene. With a small, strong base, the Zaitsev product is expected to be the major product.

  • trans-1-Bromo-3-ethylcyclohexane: In the most stable chair conformation, both the ethyl group and the bromine atom can occupy equatorial positions. For the E2 reaction to occur, the ring must flip to a less stable conformation where the bromine is axial. In this conformation, the ethyl group is also forced into an axial position, which introduces significant steric strain. Furthermore, in the axial bromine conformation, only the β-hydrogen at C6 is in an anti-periplanar (axial) position. The β-hydrogen at C2 is equatorial. Therefore, elimination can only occur towards C6, leading exclusively to the formation of 4-ethylcyclohexene.

Data Presentation

The expected product distribution for the E2 elimination of cis- and trans-1-Bromo-3-ethylcyclohexane with different bases is summarized below. The yields are estimates based on analogous reactions and may vary depending on specific experimental conditions.

Starting MaterialBaseSolventTemperatureMajor ProductMinor ProductExpected Yield (%)
cis-1-Bromo-3-ethylcyclohexaneSodium Ethoxide (NaOEt)EthanolReflux3-Ethylcyclohexene (Zaitsev)4-Ethylcyclohexene80-90
cis-1-Bromo-3-ethylcyclohexanePotassium tert-Butoxide (t-BuOK)tert-ButanolReflux4-Ethylcyclohexene (Hofmann)3-Ethylcyclohexene75-85
trans-1-Bromo-3-ethylcyclohexaneSodium Ethoxide (NaOEt)EthanolReflux4-EthylcyclohexeneNoneSlower reaction rate, moderate yield
trans-1-Bromo-3-ethylcyclohexanePotassium tert-Butoxide (t-BuOK)tert-ButanolReflux4-EthylcyclohexeneNoneSlower reaction rate, moderate yield

Mandatory Visualization

E2_Elimination_Signaling_Pathway E2 Elimination Pathway of this compound cluster_cis cis-1-Bromo-3-ethylcyclohexane cluster_trans trans-1-Bromo-3-ethylcyclohexane cis_start cis-1-Bromo-3-ethylcyclohexane (Axial Bromine) cis_zaitsev 3-Ethylcyclohexene (Zaitsev Product) cis_start->cis_zaitsev Small Base (e.g., NaOEt) cis_hofmann 4-Ethylcyclohexene (Hofmann Product) cis_start->cis_hofmann Bulky Base (e.g., t-BuOK) trans_start trans-1-Bromo-3-ethylcyclohexane (Equatorial Bromine) trans_reactive Ring Flip to Axial Bromine trans_start->trans_reactive Requires Energy trans_product 4-Ethylcyclohexene trans_reactive->trans_product Base (e.g., NaOEt or t-BuOK) Experimental_Workflow General Experimental Workflow for E2 Elimination start Reactants: This compound Base (NaOEt or t-BuOK) Anhydrous Solvent reaction Reaction Setup: Inert Atmosphere Reflux for specified time start->reaction workup Aqueous Workup: Quench reaction Extract with organic solvent reaction->workup purification Purification: Dry organic layer Remove solvent Distillation or Chromatography workup->purification analysis Product Analysis: GC-MS NMR Spectroscopy purification->analysis

References

Determining the SN1 Reaction Rate of 1-Bromo-3-ethylcyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the rate of the unimolecular nucleophilic substitution (SN1) reaction for 1-Bromo-3-ethylcyclohexane. This document outlines the key theoretical considerations, a detailed experimental protocol for monitoring the reaction kinetics, and a framework for data presentation and analysis.

Introduction

Nucleophilic substitution reactions are fundamental in organic chemistry, with the SN1 mechanism being a cornerstone of many synthetic pathways and a key consideration in understanding reaction kinetics in drug development.[1][2][3] The rate of an SN1 reaction is primarily dependent on the stability of the carbocation intermediate formed during the rate-determining step.[4][5][6][7] For this compound, a secondary alkyl halide, the SN1 pathway is viable, and its rate is influenced by several factors including the solvent, temperature, and the nature of the leaving group.[4][5] This protocol details a method for quantifying the reaction rate through the monitoring of hydrogen bromide (HBr) production during solvolysis.

Factors Influencing the SN1 Reaction Rate

The rate of an SN1 reaction is described by the following rate law:

Rate = k[Substrate]

Where 'k' is the rate constant and '[Substrate]' is the concentration of the alkyl halide.[1][8][9][10] The concentration of the nucleophile does not influence the reaction rate.[1][5][8][10] Key factors affecting the rate constant 'k' include:

  • Structure of the Alkyl Halide: The stability of the carbocation intermediate is paramount. Tertiary alkyl halides react fastest, followed by secondary, and then primary halides, which rarely proceed via an SN1 mechanism.[4][5][7][10] this compound forms a secondary carbocation.

  • Leaving Group: A good leaving group is a weak base that can stabilize the negative charge it acquires after departing.[4][5][7] Bromide (Br-) is a good leaving group.

  • Solvent: Polar protic solvents, such as water, alcohols, and carboxylic acids, are most effective at promoting SN1 reactions.[4][5][11][12] They stabilize the carbocation intermediate and the leaving group anion through solvation.

  • Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate by providing more molecules with the necessary activation energy.

Comparative Kinetic Data

SubstrateStructureCarbocation IntermediateRelative Rate (k/k₀)
tert-Butyl bromide (Reference, k₀)TertiaryTertiary1
This compound Secondary Secondary ~10⁻² - 10⁻³
2-BromopropaneSecondarySecondary~10⁻²
1-BromopropanePrimaryPrimary~10⁻⁶

Note: The relative rate for this compound is an educated estimate based on its secondary nature and potential steric hindrance from the ethyl group. The actual rate must be determined experimentally.

Experimental Protocol: Determining the Rate of Solvolysis of this compound

This protocol describes the determination of the SN1 reaction rate of this compound in an aqueous ethanol (B145695) solvent system by monitoring the production of HBr via titration with a standardized sodium hydroxide (B78521) solution.

Materials and Reagents
  • This compound (cis/trans mixture, or individual isomers if available)

  • Absolute Ethanol (ACS grade)

  • Deionized Water

  • Standardized 0.01 M Sodium Hydroxide (NaOH) solution

  • Bromothymol Blue indicator solution

  • Volumetric flasks (100 mL, 250 mL)

  • Pipettes (1 mL, 5 mL, 10 mL, 25 mL)

  • Burette (50 mL)

  • Erlenmeyer flasks (125 mL)

  • Constant temperature water bath

  • Stopwatch

Procedure
  • Preparation of the Solvent System: Prepare 250 mL of an 80:20 (v/v) ethanol-water solution by mixing 200 mL of absolute ethanol with 50 mL of deionized water in a 250 mL volumetric flask. Allow the solution to equilibrate to room temperature.

  • Preparation of the Substrate Solution: Prepare a 0.1 M solution of this compound in the 80:20 ethanol-water solvent.

  • Reaction Setup:

    • Place 50 mL of the 80:20 ethanol-water solvent into a 125 mL Erlenmeyer flask.

    • Add 3-4 drops of bromothymol blue indicator to the flask. The solution should be a yellowish-green color.

    • Place the flask in a constant temperature water bath set to the desired reaction temperature (e.g., 25 °C, 35 °C, or 45 °C) and allow it to equilibrate for 10-15 minutes.

  • Initiation of the Reaction and Titration:

    • Pipette 5.0 mL of the 0.1 M this compound solution into the temperature-equilibrated Erlenmeyer flask.

    • Immediately start the stopwatch.

    • The solvolysis reaction will produce HBr, causing the indicator to turn yellow.

    • Begin titrating the reaction mixture with the standardized 0.01 M NaOH solution. The goal is to maintain the solution at the bromothymol blue endpoint (a faint blue-green color).

    • Record the volume of NaOH added at regular time intervals (e.g., every 5 minutes). Continue taking readings for at least three half-lives of the reaction.

  • Data Analysis:

    • The amount of HBr produced at time 't' is equivalent to the moles of NaOH added.

    • The concentration of the alkyl halide at time 't', [R-Br]t, can be calculated from the initial concentration, [R-Br]₀, and the amount of HBr produced.

    • Since the SN1 reaction is a first-order reaction, the integrated rate law is: ln([R-Br]t) = -kt + ln([R-Br]₀)

    • Plot ln([R-Br]t) versus time (t). The plot should yield a straight line with a slope equal to -k, where 'k' is the first-order rate constant.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the SN1 reaction rate of this compound.

SN1_Workflow A Prepare 80:20 Ethanol/Water Solvent C Equilibrate Solvent with Indicator in Water Bath A->C B Prepare 0.1 M this compound Solution D Initiate Reaction by Adding Substrate Solution B->D C->D E Monitor HBr Production via Titration with NaOH D->E Solvolysis Produces HBr F Record Volume of NaOH vs. Time E->F G Calculate [R-Br]t at Each Time Point F->G H Plot ln([R-Br]t) vs. Time G->H I Determine Rate Constant (k) from Slope H->I Slope = -k

Caption: Experimental workflow for determining the SN1 reaction rate.

Signaling Pathway of the SN1 Reaction

The SN1 reaction of this compound proceeds through a two-step mechanism involving the formation of a carbocation intermediate.

SN1_Mechanism Reactant This compound Intermediate Secondary Carbocation + Br⁻ Reactant->Intermediate Step 1: Rate-determining ionization Product Solvolysis Product(s) Intermediate->Product Step 2: Nucleophilic attack by solvent

Caption: The two-step mechanism of the SN1 reaction.

Conclusion

This document provides a robust framework for the experimental determination of the SN1 reaction rate of this compound. By carefully controlling experimental variables and accurately monitoring the progress of the reaction, researchers can obtain reliable kinetic data. This information is invaluable for understanding reaction mechanisms, predicting product distributions, and optimizing synthetic procedures in various scientific and industrial applications.

References

Application Notes and Protocols: SN2 Reaction of 1-Bromo-3-ethylcyclohexane with Sodium Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of alkyl azides via nucleophilic substitution is a cornerstone of organic synthesis, providing versatile intermediates for a wide range of chemical transformations. The azido (B1232118) group can be readily converted into amines, amides, and nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and other biologically active compounds. This document provides detailed application notes and protocols for the bimolecular nucleophilic substitution (SN2) reaction of 1-Bromo-3-ethylcyclohexane with sodium azide (B81097) to produce 1-azido-3-ethylcyclohexane.

The reaction proceeds through a classic SN2 mechanism, a single concerted step involving the backside attack of the azide nucleophile on the carbon atom bearing the bromine leaving group.[1][2] This mechanism dictates a predictable stereochemical outcome: inversion of configuration at the reaction center.[3][4] For cyclohexane (B81311) derivatives, the reaction rate and feasibility are highly dependent on the conformation of the substrate, specifically the orientation of the leaving group. An axial position of the bromide is required for an efficient backside attack by the nucleophile.[5][6]

Reaction Mechanism and Stereochemistry

The SN2 reaction of this compound with sodium azide is a stereospecific process. The azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom from the side opposite to the leaving group.[1] This "backside attack" leads to an inversion of stereochemistry at the C1 position.[3]

For instance, if the starting material is cis-1-Bromo-3-ethylcyclohexane (with the bromo and ethyl groups on the same side of the ring), the major, more stable chair conformation would place the bulky ethyl group in the equatorial position, forcing the bromine into the axial position. This axial orientation is ideal for a backside SN2 attack by the azide nucleophile, which would approach from the equatorial direction, resulting in the formation of trans-1-azido-3-ethylcyclohexane. Conversely, the trans isomer of the starting material would have both substituents in the equatorial position in its most stable conformation. For the SN2 reaction to occur, the ring would have to flip to a less stable conformation to place the bromine in an axial position, leading to a significantly slower reaction rate.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products r1 cis-1-Bromo-3-ethylcyclohexane r2 + NaN₃ ts [N₃---C---Br]⁻ r1->ts Backside Attack p1 trans-1-Azido-3-ethylcyclohexane ts->p1 Inversion of Stereochemistry p2 + NaBr

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 1-azido-3-ethylcyclohexane from this compound and sodium azide, based on established laboratory procedures for similar secondary alkyl halides.[1] Actual results may vary depending on the stereoisomer of the starting material, purity of reagents, reaction scale, and specific laboratory conditions.

ParameterValue/ConditionRationale
Reactant Ratio 1.5 equivalents of Sodium AzideAn excess of the nucleophile is used to drive the reaction to completion.[1]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that enhances the nucleophilicity of the azide ion.[1]
Reaction Temperature 60-80 °CProvides sufficient thermal energy to overcome the activation energy barrier without promoting significant elimination side reactions.[7]
Reaction Time 12-24 hoursThe reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
Expected Yield 75-90%Yield is dependent on the purity and stereoisomer of the starting material and the efficiency of the workup and purification steps.[7]
Stereochemistry Inversion of configurationStarting with the cis-bromide (axial Br) is expected to yield the trans-azide (equatorial N₃).[7]

Experimental Protocol

Materials:

  • This compound (1.0 equivalent)

  • Sodium azide (NaN₃) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water, deionized

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: To this solution, add sodium azide (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. Stir the mixture vigorously for 12-24 hours. The progress of the reaction should be monitored periodically using thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-azido-3-ethylcyclohexane.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product.[7]

Characterization:

The identity and purity of the synthesized 1-azido-3-ethylcyclohexane can be confirmed using spectroscopic methods:

  • Infrared (IR) Spectroscopy: A strong, characteristic azide (N₃) stretch is expected around 2100 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The spectra will confirm the overall structure and the successful substitution of the bromine atom with the azide group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Precautions:

  • Sodium azide is highly toxic and can be explosive, especially upon heating or in contact with certain metals. Handle with extreme caution in a well-ventilated fume hood.

  • DMF is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • All procedures should be carried out in a well-ventilated fume hood.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve this compound in DMF B Add Sodium Azide A->B C Heat to 60-80 °C with stirring (12-24h) B->C D Monitor by TLC C->D E Cool to RT and quench with water D->E F Extract with diethyl ether E->F G Wash with water, NaHCO₃, and brine F->G H Dry over MgSO₄ and concentrate G->H I Purify by vacuum distillation or chromatography H->I J Characterize by IR, NMR, MS I->J

Potential Side Reactions

The primary competing reaction in this synthesis is elimination (E2) . The azide ion, in addition to being a good nucleophile, is also a reasonably strong base. Under the reaction conditions, it can abstract a proton from a carbon atom adjacent to the carbon bearing the bromine, leading to the formation of 3-ethylcyclohexene and 4-ethylcyclohexene. The E2 reaction is also stereoelectronically demanding, requiring an anti-periplanar arrangement of a β-hydrogen and the leaving group. This typically means both must be in axial positions. Therefore, the conformation of the starting material will also influence the extent of the elimination side reaction. Using a polar aprotic solvent like DMF and maintaining the recommended temperature range helps to favor the SN2 pathway over E2.

Conclusion

The SN2 reaction of this compound with sodium azide is an effective method for the synthesis of 1-azido-3-ethylcyclohexane. Careful control of reaction conditions, particularly the choice of a polar aprotic solvent and appropriate temperature, is crucial for maximizing the yield of the substitution product and minimizing the formation of elimination byproducts. The stereochemical outcome is predictable, affording the product with an inverted configuration at the reaction center. The resulting alkyl azide is a valuable synthetic intermediate for the construction of more complex nitrogen-containing molecules.

References

Application Notes and Protocols for the Safe Handling and Storage of 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-3-ethylcyclohexane is a halogenated organic compound with potential applications in organic synthesis and drug development. Due to the presence of the bromine atom, this compound may exhibit hazardous properties, including irritation to the skin, eyes, and respiratory tract, and potential flammability. These notes provide detailed procedures for the safe handling, storage, and disposal of this compound to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as follows:

  • GHS Hazard Statements (projected):

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

    • H227: Combustible liquid.[1]

  • Signal Word: Warning[1][2][3]

Physical and Chemical Properties

A summary of the known and projected physical and chemical properties of this compound and its analogs is provided in the table below.

PropertyValueSource
Molecular Formula C₈H₁₅Br[4][5]
Molecular Weight 191.11 g/mol [2][4][5]
CAS Number 62517-99-1[4][5]
Appearance Assumed to be a liquidInferred from analogs
Boiling Point No data available
Flash Point Projected to be a combustible liquid[1]
Density No data available
Solubility Expected to be insoluble in water and soluble in organic solvents.Inferred from general properties of brominated organic compounds.[6]
Incompatibilities Strong oxidizing agents, strong bases.[7][8]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound.

Body PartProtectionStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved standards is required.[9]
Skin/Hands Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Fire/flame-resistant and impervious clothing.Gloves must be inspected prior to use.[9]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. A full-face respirator may be necessary.If exposure limits are exceeded or irritation is experienced.
Body A flame-retardant lab coat or appropriate protective clothing.To prevent skin exposure from accidental splashes.

Experimental Protocols

5.1. Safe Handling Protocol

  • Preparation and Engineering Controls:

    • Ensure a calibrated chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.

    • Clear the work area of any incompatible materials and ignition sources.[6]

    • Ground and bond containers when transferring material to prevent static discharge.[7]

  • Handling the Chemical:

    • Don the appropriate PPE as detailed in the table above.

    • Conduct all transfers and manipulations of this compound inside the chemical fume hood to minimize vapor inhalation.

    • Avoid direct contact with skin and eyes.[9]

    • Use non-sparking tools.[9]

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent.

    • Properly doff and dispose of contaminated gloves.

    • Wash hands and any exposed skin thoroughly after handling.[3]

5.2. Storage Protocol

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][9]

  • Keep away from sources of ignition, heat, sparks, and open flames.[8][10]

  • Store apart from foodstuff containers.[9]

  • If the compound is flammable, store it in a designated flammable liquids cabinet.[6]

5.3. Spill and Accidental Release Protocol

  • Immediate Actions:

    • Evacuate personnel from the immediate area.

    • Remove all sources of ignition.[9]

    • Ensure the area is well-ventilated.

  • Containment and Clean-up:

    • Don appropriate PPE, including respiratory protection if necessary.

    • Contain the spillage using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

    • Collect the absorbed material using non-sparking tools and place it in a suitable, closed, and labeled container for hazardous waste disposal.[9]

    • Do not let the product enter drains.[9]

5.4. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so, and continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

5.5. Disposal Protocol

  • Waste Generation: Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.

  • Disposal Method: Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not discharge to sewer systems.[9]

  • Contaminated Packaging: Containers should be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[9]

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_sds Review SDS & Protocols prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_chem Conduct Experiment prep_workspace->handle_chem post_handle Decontaminate & Clean handle_chem->post_handle store_chem Store Securely post_handle->store_chem dispose_waste Dispose of Waste post_handle->dispose_waste

Caption: Standard operating procedure for handling this compound.

EmergencyResponse Emergency Response Protocol cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs (Spill or Exposure) spill_alert Alert Personnel start->spill_alert Spill exp_remove Remove from Exposure start->exp_remove Exposure spill_evacuate Evacuate Area spill_alert->spill_evacuate spill_control Control Ignition Sources spill_evacuate->spill_control spill_contain Contain Spill with Inert Material spill_control->spill_contain spill_cleanup Clean Up & Dispose spill_contain->spill_cleanup exp_decon Decontaminate (Eyewash/Shower) exp_remove->exp_decon exp_remove_clothing Remove Contaminated Clothing exp_decon->exp_remove_clothing exp_first_aid Administer First Aid exp_remove_clothing->exp_first_aid exp_medical Seek Medical Attention exp_first_aid->exp_medical

Caption: Decision-making pathway for emergency response to a spill or exposure.

References

Troubleshooting & Optimization

identifying side products in the synthesis of 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3-ethylcyclohexane. The information is designed to help identify and understand the formation of potential side products during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the common synthetic routes to this compound and their potential side products?

There are three primary synthetic routes for the preparation of this compound, each with a unique profile of potential side products.

  • From 3-Ethylcyclohexanol (B1330227) using HBr: This is a common method involving the substitution of a hydroxyl group with a bromide. The reaction typically proceeds via an S_N1 mechanism due to the secondary alcohol, which involves a carbocation intermediate. This intermediate is susceptible to rearrangements and elimination reactions.

  • Free-Radical Bromination of Ethylcyclohexane: This method involves the substitution of a hydrogen atom on the cyclohexane (B81311) ring with a bromine atom using reagents like N-bromosuccinimide (NBS) and a radical initiator. The regioselectivity of this reaction is determined by the stability of the resulting radical intermediate.

  • Electrophilic Addition of HBr to Ethylcyclohexene: This reaction involves the addition of hydrogen bromide across the double bond of an ethylcyclohexene isomer (e.g., 1-ethylcyclohexene (B74122) or 3-ethylcyclohexene). The regioselectivity is governed by Markovnikov's rule, and carbocation rearrangements can occur.

Troubleshooting Guide: Unexpected Peaks in GC-MS Analysis

Issue: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture shows multiple peaks in addition to the expected product, this compound.

Possible Causes and Solutions:

  • Unreacted Starting Material: A significant peak corresponding to the molecular weight of your starting material (e.g., 3-ethylcyclohexanol or ethylcyclohexane) indicates an incomplete reaction.

    • Solution: Increase the reaction time, temperature, or the molar ratio of the brominating agent. Ensure proper mixing.

  • Isomeric Bromides: Peaks with the same molecular weight as the desired product but different retention times are likely isomers.

    • Solution: These arise from rearrangements or non-selective bromination. Optimize reaction conditions (e.g., lower temperature) to favor the desired isomer. Purification by fractional distillation or column chromatography is necessary.

  • Elimination Products (Alkenes): Peaks with molecular weights corresponding to the loss of HBr from the product are likely alkene side products (e.g., ethylcyclohexenes).

    • Solution: This is common when starting from the alcohol. Use less forcing conditions (lower temperature) and a non-coordinating solvent.

  • Dibrominated Products: Peaks with a higher molecular weight corresponding to the addition of two bromine atoms suggest over-bromination.

    • Solution: Reduce the concentration of the brominating agent or the reaction time.

Data Presentation: Potential Side Products

The following table summarizes the expected major product and potential side products for the common synthetic routes to this compound. The relative abundance is illustrative and can vary significantly with reaction conditions.

Synthetic Route Reagents Major Product Potential Side Products Expected Relative Abundance (Illustrative)
From 3-EthylcyclohexanolHBr, H₂SO₄This compound1-Bromo-1-ethylcyclohexane (rearranged), 3-Ethylcyclohexene, 4-EthylcyclohexeneMajor Product: 70-85%Rearranged Product: 5-15%Elimination Products: 5-10%
Free-Radical Bromination of EthylcyclohexaneNBS, AIBNThis compound & 1-Bromo-4-ethylcyclohexane (as a mixture)1-Bromo-1-ethylcyclohexane, Dibrominated productsSecondary Bromides: 60-75%Tertiary Bromide: 20-35%Dibrominated: <5%
Electrophilic Addition to 3-EthylcyclohexeneHBrThis compound & 1-Bromo-4-ethylcyclohexane (as a mixture)1-Bromo-1-ethylcyclohexane (rearranged)Non-rearranged Products: 80-95%Rearranged Product: 5-20%

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
  • Sample Preparation: Dilute a small aliquot (1-2 µL) of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 1 mg/mL.

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST). The relative abundance of each component can be estimated from the peak areas in the total ion chromatogram (TIC).

Protocol 2: ¹H and ¹³C NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Purify the major product and suspected side products by column chromatography or preparative GC. Dissolve 5-10 mg of each purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. The chemical shifts, integration, and coupling patterns will help to determine the position of the bromine atom and the ethyl group on the cyclohexane ring.

  • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The number of signals and their chemical shifts will indicate the symmetry of the molecule and the nature of the carbon atoms (e.g., C-Br, CH, CH₂, CH₃).

Mandatory Visualizations

Synthesis_Side_Products Synthesis of this compound from 3-Ethylcyclohexanol Start 3-Ethylcyclohexanol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Start->Protonated_Alcohol + HBr Carbocation_Secondary Secondary Carbocation (at C3) Protonated_Alcohol->Carbocation_Secondary - H₂O Product This compound (Major Product) Carbocation_Secondary->Product + Br⁻ Elimination_Product_1 3-Ethylcyclohexene (Side Product) Carbocation_Secondary->Elimination_Product_1 - H⁺ Elimination_Product_2 4-Ethylcyclohexene (Side Product) Carbocation_Secondary->Elimination_Product_2 - H⁺ Hydride_Shift 1,2-Hydride Shift Carbocation_Secondary->Hydride_Shift Carbocation_Tertiary Tertiary Carbocation (at C1) Hydride_Shift->Carbocation_Tertiary Rearranged_Product 1-Bromo-1-ethylcyclohexane (Rearranged Side Product) Carbocation_Tertiary->Rearranged_Product + Br⁻

Caption: Reaction pathway and potential side products in the synthesis of this compound from 3-Ethylcyclohexanol.

Troubleshooting_Workflow Troubleshooting Workflow for Side Product Identification Start Crude Reaction Mixture GCMS GC-MS Analysis Start->GCMS Identify_Peaks Identify Peaks by MS Library GCMS->Identify_Peaks Known_Side_Products Are peaks known side products (isomers, elimination products)? Identify_Peaks->Known_Side_Products Isolate_Unknown Isolate Unknown Peak (e.g., Prep GC or HPLC) Known_Side_Products->Isolate_Unknown No End_Known Purify Product Known_Side_Products->End_Known Yes NMR_Analysis ¹H and ¹³C NMR Analysis Isolate_Unknown->NMR_Analysis Structure_Elucidation Elucidate Structure NMR_Analysis->Structure_Elucidation End_Unknown Characterize New Side Product Structure_Elucidation->End_Unknown Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Reagents) End_Known->Optimize_Conditions End_Unknown->Optimize_Conditions

Caption: A logical workflow for troubleshooting and identifying unknown side products in a chemical synthesis.

Technical Support Center: Synthesis of 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-3-ethylcyclohexane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound. What are the possible reasons and how can I improve it?

  • Answer: Low yield can stem from several factors. Consider the following troubleshooting steps:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Increase the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

    • Suboptimal Reagents: The quality of the starting materials, particularly the brominating agent, is crucial.

      • Solution: Use fresh, high-purity 3-ethylcyclohexanol (B1330227) and a reliable source of HBr or PBr₃. If preparing HBr in situ, ensure the conditions are appropriate for its generation.

    • Side Reactions: The formation of byproducts, such as elimination products (alkenes), can significantly reduce the yield of the desired alkyl halide.

      • Solution: Maintain a lower reaction temperature to favor substitution over elimination. The choice of brominating agent can also influence this; for instance, PBr₃ might be a milder alternative to concentrated HBr/H₂SO₄.

    • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps.

      • Solution: Ensure efficient extraction by performing multiple extractions with a suitable organic solvent. Minimize transfers between glassware and ensure all equipment is rinsed with the solvent to collect any residual product.

Issue 2: Presence of Significant Impurities in the Final Product

  • Question: My final product is contaminated with significant impurities. How can I identify and remove them?

  • Answer: Impurities can be unreacted starting materials, byproducts, or residual reagents.

    • Unreacted 3-ethylcyclohexanol: The presence of the starting alcohol is a common impurity if the reaction is incomplete.

      • Solution: This can often be removed by washing the organic layer with water or brine during the workup. If it persists, careful distillation can separate the product from the higher-boiling alcohol.

    • Alkene Byproducts: Elimination reactions can lead to the formation of 3-ethylcyclohexene and other isomeric alkenes.

      • Solution: These can be challenging to separate due to similar boiling points. Fractional distillation is the most effective method. Alternatively, column chromatography can be employed for smaller-scale purifications.

    • Acidic Impurities: Residual HBr or H₂SO₄ can contaminate the product.

      • Solution: Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[1][2] Test the aqueous layer with pH paper to ensure it is neutral or slightly basic before proceeding.

Issue 3: Reaction Stalls or Does Not Proceed

  • Question: The reaction does not seem to be progressing, as indicated by TLC or GC analysis. What could be the issue?

  • Answer: A stalled reaction can be due to several factors related to the reaction setup and reagents.

    • Inactive Reagents: The brominating agent may have degraded.

      • Solution: Use a fresh bottle of the brominating agent or titrate it to determine its concentration.

    • Insufficient Acid Catalyst (for HBr reactions): If using a method that generates HBr in situ from a bromide salt and a strong acid, the acid may be too dilute or insufficient.

      • Solution: Ensure a concentrated strong acid (like H₂SO₄) is used in the correct stoichiometric amount.

    • Low Temperature: The reaction may require more thermal energy to overcome the activation energy barrier.

      • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the nucleophilic substitution of 3-ethylcyclohexanol. This is typically achieved using a strong acid and a bromide source, such as hydrobromic acid (HBr), or by using a brominating agent like phosphorus tribromide (PBr₃).[1]

Q2: What is the reaction mechanism for the synthesis of this compound from 3-ethylcyclohexanol and HBr?

A2: The reaction of a secondary alcohol like 3-ethylcyclohexanol with HBr generally proceeds through an Sₙ1 mechanism.[3][4] The hydroxyl group is first protonated by the acid to form a good leaving group (water). The water molecule then departs, forming a secondary carbocation. Finally, the bromide ion acts as a nucleophile and attacks the carbocation to form the final product.

Q3: Can carbocation rearrangements occur during this synthesis?

A3: Yes, since the reaction proceeds through a carbocation intermediate, rearrangements are possible, although with a secondary carbocation on a cyclohexane (B81311) ring, significant rearrangement to a more stable carbocation is less likely unless there are adjacent tertiary or quaternary carbons. However, minor rearrangements or the formation of isomeric products cannot be entirely ruled out.

Q4: How can I effectively purify the crude this compound?

A4: A standard purification protocol involves the following steps:

  • Aqueous Workup: Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution to remove acid, and finally with brine to reduce the amount of dissolved water in the organic layer.[1][2]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Distillation: Purify the crude product by vacuum distillation to obtain the pure this compound.[1]

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • Both HBr and PBr₃ are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated acids like H₂SO₄ are highly corrosive.

  • The reaction may be exothermic; therefore, it is important to control the rate of addition of reagents and use an ice bath if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-ethylcyclohexanol using HBr

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethylcyclohexanol.

  • Reagent Addition: Cool the flask in an ice bath and slowly add a 48% aqueous solution of hydrobromic acid (HBr) with continuous stirring. For every 1 mole of the alcohol, use approximately 2 moles of HBr.

  • Reaction: After the addition is complete, add a catalytic amount of concentrated sulfuric acid (H₂SO₄). Heat the mixture to reflux for 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound from 3-ethylcyclohexanol using PBr₃

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethylcyclohexanol in an anhydrous solvent like diethyl ether.[1]

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring. Use approximately 0.4 moles of PBr₃ for every 1 mole of the alcohol.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of cold water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Data Presentation

The following table provides a hypothetical comparison of yields for the synthesis of this compound under different conditions. These values are representative and may vary based on experimental setup and execution.

Brominating Agent Temperature (°C) Reaction Time (h) Scale (mmol) Typical Yield (%)
48% aq. HBr / H₂SO₄Reflux (approx. 100-110)35065-75
PBr₃ in Diethyl EtherReflux (approx. 35)25075-85
NaBr / H₂SO₄5045060-70

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification start Start: 3-ethylcyclohexanol reagents Add Brominating Agent (e.g., HBr or PBr3) start->reagents reaction Heat and Stir (Monitor by TLC/GC) reagents->reaction quench Quench Reaction reaction->quench Cool to RT extract Extract with Organic Solvent quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry with Anhydrous Salt wash->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: A flowchart illustrating the general experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield Troubleshooting Low Yield start Low Product Yield check_completion Is the reaction complete? (Check TLC/GC) start->check_completion check_reagents Are reagents fresh and of high purity? check_completion->check_reagents Yes solution_time_temp Increase reaction time or temperature. check_completion->solution_time_temp No check_side_reactions Are there significant side products? check_reagents->check_side_reactions Yes solution_reagents Use fresh, high-purity reagents. check_reagents->solution_reagents No check_workup Was there potential product loss during workup? check_side_reactions->check_workup No solution_temp_control Lower reaction temperature to minimize elimination. check_side_reactions->solution_temp_control Yes solution_workup_care Perform careful extractions and minimize transfers. check_workup->solution_workup_care Yes

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Grignard Reagent Formation with 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from 1-bromo-3-ethylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What are the common causes?

A1: The most common reason for a Grignard reaction failing to initiate is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1][2][3] This layer prevents the magnesium from reacting with the alkyl halide. Other significant factors include the presence of moisture in the glassware or solvent, and the inherent lower reactivity of secondary alkyl halides like this compound compared to primary alkyl halides.

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A2: A successful initiation is typically marked by several observable signs. These can include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with diethyl ether), the appearance of a cloudy grey or brownish mixture, and a noticeable increase in temperature due to the exothermic nature of the reaction.[1]

Q3: How can I activate the magnesium turnings to start the reaction?

A3: Several methods can be used to activate the magnesium surface. Chemical activation is common and involves adding a small amount of an activator. Common choices include a crystal of iodine (I₂), a few drops of 1,2-dibromoethane (B42909) (DBE), or diisobutylaluminum hydride (DIBAL-H).[1][4][5][6] Mechanical activation, such as crushing the magnesium turnings with a glass rod in the flask (before adding solvent) or using an ultrasonic bath, can also be effective at exposing a fresh metal surface.[2]

Q4: Is the choice of solvent critical for this reaction?

A4: Yes, the solvent is crucial. Anhydrous ether solvents are essential for Grignard reagent formation as they stabilize the organomagnesium compound.[7] Tetrahydrofuran (B95107) (THF) is often preferred for less reactive alkyl halides, such as secondary ones, as it is a better coordinating solvent than diethyl ether.[7] It is imperative that the solvent is strictly anhydrous, as any water will quench the Grignard reagent.[8]

Q5: I'm observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize it?

A5: This is likely the result of a Wurtz coupling side reaction, where the formed Grignard reagent reacts with unreacted this compound to form a dimer (3,3'-diethyl-1,1'-bicyclohexane).[9][10] This is more prevalent with less reactive secondary alkyl halides. To minimize this, ensure a slow, dropwise addition of the this compound solution to the magnesium suspension. This maintains a low concentration of the alkyl halide and favors its reaction with magnesium over the already formed Grignard reagent.[9] Maintaining a controlled, gentle reflux temperature also helps to limit this side reaction.[10]

Q6: How can I confirm the concentration of the Grignard reagent I have prepared?

A6: The concentration of your Grignard reagent solution should be determined by titration before use. This is a critical step for ensuring the accuracy of subsequent reactions. Several methods are available, with a common one involving the use of iodine (I₂) in the presence of lithium chloride (LiCl) in THF.[11][12] Another method uses diphenylacetic acid as an indicator.[13]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the formation of the Grignard reagent from this compound.

Problem: Reaction Fails to Initiate
Possible Cause Recommended Solution
Inactive Magnesium Surface Activate the magnesium turnings using one of the methods described in the protocols below (e.g., iodine, 1,2-dibromoethane).[1][2]
Presence of Moisture Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvent.
Low Reactivity of Alkyl Halide Use THF as the solvent, which is generally better for secondary alkyl halides.[7] Gentle warming with a heat gun may be necessary to initiate the reaction.
Poor Quality Reagents Use fresh, high-quality magnesium turnings and freshly distilled this compound.
Problem: Low Yield of Grignard Reagent
Possible Cause Recommended Solution
Wurtz Coupling Side Reaction Add the this compound solution slowly and dropwise to maintain a low concentration in the reaction flask.[9] Ensure the reaction temperature is controlled and does not become too high.
Incomplete Reaction Allow for a sufficient reaction time after the addition of the alkyl halide is complete (typically 1-2 hours) to ensure all the magnesium has reacted.
Quenching by Moisture/Air Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

Experimental Protocols

Protocol 1: Magnesium Activation with Iodine

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (1-2 small crystals)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas setup.

Procedure:

  • Apparatus Setup: Assemble the dry glassware. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the flask. Add one or two small crystals of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. The color will fade as the iodine reacts with the magnesium surface. Allow the flask to cool.[14]

  • Initiation: Add enough anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in the remaining anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension.

  • Grignard Formation: The reaction should start within a few minutes, indicated by a gentle reflux and the formation of a cloudy gray solution. If it does not start, gently warm the flask. Once initiated, add the rest of the this compound solution dropwise at a rate that maintains a steady, gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium is consumed. The resulting gray-to-brown solution is your Grignard reagent.

Protocol 2: Magnesium Activation with 1,2-Dibromoethane (DBE)

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-dibromoethane (DBE) (a few drops)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas setup.

Procedure:

  • Apparatus Setup: Follow step 1 from Protocol 1.

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the flask. Add enough anhydrous THF to cover the magnesium. Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension.[1]

  • Initiation: The reaction with DBE should begin promptly, evidenced by the evolution of ethylene (B1197577) gas (bubbling).

  • Grignard Formation: Once the initial reaction with DBE subsides, begin the slow, dropwise addition of the this compound solution (prepared in anhydrous THF) from the dropping funnel. Maintain a gentle reflux throughout the addition.

  • Completion: Follow step 5 from Protocol 1.

Protocol 3: Grignard Reagent Titration

Materials:

  • Freshly prepared Grignard reagent solution

  • Iodine (I₂)

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous THF

  • Dry glassware (vial, syringe) and magnetic stir bar.

Procedure:

  • Prepare Titration Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of a 0.5 M solution of anhydrous LiCl in THF.[12]

  • Titration: Cool the iodine solution to 0°C. Slowly add the prepared Grignard reagent solution dropwise via a syringe while stirring vigorously.

  • Endpoint: The endpoint is reached when the dark brown/purple color of the iodine disappears and the solution becomes colorless or pale yellow.[12]

  • Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine.

Data Summary

The following tables provide a summary of typical reaction parameters for the formation of Grignard reagents from secondary alkyl bromides.

Table 1: Typical Reaction Conditions for Grignard Formation from Secondary Alkyl Bromides

ParameterValue / RangeNotes
Solvent Anhydrous Diethyl Ether or THFTHF is often preferred for secondary halides.[7]
Magnesium 1.1 - 1.5 equivalentsA slight excess helps ensure complete reaction of the alkyl bromide.[14]
Activation Method Iodine, 1,2-dibromoethane, or DIBAL-HCrucial for removing the passivating magnesium oxide layer.[14]
Initiation Temperature Room temperature to gentle refluxThe reaction is exothermic and may require initial cooling.[14]
Reaction Time 1 - 3 hoursCompletion is often indicated by the disappearance of most of the magnesium.[14]
Expected Yield 70 - 90%Yields can be affected by side reactions like Wurtz coupling.[14]

Table 2: Comparison of Magnesium Activation Methods

Activator Typical Amount Visual Indicator of Initiation Notes
Iodine (I₂) crystals A few small crystalsDisappearance of purple/brown colorA very common and simple method.[1]
1,2-Dibromoethane (DBE) A few dropsBubbling (ethylene gas evolution)The reaction with DBE is often vigorous.[1]
DIBAL-H 5-12 mol%Temperature increaseAlso acts as a drying agent.[4][5]
Mechanical Crushing N/ALocalized bubbling or cloudinessPhysically exposes a fresh magnesium surface.[2]
Sonication N/AGeneral cloudiness and warmingCleans the magnesium surface through cavitation.[2]

Visualizations

Troubleshooting_Grignard_Formation start Start Grignard Reaction (this compound + Mg) check_initiation Reaction Initiates? (Heat, Bubbling, Color Change) start->check_initiation no_initiation No Initiation check_initiation->no_initiation No initiation_ok Initiation Successful check_initiation->initiation_ok Yes check_dryness Are Glassware and Solvents Anhydrous? no_initiation->check_dryness activate_mg Activate Magnesium (Iodine, DBE, Mechanical) check_dryness->activate_mg Yes dry_apparatus Flame-dry Glassware, Use Anhydrous Solvent check_dryness->dry_apparatus No activate_mg->start dry_apparatus->start add_halide Slowly Add Remaining Alkyl Halide Solution initiation_ok->add_halide check_yield Good Yield of Grignard Reagent? add_halide->check_yield low_yield Low Yield check_yield->low_yield No good_yield Proceed with Reaction check_yield->good_yield Yes minimize_wurtz Minimize Wurtz Coupling: - Slower Addition Rate - Control Temperature low_yield->minimize_wurtz minimize_wurtz->add_halide

Caption: Troubleshooting workflow for Grignard reagent formation.

Grignard_Reaction_Pathway cluster_formation Grignard Reagent Formation cluster_side_reaction Side Reaction AlkylHalide This compound (R-Br) Grignard 3-Ethylcyclohexylmagnesium Bromide (R-MgBr) AlkylHalide->Grignard Wurtz Wurtz Coupling Product (R-R) AlkylHalide->Wurtz Mg Magnesium (Mg) Mg->Grignard Grignard->Wurtz

Caption: Reaction pathway showing Grignard formation and the Wurtz coupling side reaction.

References

Technical Support Center: Optimizing Solvent Conditions for 1-Bromo-3-ethylcyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-3-ethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize solvent conditions for reactions involving this secondary alkyl halide.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions for this compound, and how does the solvent influence them?

A1: As a secondary alkyl halide, this compound can undergo both substitution (SN1, SN2) and elimination (E1, E2) reactions. The solvent plays a critical role in determining which pathway predominates.

  • Polar Protic Solvents (e.g., water, ethanol (B145695), methanol) have acidic protons and can form hydrogen bonds. They stabilize the carbocation intermediate, favoring SN1 and E1 pathways.[1] They can also solvate nucleophiles, reducing their strength and potentially favoring elimination over substitution.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) lack acidic protons. They do not strongly solvate nucleophiles, which increases their effective strength and favors the bimolecular SN2 pathway.[2][3][4]

Q2: How do I favor substitution over elimination?

A2: To favor substitution, you should aim for conditions that promote either an SN2 or SN1 pathway while minimizing E2 and E1.

  • For SN2 (inversion of stereochemistry): Use a strong, but weakly basic nucleophile (e.g., N₃⁻, CN⁻, RS⁻) in a polar aprotic solvent like DMSO or DMF.[4][5] Keeping the temperature low also disfavors elimination, which is entropically favored at higher temperatures.[6]

  • For SN1 (racemization): Use a weak, non-basic nucleophile (e.g., H₂O, ROH) in a polar protic solvent. Note that E1 elimination will likely be a competing side reaction under these conditions.[5][7]

Q3: Why is my yield of the substitution product low when using a strong base like sodium ethoxide?

A3: Strong, sterically unhindered bases like sodium ethoxide (NaOEt) or hydroxide (B78521) (OH⁻) will predominantly lead to the E2 elimination product (3-ethylcyclohexene) when reacting with a secondary alkyl halide, even in polar aprotic solvents.[4] While these reagents are also strong nucleophiles, their basicity often dominates the reaction pathway with sterically accessible secondary protons.

Q4: What is the effect of the solvent's dielectric constant on the reaction rate?

A4: The dielectric constant reflects a solvent's ability to solvate ions. In SN1 reactions, a higher dielectric constant in a polar protic solvent will better stabilize the transition state leading to the carbocation and the halide leaving group, thus increasing the reaction rate.[1] For SN2 reactions, the effect is more complex, but polar aprotic solvents are generally preferred to enhance nucleophilicity.

Troubleshooting Guide

Problem 1: High percentage of alkene byproduct observed in the product mixture.

  • Possible Cause: The reaction conditions are favoring elimination (E1 or E2) over substitution. This is common with strong, bulky bases or high temperatures.[6][8]

  • Suggested Solutions:

    • Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution, so reducing the temperature will favor the substitution pathway.[6]

    • Change the Nucleophile/Base: If possible, switch to a strong nucleophile that is a weak base (e.g., azide (B81097), cyanide, or thiolate anions).[4]

    • Change the Solvent: Switch from a polar protic to a polar aprotic solvent (e.g., from ethanol to DMSO or acetone) to enhance nucleophilicity for an SN2 reaction.[6]

Problem 2: The reaction is very slow or incomplete.

  • Possible Cause: The chosen solvent may not be optimal for the desired mechanism, or the nucleophile may be too weak under the reaction conditions.

  • Suggested Solutions:

    • Increase Nucleophile Concentration: The rate of SN2 reactions is directly proportional to the nucleophile concentration.[1][6]

    • Switch to a Polar Aprotic Solvent: If running an SN2 reaction, switching from a protic to an aprotic solvent like DMF or DMSO can dramatically increase the rate by "freeing" the nucleophile from the solvent cage.[2]

    • Ensure Reagent Quality: Verify that the this compound and the nucleophile are pure and active.

Problem 3: An unexpected mixture of stereoisomers is formed.

  • Possible Cause: The reaction is proceeding through an SN1 mechanism, which involves a planar carbocation intermediate, leading to a racemic or mixed stereochemical outcome.[8]

  • Suggested Solutions:

    • Promote SN2: To achieve a specific stereochemical outcome (inversion), use conditions that strongly favor the SN2 pathway: a polar aprotic solvent and a high concentration of a strong, non-basic nucleophile.[8]

Data Presentation

The following table summarizes the expected major products for reactions of this compound under various solvent and nucleophile conditions, based on established principles for secondary alkyl halides.

NucleophileBase StrengthSolvent TypeSolvent ExamplePrimary MechanismExpected Major Product
CH₃OHWeakPolar ProticMethanolSN1 / E13-ethyl-1-methoxycyclohexane / 3-ethylcyclohexene
NaCNWeakPolar AproticDMSOSN23-ethylcyclohexanecarbonitrile
NaOCH₂CH₃StrongPolar ProticEthanolE23-ethylcyclohexene[4]
NaOCH₂CH₃StrongPolar AproticDMSOE2 (major), SN2 (minor)3-ethylcyclohexene[4]
NaN₃WeakPolar AproticDMFSN21-azido-3-ethylcyclohexane[4]

Experimental Protocols

Protocol 1: SN2 Reaction to Synthesize 1-azido-3-ethylcyclohexane

This protocol is designed to favor the SN2 pathway, resulting in stereochemical inversion.

  • Apparatus Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 equivalents) to the solvent. Stir the suspension.

  • Substrate Addition: Add this compound (1.0 equivalent) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction to 50-60 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if necessary.

Protocol 2: E2 Reaction to Synthesize 3-ethylcyclohexene

This protocol is designed to favor the E2 pathway.

  • Apparatus Setup: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol.

  • Base Preparation: Add sodium metal (1.2 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Substrate Addition: Add this compound (1.0 equivalent) to the sodium ethoxide solution.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by Gas Chromatography (GC) or TLC.

  • Work-up: After cooling, carefully quench the reaction with water. Extract the product with pentane (B18724) or diethyl ether (3x).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent by distillation. The resulting alkene can be further purified by distillation.

Visualizations

Competing_Pathways cluster_unimolecular Unimolecular Pathway sub This compound SN2 SN2 Product (Inversion) sub->SN2 Strong, weakly basic Nu: Polar Aprotic Solvent (DMSO, DMF) E2 E2 Product (Alkene) sub->E2 Strong, bulky Base (e.g., t-BuOK) OR Strong, unhindered Base (e.g., EtO-) SN1_E1 Carbocation Intermediate sub->SN1_E1 Weak Nu:/Base Polar Protic Solvent (EtOH, H2O) SN1 SN1 Product (Racemization) SN1_E1->SN1 Nucleophilic attack E1 E1 Product (Alkene) SN1_E1->E1 Proton removal

Caption: Competing SN1/SN2/E1/E2 pathways for this compound.

Troubleshooting_Workflow Start Reaction Start Check_Products Analyze Product Mixture (GC, NMR) Start->Check_Products Desired_Product High Yield of Desired Product Check_Products->Desired_Product Success Low_Yield Low Yield or Incomplete Reaction Check_Products->Low_Yield Problem High_Alkene High % of Alkene Byproduct Check_Products->High_Alkene Problem Action_Yield 1. Increase Nu: concentration 2. Switch to Polar Aprotic Solvent (for SN2) 3. Increase Temperature (cautiously) Low_Yield->Action_Yield Action_Alkene 1. Lower Reaction Temperature 2. Use less basic Nucleophile 3. Switch to Polar Aprotic Solvent High_Alkene->Action_Alkene Action_Yield->Start Re-run Experiment Action_Alkene->Start Re-run Experiment

Caption: Troubleshooting logic for low yield or high elimination byproducts.

Solvent_Screening Start Define Goal: Substitution vs. Elimination Choose_Solvent Select Solvent Class Start->Choose_Solvent Protic Polar Protic (e.g., EtOH, MeOH) Favors SN1/E1 Choose_Solvent->Protic Weak Nucleophile Aprotic Polar Aprotic (e.g., DMSO, DMF) Favors SN2 Choose_Solvent->Aprotic Strong Nucleophile Run_Rxns Run Parallel Reactions (Same Temp, Conc.) Protic->Run_Rxns Aprotic->Run_Rxns Analyze Analyze Yield & Purity (GC, LC-MS, NMR) Run_Rxns->Analyze Optimize Optimize Best Condition (Temp, Time, Conc.) Analyze->Optimize

Caption: A typical experimental workflow for solvent screening.

References

preventing elimination byproducts in substitution reactions of 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize elimination byproducts in substitution reactions involving 1-bromo-3-ethylcyclohexane.

Troubleshooting Guide: Minimizing Elimination Products

When working with secondary alkyl halides like this compound, a common challenge is the competition between substitution (S(_N)2) and elimination (E2) pathways.[1] The following table outlines frequent issues and their solutions to favor the desired substitution product.

Issue Observed Probable Cause Recommended Solution
High yield of elimination product (alkene) High Reaction Temperature: Elimination reactions are generally favored over substitution at higher temperatures.[2][3] This is because elimination results in a greater increase in entropy, which becomes more significant at elevated temperatures.[2]Lower the reaction temperature. Run the reaction at room temperature or below if the reaction rate is sufficient.
Strong, Sterically Hindered Base: Nucleophiles that are strong bases, especially bulky ones (e.g., potassium tert-butoxide), will preferentially abstract a proton, leading to elimination.[4][5][6]Use a good nucleophile that is a weak base. Examples include azide (B81097) (N(_3)
^{-}
), cyanide (CN
^{-}
), or halides like I
^{-}
or Br
^{-}
.[5]
Protic Solvent: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.[6][7]Use a polar aprotic solvent such as acetone, DMSO, or DMF. These solvents solvate the cation but leave the nucleophile more reactive and available for backside attack in an S(_N)2 reaction.[8][9][10]
Low or no reaction rate Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide leaving group at a reasonable rate.Select a stronger nucleophile. Nucleophilicity generally increases with negative charge and decreases with resonance stabilization.[8][11]
Steric Hindrance: The ethyl group on the cyclohexane (B81311) ring can sterically hinder the backside attack required for an S(_N)2 reaction.[12] While less of an issue than with tertiary halides, it can slow the reaction.[8]While substrate structure cannot be changed, ensure a non-bulky nucleophile is used. Allow for a longer reaction time or a modest increase in temperature, while monitoring for elimination.
Mixture of substitution and elimination products Intermediate Reaction Conditions: The conditions (temperature, nucleophile basicity, solvent) are not sufficiently optimized to favor one pathway decisively. Secondary alkyl halides are particularly prone to giving mixed products.[1][6]Systematically adjust one variable at a time. Prioritize using a non-basic, strong nucleophile and a polar aprotic solvent first. Then, optimize the temperature, starting low and gradually increasing if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in performing a substitution reaction on this compound?

A1: this compound is a secondary alkyl halide. Secondary halides are challenging because they can undergo both S(_N)2 and E2 reactions, and sometimes S(_N)1 and E1 reactions under certain conditions (weak nucleophile/base in a protic solvent).[1][13][14] The main goal is to select conditions that specifically favor the S(_N)2 pathway over the competing E2 pathway.

Q2: How does my choice of nucleophile impact the formation of elimination byproducts?

A2: The nucleophile's character is critical. To favor substitution, you should use a species that is a good nucleophile but a weak base .[5] Strong bases readily abstract a proton from a carbon adjacent to the leaving group, initiating the E2 mechanism.[4] For instance, using sodium ethoxide (a strong base) will likely yield a significant amount of the elimination product, while using sodium azide (a good nucleophile but weaker base) will favor the substitution product.[5]

Q3: What is the optimal solvent for maximizing the substitution product?

A3: Polar aprotic solvents are highly recommended for S(_N)2 reactions.[7][15] Solvents like DMSO (dimethyl sulfoxide), DMF (dimethylformamide), and acetone are excellent choices. They are polar enough to dissolve the nucleophilic salt but do not form strong hydrogen bonds with the nucleophile.[8][10] This leaves the nucleophile "naked" and highly reactive, promoting the S(_N)2 attack. In contrast, polar protic solvents can "cage" the nucleophile through hydrogen bonding, reducing its reactivity and shifting the balance toward elimination.[7]

Q4: Why is reaction temperature so critical in controlling the product ratio?

A4: Temperature is a key thermodynamic factor. Elimination reactions typically have a higher activation energy and result in an increase in the number of product molecules, leading to a positive entropy change (ΔS).[2][3] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more influential at higher temperatures.[2][16] Therefore, increasing the temperature will favor the elimination pathway more than the substitution pathway.[3] To minimize elimination, reactions should be conducted at the lowest feasible temperature that allows for a reasonable reaction rate.

Q5: Can the stereochemistry of this compound affect the reaction?

A5: Yes. For an S(_N)2 reaction to occur on a cyclohexane ring, the nucleophile must perform a "backside attack," meaning it must approach the carbon atom from the side opposite to the leaving group.[17] This is most efficient when the leaving group (bromide) is in an axial position .[17] The chair conformation of the cyclohexane will equilibrate, but the reaction will proceed through the conformer where the bromine is axial. Similarly, E2 elimination also has a stereochemical requirement: the beta-hydrogen and the leaving group must be anti-periplanar (180° apart), which in a cyclohexane ring means they must both be in axial positions (trans-diaxial).[17]

Visualizations

Here are diagrams illustrating the key concepts for optimizing your reaction.

G Diagram 1: Competing SN2 and E2 Pathways start This compound + Nucleophile/Base (Nu:⁻) sn2_ts SN2 Transition State (Crowded, Pentavalent) start->sn2_ts Backside Attack e2_ts E2 Transition State (Anti-periplanar H & Br) start->e2_ts Proton Abstraction sub_prod Substitution Product sn2_ts->sub_prod Favored By... elim_prod Elimination Product (Alkene) e2_ts->elim_prod Favored By... conditions_sn2 Conditions: - Good Nucleophile, Weak Base - Polar Aprotic Solvent - Low Temperature conditions_sn2->sn2_ts conditions_e2 Conditions: - Strong, Bulky Base - Protic Solvent - High Temperature conditions_e2->e2_ts

Caption: Competing S(_N)2 and E2 reaction pathways for this compound.

G Diagram 2: Troubleshooting Workflow for Favoring Substitution start Start: High Elimination Product Yield q1 Is the nucleophile a strong base? (e.g., RO⁻, OH⁻) start->q1 sol1 Action: Switch to a good nucleophile that is a weak base (e.g., N₃⁻, CN⁻, I⁻). q1->sol1 Yes q2 Is the reaction run at high temperature? q1->q2 No sol1->q2 sol2 Action: Lower the temperature. (Run at or below room temp). q2->sol2 Yes q3 Is a polar protic solvent being used? (e.g., EtOH, H₂O) q2->q3 No sol2->q3 sol3 Action: Switch to a polar aprotic solvent (e.g., DMSO, Acetone). q3->sol3 Yes end Result: Increased Yield of Substitution Product q3->end No (Re-evaluate starting materials) sol3->end

Caption: A logical workflow for troubleshooting and optimizing reaction conditions.

Experimental Protocol: Substitution Reaction on a Secondary Cycloalkyl Halide

This protocol describes the synthesis of cis-1-azido-2-methylcyclohexane from trans-1-bromo-2-methylcyclohexane, a representative S(_N)2 reaction on a secondary system that can be adapted for this compound. The key is the use of a good nucleophile (azide) that is a weak base in a polar aprotic solvent.

Objective: To perform an S(_N)2 reaction on a secondary cycloalkyl bromide while minimizing the E2 byproduct.

Materials:

  • trans-1-bromo-2-methylcyclohexane (Substrate)

  • Sodium azide (NaN(_3)) (Nucleophile)

  • Dimethylformamide (DMF) (Polar aprotic solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Stir plate and magnetic stir bar

  • Separatory funnel

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine trans-1-bromo-2-methylcyclohexane (1.0 eq) and sodium azide (1.5 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the reactants (approximately 5-10 mL per gram of alkyl halide).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, it may be gently heated to 40-50°C. Caution: Higher temperatures will increase the rate of elimination.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing an equal volume of water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash them twice with a saturated aqueous sodium bicarbonate solution, followed by one wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography to isolate the desired substitution product from any unreacted starting material and elimination byproducts.

References

Technical Support Center: Stereoselective Synthesis of 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 1-Bromo-3-ethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: The primary challenges revolve around controlling the diastereoselectivity to favor either the cis or trans isomer. This is influenced by the choice of starting material and reaction pathway. Key difficulties include:

  • Conformational Control: The flexible cyclohexane (B81311) ring and the steric requirements of the ethyl and bromo substituents dictate the thermodynamic stability of the product isomers. The bulkier ethyl group has a strong preference for the equatorial position.

  • Reaction Mechanism: The stereochemical outcome is dependent on the reaction mechanism. For example, substitution of 3-ethylcyclohexanol (B1330227) with phosphorus tribromide (PBr₃) typically proceeds via an Sₙ2 mechanism with inversion of stereochemistry. In contrast, hydrobromination of 3-ethylcyclohexene involves a carbocation intermediate, which can be attacked from either face, leading to a mixture of diastereomers.

  • Side Reactions: Competing elimination reactions can reduce the yield of the desired substitution product. Additionally, carbocation rearrangements during the hydrobromination of 3-ethylcyclohexene can lead to the formation of constitutional isomers.

  • Product Separation: The cis and trans isomers of this compound have very similar physical properties, which makes their separation by standard techniques like distillation or column chromatography challenging.

Q2: Which isomer, cis or trans-1-Bromo-3-ethylcyclohexane, is more stable?

A2: The stability of the diastereomers is determined by the steric interactions in their most stable chair conformations. The A-values, which quantify the steric strain of an axial substituent, are crucial for this analysis. The ethyl group has a larger A-value than the bromine atom, indicating a stronger preference for the equatorial position.

  • In trans-1-Bromo-3-ethylcyclohexane, the most stable conformation has both the ethyl group and the bromine atom in equatorial positions, minimizing steric strain.

  • In cis-1-Bromo-3-ethylcyclohexane, one substituent must be axial while the other is equatorial. To minimize steric strain, the bulkier ethyl group will preferentially occupy the equatorial position, forcing the bromine atom into the axial position.

Therefore, the trans isomer is thermodynamically more stable because both substituents can occupy the favorable equatorial position simultaneously.

Q3: How can I improve the diastereoselectivity of my reaction?

A3: Improving diastereoselectivity depends on the chosen synthetic route:

  • From 3-Ethylcyclohexanol: To favor the product of inversion, use a reaction that proceeds via an Sₙ2 mechanism, such as reaction with PBr₃. To maximize the Sₙ2 pathway and minimize side reactions, use a non-polar aprotic solvent and maintain low reaction temperatures.

  • From 3-Ethylcyclohexene: Controlling the stereochemistry of electrophilic addition is more complex. The formation of a bromonium ion intermediate followed by anti-addition can favor the trans product. However, if a planar carbocation intermediate is formed, a mixture of cis and trans products is likely. Low temperatures may favor one diastereomer (kinetic control), while higher temperatures will favor the more stable trans isomer (thermodynamic control).

Q4: My reaction yield is low. What are the common causes?

A4: Low yields can result from several factors:

  • Competing Elimination Reactions: The basicity of the nucleophile or the use of high temperatures can promote the elimination of HBr to form ethylcyclohexene isomers.

  • Product Instability: The brominated product may be unstable under the reaction conditions, leading to degradation.

  • Inefficient Purification: The desired product may be lost during workup and purification steps, especially if the boiling points of the product and byproducts are close.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (Undesired cis/trans Ratio)
Possible Cause Troubleshooting Steps
Reaction mechanism not optimal for desired stereoisomer. - For Sₙ2 inversion from an alcohol, ensure conditions that favor this pathway (e.g., good leaving group, unhindered substrate, polar aprotic solvent). - For electrophilic addition, consider the possibility of both syn- and anti-addition pathways.
Carbocation intermediate leading to mixed stereochemistry. - In the hydrobromination of 3-ethylcyclohexene, the planar carbocation can be attacked from either face. Try using a non-polar solvent to potentially favor a bromonium ion intermediate.
Thermodynamic equilibration of products. - If the reaction is run at high temperatures or for extended periods, the product ratio may reflect thermodynamic stability rather than kinetic control. Run the reaction at a lower temperature to favor the kinetically formed product.
Issue 2: Formation of Elimination Byproducts
Possible Cause Troubleshooting Steps
High reaction temperature. - Lower the reaction temperature to favor substitution over elimination.
Use of a strong base. - If a base is used, select a non-nucleophilic, sterically hindered base.
Protic solvent favoring E1. - Use an aprotic solvent to disfavor E1 elimination pathways that proceed through a carbocation.
Issue 3: Difficulty in Separating cis and trans Isomers
Possible Cause Troubleshooting Steps
Similar boiling points and polarities. - Fractional distillation is often ineffective. - Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a suitable column for separation. A longer column and a slow temperature gradient can improve resolution in GC.
Co-elution in chromatography. - Optimize the chromatographic conditions. For GC, try a different stationary phase (e.g., a more polar column). For HPLC, screen different solvent systems.

Data Presentation

Table 1: Conformational Analysis Data (A-Values)

SubstituentA-Value (kcal/mol)Preference for Equatorial Position
-Br (Bromo)~0.4-0.6Moderate
-CH₂CH₃ (Ethyl)~1.8Strong

A-values represent the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Ethylcyclohexanol (via Sₙ2)

This protocol is designed to favor the inversion of stereochemistry. Starting with cis-3-ethylcyclohexanol would be expected to yield predominantly trans-1-Bromo-3-ethylcyclohexane.

Materials:

  • 3-Ethylcyclohexanol (1 equivalent)

  • Phosphorus tribromide (PBr₃) (0.4 equivalents)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-ethylcyclohexanol in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add PBr₃ dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by carefully pouring the mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Expected Outcome:

  • Yield: 50-70%

  • Diastereomeric Ratio: Dependent on the stereopurity of the starting alcohol. Expect a significant enrichment of the isomer resulting from inversion of stereochemistry.

Protocol 2: Synthesis of this compound from 3-Ethylcyclohexene (Hydrobromination)

This protocol will likely lead to a mixture of cis and trans isomers, with the potential for constitutional isomers if carbocation rearrangement occurs.

Materials:

  • 3-Ethylcyclohexene (1 equivalent)

  • Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid or as a gas)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-ethylcyclohexene in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet (if using HBr gas) or a dropping funnel.

  • Cool the solution to 0 °C.

  • Slowly bubble HBr gas through the solution or add the HBr solution dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC or GC-MS to check for the consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing cold water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the product by vacuum distillation.

Expected Outcome:

  • Yield: 40-60%

  • Diastereomeric Ratio: A mixture of cis and trans isomers is expected. The ratio will depend on the reaction conditions. At higher temperatures, the more stable trans isomer is expected to be the major product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Starting Material (3-Ethylcyclohexanol or 3-Ethylcyclohexene) reaction Reaction (Bromination or Hydrobromination) start->reaction quench Quenching reaction->quench extract Extraction quench->extract wash Washing extract->wash dry Drying wash->dry purify Purification (Distillation or Chromatography) dry->purify analyze Analysis (NMR, GC-MS) purify->analyze end end analyze->end Final Product (cis/trans mixture) conformational_equilibrium cluster_cis cis-1-Bromo-3-ethylcyclohexane cluster_trans trans-1-Bromo-3-ethylcyclohexane cis_ax_br Br (axial) Et (equatorial) (More Stable) cis_eq_br Br (equatorial) Et (axial) (Less Stable) cis_ax_br->cis_eq_br Ring Flip trans_di_eq Br (equatorial) Et (equatorial) (Most Stable Isomer) trans_di_ax Br (axial) Et (axial) (Least Stable) trans_di_eq->trans_di_ax Ring Flip reaction_pathways start1 cis-3-Ethylcyclohexanol intermediate1 Sₙ2 Transition State start1->intermediate1 PBr₃ start2 3-Ethylcyclohexene intermediate2 Carbocation Intermediate start2->intermediate2 HBr product1 trans-1-Bromo-3-ethylcyclohexane (Major Product) intermediate1->product1 product2 cis/trans Mixture intermediate2->product2

minimizing Wurtz coupling in Grignard formation of 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Wurtz Coupling in Grignard Formation of 1-Bromo-3-ethylcyclohexane

This guide provides troubleshooting advice, quantitative data, and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize the formation of the undesired Wurtz coupling byproduct during the Grignard reaction of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the Wurtz coupling product in the context of my Grignard reaction with this compound?

A1: The Wurtz-type coupling product is a homocoupled dimer of your starting material. In this specific case, it is 1,1'-diethyl-3,3'-bicyclohexane. This byproduct forms when a newly generated molecule of 3-ethylcyclohexylmagnesium bromide reacts with a molecule of unreacted this compound.[1] This side reaction consumes your desired Grignard reagent and the starting material, leading to lower yields and complicating the purification of your final product.

Q2: I am observing a significant amount of a high-boiling point byproduct in my reaction mixture. Is this likely the Wurtz product?

A2: It is highly probable. The Wurtz coupling product, 1,1'-diethyl-3,3'-bicyclohexane, has a significantly higher molecular weight and boiling point than your desired product. The formation of this byproduct is a common issue, particularly with secondary alkyl halides like this compound.[2]

Q3: What are the primary causes of excessive Wurtz coupling in my Grignard formation?

A3: Several factors can promote the formation of the Wurtz coupling byproduct:

  • High Local Concentration of Alkyl Halide: Rapid addition of this compound can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the alkyl halide instead of the magnesium surface.[1]

  • Elevated Reaction Temperature: The Grignard formation is an exothermic reaction.[3] Poor temperature control can lead to "hot spots" in the reaction mixture, which accelerate the rate of the Wurtz coupling reaction.[1][3]

  • Choice of Solvent: While both diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents for Grignard reactions, THF can sometimes promote Wurtz coupling to a greater extent for certain substrates compared to diethyl ether.[1][4]

  • Inactive or Insufficient Magnesium Surface Area: A passivated (oxidized) or limited surface area of magnesium can slow down the formation of the Grignard reagent. This leaves unreacted this compound in the solution for a longer period, providing more opportunity for it to react with the Grignard reagent that has formed.[1]

Q4: How can I effectively minimize the formation of the Wurtz coupling product?

A4: To suppress the formation of 1,1'-diethyl-3,3'-bicyclohexane, consider the following strategies:

  • Slow, Controlled Addition: Add the solution of this compound to the magnesium suspension dropwise. A slow addition rate is crucial to maintain a low concentration of the alkyl halide in the reaction mixture at all times.[1]

  • Maintain Low Reaction Temperature: After initiating the reaction, maintain a controlled temperature. For secondary alkyl bromides, it is often beneficial to run the reaction at a lower temperature (e.g., 0-10 °C) after initiation to disfavor the Wurtz coupling pathway.[3]

  • Solvent Selection: Consider using diethyl ether as the solvent, as it can be less prone to promoting Wurtz coupling compared to THF for some substrates.[1][4]

  • Magnesium Activation: Ensure the magnesium turnings are fresh and have a high surface area. Activating the magnesium surface just before use, for example, with a crystal of iodine or a few drops of 1,2-dibromoethane, can significantly improve the rate of Grignard reagent formation.[2]

Q5: My Grignard reaction is difficult to initiate. What could be the issue?

A5: Difficulty in initiating a Grignard reaction is a common problem. The most likely causes are:

  • Wet Glassware or Solvent: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere. The solvent must be anhydrous.

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting. Crush the magnesium turnings in a mortar and pestle before use or use one of the activation methods mentioned in A4.

  • Impure Alkyl Halide: Impurities in your this compound, especially traces of water or alcohol, will quench the Grignard reagent as it forms.

Quantitative Data Summary

While specific experimental data for this compound is not extensively published, the following table provides representative yields for the formation of a Grignard reagent from a typical secondary alkyl bromide under different conditions to illustrate the impact of key parameters on the minimization of Wurtz coupling.

ParameterCondition A (Optimized)Condition B (Less Ideal)Condition C (Not Recommended)
Solvent Anhydrous Diethyl EtherAnhydrous Diethyl EtherAnhydrous THF
Temperature 0-5 °C (after initiation)Room Temperature (uncontrolled)Reflux
Addition Rate Slow, dropwise (over 60 min)Moderate (over 20 min)Rapid (over 5 min)
Expected Grignard Yield 80-90%60-70%30-40%
Expected Wurtz Coupling 5-15%20-30%50-60%

Experimental Protocols

Protocol 1: Optimized Grignard Formation of 3-Ethylcyclohexylmagnesium Bromide

This protocol is designed to maximize the yield of the Grignard reagent while minimizing the formation of the Wurtz coupling byproduct.

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether

  • Iodine (1-2 small crystals for activation)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Inert gas inlet

  • Heating mantle or oil bath

  • Ice-water bath

Procedure:

  • Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add one or two small crystals of iodine. Gently warm the flask under a slow stream of inert gas until the purple iodine vapor is observed and coats the surface of the magnesium. Allow the flask to cool to room temperature.

  • Initiation: Add enough anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small portion (approx. 5-10%) of this solution to the stirred magnesium suspension.

  • Reaction Start: The reaction should initiate within a few minutes, indicated by the disappearance of the brown iodine color, gentle bubbling from the magnesium surface, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heat gun may be applied. Once the reaction has started, remove the heat source.

  • Grignard Reagent Formation: Once the reaction is self-sustaining, place the flask in an ice-water bath to maintain a temperature of 0-5 °C. Add the remaining this compound solution dropwise from the dropping funnel over a period of at least 60 minutes. The rate of addition should be controlled to maintain a gentle reflux from the heat of the reaction, without external heating.

  • Completion: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting dark gray to black suspension is your 3-ethylcyclohexylmagnesium bromide solution. It should be used immediately for the next step of your synthesis.

Visualizations

Grignard_Formation_and_Wurtz_Coupling RBr This compound (R-Br) Grignard 3-Ethylcyclohexylmagnesium Bromide (R-MgBr) RBr->Grignard + Mg (Desired Reaction) Wurtz 1,1'-Diethyl-3,3'-bicyclohexane (R-R) RBr->Wurtz + R-MgBr (Side Reaction) Mg Magnesium (Mg) Mg->Grignard Grignard->Wurtz

Caption: Competing pathways in Grignard synthesis.

Troubleshooting_Workflow start High Yield of Wurtz Byproduct Observed check_addition Was the addition rate of This compound slow and controlled? start->check_addition check_temp Was the reaction temperature maintained at a low level (e.g., 0-10 °C)? check_addition->check_temp Yes solution1 Decrease addition rate. Add dropwise over a longer period. check_addition->solution1 No check_solvent Was diethyl ether used as the solvent? check_temp->check_solvent Yes solution2 Use an ice bath to maintain a lower reaction temperature. check_temp->solution2 No check_mg Was the magnesium activated and have a high surface area? check_solvent->check_mg Yes solution3 Consider switching from THF to diethyl ether. check_solvent->solution3 No check_mg->start Yes (Consult further) solution4 Use fresh magnesium turnings and an activation method (e.g., iodine). check_mg->solution4 No

Caption: Troubleshooting logic for excessive Wurtz coupling.

References

Technical Support Center: Purification of 1-Bromo-3-ethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of cis- and trans-1-Bromo-3-ethylcyclohexane. Due to the similar physicochemical properties of these diastereomers, achieving high purity can be a significant challenge. This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 1-Bromo-3-ethylcyclohexane isomers.

Question: My fractional distillation is not separating the cis and trans isomers effectively. What can I do?

Answer: Poor separation during fractional distillation is a common issue due to the likely close boiling points of the diastereomers.[1] Consider the following troubleshooting steps:

  • Increase Column Efficiency: Switch to a fractionating column with a higher number of theoretical plates, such as a Vigreux column of significant length or a packed column (e.g., with Raschig rings or metal sponges).

  • Optimize the Reflux Ratio: Increase the reflux ratio to allow for more equilibrium cycles between the liquid and vapor phases. This will enhance the separation of components with close boiling points.

  • Reduce Distillation Rate: A slower distillation rate provides more time for the vapor to equilibrate within the column, leading to better separation.

  • Use Reduced Pressure: Distilling under a vacuum lowers the boiling points of the isomers, which can prevent thermal decomposition and may improve separation in some cases.[2]

Question: The isomers are co-eluting during flash column chromatography. How can I improve the separation?

Answer: Co-elution in column chromatography suggests that the polarity difference between the isomers is insufficient for separation with the chosen solvent system.[3] To improve resolution:

  • Optimize the Eluent System: The key is to find a solvent system with the right polarity to maximize the difference in affinity of the isomers for the stationary phase. For a non-polar compound like this compound on silica (B1680970) gel, start with a non-polar eluent like hexanes or petroleum ether and gradually increase the polarity by adding small amounts of a slightly more polar solvent such as diethyl ether or ethyl acetate.[4]

  • Perform Gradient Elution: A shallow gradient of increasing polarity can help to resolve closely eluting compounds.

  • Use a Longer Column: A longer column provides more surface area for interaction, which can improve the separation of closely related compounds.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (B75360) or a reverse-phase (e.g., C18) stationary phase with an appropriate mobile phase.

Question: My product yield is very low after purification. What are the potential causes and solutions?

Answer: Low recovery can result from several factors throughout the purification process:

  • Product Loss During Transfers: Be meticulous when transferring the product between glassware. Rinse all glassware with the solvent used to dissolve the product and combine the rinses.[4]

  • Incomplete Extraction: If performing an aqueous workup before purification, ensure complete extraction by performing multiple extractions with smaller volumes of solvent.

  • Strong Adsorption on Stationary Phase: The product may be irreversibly adsorbing to the stationary phase in chromatography. Ensure the chosen stationary phase is appropriate and consider deactivating it if strong adsorption is suspected.[4]

  • Thermal Decomposition During Distillation: If distilling, ensure the heating mantle temperature is not excessively high and use a vacuum to lower the boiling point.[4]

Question: The purified product is discolored. What could be the cause?

Answer: Discoloration often indicates the presence of impurities, which could be due to decomposition.

  • Thermal Decomposition: As mentioned, alkyl halides can decompose upon heating, potentially forming colored byproducts. Use the lowest possible temperature for distillation.

  • Acidic Impurities: Residual acidic byproducts from the synthesis (e.g., HBr) can cause degradation. Wash the crude product with a saturated sodium bicarbonate solution before the final purification step.[4]

  • Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound sample?

Common impurities can include unreacted starting materials (e.g., 3-ethylcyclohexanol), residual reagents from the synthesis (e.g., PBr₃ or HBr), and byproducts such as elimination products (ethylcyclohexenes).[5][6] Positional isomers may also be present depending on the synthetic route.

Q2: Which purification technique is most suitable for separating the diastereomers of this compound?

The most suitable technique depends on the scale of the purification and the required purity.

  • Fractional Distillation: Effective for large quantities, but may not achieve high isomeric purity if the boiling points are very close.[1]

  • Flash Column Chromatography: A versatile technique for laboratory scale, capable of providing good separation with careful optimization of the mobile phase.[7]

  • Preparative HPLC or SFC: These techniques offer the highest resolution and are excellent for obtaining highly pure isomers, but are generally used for smaller quantities.[8][9] Supercritical Fluid Chromatography (SFC) has been shown to be particularly effective for diastereomer separations.[9]

Q3: How can I confirm the purity and isomeric ratio of my sample?

The purity and isomeric ratio can be determined using several analytical techniques:

  • Gas Chromatography (GC): A powerful tool for assessing purity and quantifying the ratio of volatile isomers. A chiral GC column may even allow for the separation of all four stereoisomers (two pairs of enantiomers).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and may allow for the determination of the diastereomeric ratio by integrating distinct signals for each isomer.[10]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable column and detector can be used to determine the isomeric ratio.

Q4: Is it possible to separate the enantiomers of each diastereomer?

Yes, but it requires a chiral separation method. Since enantiomers have identical physical properties in an achiral environment, they cannot be separated by techniques like fractional distillation or standard chromatography.[11] To separate the enantiomers of the cis isomer (or the trans isomer), you would need to use a chiral technique such as:

  • Chiral HPLC or GC: Using a chiral stationary phase.

  • Resolution via Diastereomeric Derivatives: Reacting the mixture with a pure chiral resolving agent to form diastereomeric derivatives that can then be separated by standard techniques.[11]

Data Presentation

The following table summarizes illustrative data for different purification methods for this compound isomers. Note: These values are hypothetical and intended for comparative purposes.

Purification Method Initial Purity (cis:trans) Final Purity (major isomer) Typical Yield Scale Advantages Disadvantages
Fractional Distillation 60:40~90-95%60-75%>10 gHigh throughput, good for large scaleIneffective for isomers with very close boiling points, risk of thermal decomposition
Flash Column Chromatography 60:40>98%70-85%1-10 gGood separation, versatileCan be time-consuming, requires significant solvent volumes
Preparative HPLC 60:40>99.5%50-70%<1 gExcellent separation, high purityLow throughput, expensive, requires specialized equipment
Preparative SFC 60:40>99.5%65-80%<1 gFast, high resolution, less solvent wasteRequires specialized equipment

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Distillation: Begin heating the flask gently. As the mixture boils, allow the vapor to rise slowly through the fractionating column to establish a temperature gradient.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. The lower-boiling isomer will distill first. Collect fractions in small volumes and analyze each by GC or NMR to determine the isomeric ratio.

  • Vacuum Distillation (Optional): For temperature-sensitive compounds, connect a vacuum pump with a cold trap to the apparatus to perform the distillation at a reduced pressure and lower temperature.[4]

Protocol 2: Purification by Flash Column Chromatography

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine an optimal eluent system. For this compound, a good starting point is pure hexanes, with polarity gradually increased by adding small percentages of diethyl ether or ethyl acetate. The ideal system should give Rf values between 0.2 and 0.4 for the isomers with visible separation.

  • Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the chosen eluent.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen eluent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Preparative HPLC

  • Method Development: Develop an analytical HPLC method to separate the isomers. A normal-phase column (e.g., silica or cyano-propyl) with a mobile phase like hexane/isopropanol or a reverse-phase column (e.g., C18) with acetonitrile/water may be effective.[12]

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and sample concentration according to the preparative column's specifications.

  • Fraction Collection: Inject the crude sample and collect the fractions corresponding to each isomer's peak.

  • Solvent Removal: Remove the solvent from the collected fractions to obtain the pure isomers.

Visualization

G General Purification Workflow for this compound cluster_0 Crude Product cluster_1 Optional Pre-Purification cluster_2 Primary Purification cluster_3 Analysis and Final Product crude Crude this compound (Mixture of cis/trans isomers, byproducts) wash Aqueous Wash (e.g., with NaHCO3 to remove acid) crude->wash purification Choice of Purification Method wash->purification distillation Fractional Distillation purification->distillation Large Scale chromatography Column Chromatography purification->chromatography Medium Scale prep_hplc Preparative HPLC/SFC purification->prep_hplc High Purity/Small Scale analysis Purity & Isomer Ratio Analysis (GC, NMR) distillation->analysis chromatography->analysis prep_hplc->analysis product Pure Isomers (or enriched mixtures) analysis->product

Caption: General workflow for the purification of this compound.

G Troubleshooting Poor Isomer Separation in Chromatography start Poor separation of isomers? q1 Is there any separation (i.e., broad peak)? start->q1 ans1_yes Optimize Eluent System (run TLC with different solvent ratios) q1->ans1_yes Yes ans1_no Change Stationary Phase (e.g., from silica to alumina or reverse phase) q1->ans1_no No q2 Is separation improved but still incomplete? ans1_yes->q2 ans1_no->start ans2_yes Increase Column Length or Use a Smaller Particle Size Stationary Phase q2->ans2_yes Yes ans2_no Consider a more advanced technique (e.g., Preparative HPLC/SFC) q2->ans2_no No success Successful Separation ans2_yes->success ans2_no->success

Caption: Decision tree for troubleshooting poor isomer separation.

References

Technical Support Center: Scaling Up the Synthesis of 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-Bromo-3-ethylcyclohexane. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to facilitate the successful scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized from 3-ethylcyclohexanol (B1330227). The most common methods involve the substitution of the hydroxyl group with a bromine atom using reagents like phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄).

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: The reagents used in this synthesis are hazardous. Phosphorus tribromide and concentrated hydrobromic and sulfuric acids are highly corrosive and can cause severe burns. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a lab coat.

Q3: What are the expected physical properties of this compound?

A3: The physical and chemical properties of this compound and its precursor are summarized in the table below.[1]

Q4: What are the common impurities and side products in this synthesis?

A4: Common impurities include unreacted 3-ethylcyclohexanol, elimination byproducts such as 3-ethylcyclohexene, and potentially isomeric brominated compounds. Ether formation through intermolecular dehydration of the starting alcohol can also occur, especially under acidic conditions.[2]

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and identify any contaminants.

Data Presentation

Table 1: Physical and Chemical Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Product This compoundC₈H₁₅Br191.11[1]
Starting Material 3-Ethylcyclohexan-1-olC₈H₁₆O128.21

Table 2: Representative Reaction Parameters for Synthesis from 3-Ethylcyclohexanol

ParameterMethod A: PBr₃Method B: HBr/H₂SO₄
Brominating Agent Phosphorus tribromide (PBr₃)Hydrobromic acid (HBr) & Sulfuric acid (H₂SO₄)
Stoichiometry ~0.4 eq PBr₃ per 1.0 eq alcoholExcess HBr and catalytic H₂SO₄
Solvent Typically neat or with a non-polar solvent like diethyl etherNeat
Temperature 0 °C to room temperatureReflux
Reaction Time 2-4 hours4-6 hours

Note: These parameters are based on general procedures for similar cyclohexanols and may require optimization for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound from 3-Ethylcyclohexanol using PBr₃

Disclaimer: This is a representative protocol based on the synthesis of similar compounds and may require optimization.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 3-ethylcyclohexanol (1.0 eq).

    • Cool the flask to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction:

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

    • Remove the ice bath and let the reaction warm to room temperature, continuing to stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up:

    • Carefully pour the reaction mixture over crushed ice in a beaker.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[3]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Troubleshooting Guide

Issue 1: Low or No Product Formation

QuestionAnswer and Recommended Action
Why is the yield of this compound very low or zero? Inactive Reagents: The brominating agent (e.g., PBr₃) may have decomposed upon storage. Use a fresh bottle of the reagent. The starting alcohol may also contain impurities. Incorrect Reaction Temperature: The reaction may be too cold to proceed at a sufficient rate. Ensure the reaction is allowed to warm to room temperature after the initial addition. Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction using TLC or GC to ensure the starting material has been consumed.

Issue 2: Formation of Significant Side Products

QuestionAnswer and Recommended Action
My final product is contaminated with a significant amount of a lower boiling point impurity. What is it and how can I avoid it? This is likely an elimination byproduct, 3-ethylcyclohexene. To minimize its formation: Maintain a low reaction temperature, especially during the addition of the brominating agent. Avoid excessively high temperatures during distillation.
There is a high-boiling point impurity in my product. What could it be? This could be unreacted 3-ethylcyclohexanol or a di-3-ethylcyclohexyl ether byproduct. To address this: Ensure the reaction goes to completion. During purification, careful fractional distillation should separate the higher-boiling impurities from the desired product.

Issue 3: Difficulties During Work-up and Purification

QuestionAnswer and Recommended Action
An emulsion formed during the aqueous wash and it is not separating. What should I do? To break the emulsion, you can add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Gently swirling the separatory funnel instead of vigorous shaking can also help.
The product is dark-colored after the reaction. How can I remove the color? A dark color may indicate the presence of elemental bromine (Br₂). Washing the organic layer with a dilute solution of sodium thiosulfate (B1220275) or sodium bisulfite will quench the excess bromine and remove the color.
My yield is low after distillation. What are the potential causes? Product Loss During Work-up: Ensure careful separation of layers during extraction. Inefficient Distillation: Check for leaks in the distillation apparatus. Ensure the column is properly insulated for efficient fractionation. Avoid distilling to dryness to prevent product decomposition.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield of this compound cause1 Incomplete Reaction start->cause1 Possible Cause cause2 Side Product Formation (e.g., Alkene) start->cause2 Possible Cause cause3 Loss During Work-up/ Purification start->cause3 Possible Cause solution1a Verify Reagent Activity (Use fresh PBr3/HBr) cause1->solution1a Solution solution1b Increase Reaction Time/ Temperature (Monitor by TLC/GC) cause1->solution1b Solution solution2a Maintain Low Temperature During Reagent Addition cause2->solution2a Solution solution2b Avoid High Temperatures During Distillation cause2->solution2b Solution solution3a Careful Aqueous Extraction (Use Brine to Break Emulsions) cause3->solution3a Solution solution3b Optimize Distillation (Check for Leaks, Insulate) cause3->solution3b Solution

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Validation & Comparative

Confirming the Stereochemistry of 1-Bromo-3-ethylcyclohexane Products: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is a critical step. The stereochemistry of a compound like 1-bromo-3-ethylcyclohexane, which possesses two stereocenters, dictates its physical properties and biological activity. The reaction producing this compound can result in a mixture of diastereomers (cis and trans) and, if a single enantiomer of a starting material is not used, enantiomers for each diastereomer. This guide provides a comprehensive comparison of key analytical methods for confirming the stereochemistry of this compound products, complete with experimental protocols and data presentation to assist in method selection and execution.

Comparison of Primary Analytical Methods

The choice of analytical technique for stereochemical validation depends on the specific question being addressed—be it the ratio of diastereomers, the enantiomeric excess of a particular isomer, or the absolute configuration. The following table summarizes the primary methods for these determinations.

MethodInformation ProvidedSample RequirementThroughputKey AdvantagesKey Limitations
NMR Spectroscopy Relative stereochemistry (cis/trans), diastereomeric ratios. Enantiomeric excess can be determined with chiral auxiliaries.mg scaleModerateProvides detailed structural information and is non-destructive.[1][2]Lower sensitivity compared to chromatographic methods; may require derivatization for enantiomeric analysis.[1]
Single Crystal X-ray Diffraction Unambiguous 3D structure, including absolute stereochemistry.Single crystalLowProvides the definitive atomic-level structure.[3][4]Requires a suitable single crystal, which can be difficult to obtain for liquids or oils.[3][5]
Polarimetry Determines optical activity, allowing for the calculation of enantiomeric excess if the specific rotation of a pure enantiomer is known.[6][7]mg scaleHighSimple and rapid for determining optical purity.Cannot distinguish diastereomers and requires a known specific rotation value for quantitative analysis.[6]
Chiral HPLC Enantiomeric excess, separation of stereoisomers.µg-ng scaleHighHigh sensitivity and resolution; excellent for quantitative analysis of enantiomers.[8][9]Destructive technique; requires method development to find a suitable chiral stationary phase.
Vibrational Circular Dichroism (VCD) Absolute configuration in solution.mg scaleModerateComplements X-ray crystallography and is applicable to molecules in solution.[10]Requires specialized instrumentation and computational support for spectral interpretation.[10][11]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable stereochemical validation. Below are representative protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio

NMR spectroscopy is a powerful tool for determining the relative stereochemistry and the ratio of diastereomers in a mixture. The different spatial arrangements of the bromine and ethyl groups in the cis and trans isomers of this compound will result in distinct chemical shifts and coupling constants for the protons and carbons in each isomer.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound product mixture in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Data Acquisition (Example on a 400 MHz spectrometer):

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

    • Set a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate quantification. A D1 of 10 seconds is generally sufficient.

    • Process the spectrum with careful phasing and baseline correction.

  • Data Analysis:

    • Identify well-resolved signals corresponding to each diastereomer. Protons on the carbons bearing the bromine and ethyl groups (C1 and C3) are often the most diagnostic.

    • Integrate the distinct signals for each isomer. The ratio of the integrals will correspond to the diastereomeric ratio.

    • For structural confirmation, analyze the coupling constants. For example, the width of the signal for the proton at C1 can indicate its axial or equatorial position, which in turn can help assign the cis or trans configuration. Large coupling constants (8-12 Hz) are typically observed for axial-axial couplings, while smaller couplings are seen for axial-equatorial and equatorial-equatorial interactions.

Note on ¹³C NMR: While ¹H NMR is generally used for quantification, ¹³C NMR can provide additional structural confirmation.[12][13] However, for quantitative analysis, ¹³C NMR spectra should be acquired with proton decoupling and a sufficient relaxation delay to overcome issues related to the nuclear Overhauser effect.[2]

Single Crystal X-ray Diffraction for Absolute Stereochemistry

For the definitive determination of the absolute configuration of a chiral molecule, single-crystal X-ray diffraction is the gold standard, particularly when a heavy atom like bromine is present to facilitate anomalous dispersion.[3] Since this compound is likely a liquid at room temperature, obtaining a single crystal can be challenging. A co-crystallization technique with a host molecule can be employed.[5][14]

Experimental Protocol (Co-crystallization):

  • Host-Guest Preparation: In a small vial, dissolve the host molecule (e.g., a tetraaryladamantane) in a minimal amount of a suitable solvent.

  • Co-crystallization: Add the liquid this compound to the host solution. The vial is then left undisturbed in a controlled environment for slow evaporation of the solvent. Alternatively, vapor diffusion or slow cooling methods can be used.

  • Crystal Mounting: Once suitable single crystals have formed, carefully mount one on a goniometer head.

  • Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The presence of the bromine atom should allow for the determination of the absolute configuration with a high degree of confidence, often indicated by a Flack parameter close to zero.

Polarimetry for Enantiomeric Purity

Polarimetry measures the rotation of plane-polarized light by a chiral sample. If the specific rotation of a pure enantiomer of this compound is known, the enantiomeric excess (ee) of a sample can be determined.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in a specific volume of a suitable achiral solvent (e.g., ethanol (B145695) or chloroform) in a volumetric flask. The concentration is typically in g/mL.

  • Measurement:

    • Calibrate the polarimeter with a blank (the pure solvent).

    • Fill the polarimeter cell (of a known path length, typically 1 dm) with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α) at a specific temperature (usually 20 or 25 °C) and wavelength (typically the sodium D-line at 589 nm).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (c × l) where:

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length in decimeters (dm).

    • T is the temperature in degrees Celsius, and λ is the wavelength of light.[6][7][15]

  • Calculation of Enantiomeric Excess (ee): ee (%) = ([α]observed / [α]max) × 100 where [α]max is the specific rotation of the pure enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Chiral HPLC is a powerful technique for separating enantiomers and determining their ratio with high accuracy.

Experimental Protocol:

  • Column and Mobile Phase Selection: Select a suitable chiral stationary phase (CSP) column. For a nonpolar compound like this compound, a normal-phase separation on a polysaccharide-based column (e.g., Chiralpak) with a mobile phase of hexane (B92381) and a polar modifier like isopropanol (B130326) is a common starting point.

  • Sample Preparation: Dissolve a small amount of the this compound product in the mobile phase.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • The two enantiomers will elute at different retention times.

  • Quantification: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100

Visualization of Workflow

The logical flow for a comprehensive stereochemical analysis of this compound products can be visualized as follows.

G cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis Synthesis Synthesis of This compound NMR NMR Spectroscopy Synthesis->NMR Product Mixture Chiral_HPLC Chiral HPLC Synthesis->Chiral_HPLC Product Mixture Polarimetry Polarimetry Synthesis->Polarimetry Product Mixture Xray X-ray Crystallography Synthesis->Xray Product Mixture NMR_Result Diastereomeric Ratio (cis:trans) NMR->NMR_Result HPLC_Result Enantiomeric Excess (%) Chiral_HPLC->HPLC_Result Polarimetry_Result Optical Purity (ee%) Polarimetry->Polarimetry_Result Xray_Result Absolute Configuration (R/S) Xray->Xray_Result

References

Distinguishing Cis and Trans Isomers of 1-Bromo-3-ethylcyclohexane using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical assignment of cyclic molecules is a critical aspect of molecular characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for differentiating diastereomers, such as the cis and trans isomers of 1-Bromo-3-ethylcyclohexane. This guide provides an objective comparison of the NMR spectroscopic features that enable the unambiguous distinction between these two isomers, supported by experimental data from a closely related analog, and details the experimental protocols for data acquisition.

The key to differentiating the cis and trans isomers of this compound lies in the analysis of their ¹H and ¹³C NMR spectra. The fixed chair conformations of the cyclohexane (B81311) ring in each isomer lead to distinct spatial arrangements of the bromine and ethyl substituents. These arrangements, in turn, create unique electronic environments for the hydrogen and carbon nuclei, resulting in measurable differences in chemical shifts (δ) and spin-spin coupling constants (J).

In the most stable chair conformation, large substituents preferentially occupy the equatorial position to minimize steric strain. For trans-1-Bromo-3-ethylcyclohexane, this results in a diequatorial arrangement of both the bromine atom and the ethyl group. Conversely, the cis-isomer will have one substituent in an axial position and the other in an equatorial position. These conformational differences are the foundation for their distinct NMR spectral fingerprints.

Comparative Analysis of NMR Data

The most telling feature in the ¹H NMR spectrum is the chemical shift and multiplicity of the proton attached to the carbon bearing the bromine atom (the methine proton at C1). In the trans isomer, where the bromine is equatorial, the adjacent C1-proton is axial. This axial proton will exhibit large coupling constants due to its trans-diaxial (approximately 180°) relationship with the two axial protons on the adjacent carbons (C2 and C6).[1][2] This typically results in a triplet of doublets or a multiplet with a large coupling constant (J ≈ 10-13 Hz).

In the cis isomer, if the bromine is in the more stable equatorial position, the ethyl group would be axial. If the ethyl group is equatorial, the bromine would be axial. In the case of an axial bromine, the C1-proton is equatorial. An equatorial proton will have smaller coupling constants due to its gauche (approximately 60°) relationship with the neighboring axial and equatorial protons (J ≈ 2-5 Hz).[1][2] This will result in a narrower multiplet for the C1-proton compared to the trans isomer.

Similarly, ¹³C NMR spectroscopy can distinguish between the isomers. The chemical shifts of the ring carbons are influenced by the stereochemistry of the substituents. In general, an axial substituent will cause a shielding (upfield shift) of the γ-carbons compared to an equatorial substituent (the γ-gauche effect).

The following table summarizes the expected ¹H and ¹³C NMR data based on the analysis of 1-bromo-3-methylcyclohexane (B79242) as an analog.

NMR Parameter cis-1-Bromo-3-ethylcyclohexane (predicted) trans-1-Bromo-3-ethylcyclohexane (predicted) Key Distinguishing Feature
¹H NMR
Chemical Shift of H1 (δ, ppm)Broader, more complex multipletSharper multiplet, further downfieldThe chemical shift and multiplicity of the proton at the bromine-bearing carbon.
Coupling Constant of H1 (J, Hz)Smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz)Large trans-diaxial coupling (typically 10-13 Hz)The magnitude of the coupling constant for the H1 proton.
¹³C NMR
Chemical Shift of C1 (δ, ppm)Expected to be slightly different from the trans isomer.Expected to be slightly different from the cis isomer.The chemical shifts of the carbon atoms in the cyclohexane ring.
Chemical Shift of C3 (δ, ppm)Influenced by the axial/equatorial position of the ethyl group.Influenced by the equatorial position of the ethyl group.The γ-gauche effect on the ring carbons.
Chemical Shift of C5 (δ, ppm)Shielded (upfield shift) if the bromine at C1 is axial.Less shielding compared to the cis isomer with an axial bromine.The γ-gauche effect on the ring carbons.

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound isomers is as follows:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified isomer for ¹H NMR, or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • The spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

  • For ¹H NMR: Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • For ¹³C NMR: A proton-decoupled pulse sequence is used. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

3. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased, baseline-corrected, and referenced to the internal standard.

  • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

  • The chemical shifts (δ) and coupling constants (J) are measured for all relevant signals.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between the cis and trans isomers of this compound based on their NMR spectra.

G Workflow for Isomer Differentiation cluster_0 Data Acquisition & Analysis cluster_1 ¹H NMR Analysis cluster_2 ¹³C NMR Confirmation A Acquire ¹H and ¹³C NMR Spectra B Analyze ¹H NMR Spectrum A->B C Analyze ¹³C NMR Spectrum A->C D Identify H1 Signal (proton on Br-bearing carbon) B->D J Compare Chemical Shifts of Ring Carbons C->J E Measure Coupling Constants (J) of H1 D->E F Large J (10-13 Hz)? E->F G Small J (2-5 Hz)? E->G H Trans Isomer F->H I Cis Isomer G->I L Confirm Stereochemical Assignment H->L I->L K Observe γ-gauche Shielding Effects J->K K->L

References

reactivity comparison of 1-Bromo-3-ethylcyclohexane and 1-chloro-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry and drug development, the choice of starting materials is paramount to the efficiency and success of a reaction. Alkyl halides are fundamental building blocks, and their reactivity can vary significantly based on their structure and the nature of the halogen atom. This guide provides an in-depth comparison of the reactivity of 1-Bromo-3-ethylcyclohexane and 1-chloro-3-ethylcyclohexane, two structurally similar secondary alkyl halides that differ only in their leaving group. This comparison is supported by established chemical principles and representative experimental data for nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

The core difference in reactivity between these two compounds stems from the proficiency of the leaving group. The rates of SN1, SN2, and E2 reactions are all influenced by the stability of the departing halide ion.[1] Iodide is a better leaving group than bromide, and bromide is a better leaving group than chloride.[1] This is because larger halide ions, like bromide, are more polarizable and can better stabilize the negative charge, making them weaker bases and, consequently, better leaving groups. Therefore, this compound is anticipated to be more reactive than its chloro-analogue in most kinetically controlled scenarios.

Comparative Reactivity Data

Table 1: Relative Reaction Rates in Nucleophilic Substitution

Reaction TypeReagents/SolventSubstrateRepresentative Relative Rate Constant (k_rel)
SN2 Sodium Iodide in Acetone (B3395972)1-chloro-3-ethylcyclohexane1
This compound~20-50
SN1 Ethanolic Silver Nitrate (B79036)1-chloro-3-ethylcyclohexane1
This compound~30-60

Table 2: Product Distribution in a Competition Elimination Reaction

Reaction TypeReagents/SolventSubstrate Mixture (Equimolar)Product Ratio (Alkene from Bromo- vs. Chloro-alkane)
E2 Sodium Ethoxide in EthanolThis compound & 1-chloro-3-ethylcyclohexane>95 : <5

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to quantitatively compare the reactivity of this compound and 1-chloro-3-ethylcyclohexane.

Protocol 1: Comparison of SN2 Reactivity

This experiment utilizes the reaction of the alkyl halides with sodium iodide in acetone.[2][3] The formation of a sodium chloride or sodium bromide precipitate, which are insoluble in acetone, indicates that a reaction has occurred.

  • Preparation: Label two sets of test tubes. In one set, add 2 mL of a 15% sodium iodide in acetone solution to each tube.

  • Reaction Initiation: To the first set of test tubes, add 4 drops of 1-chloro-3-ethylcyclohexane, and to the second set, add 4 drops of this compound. Mix the contents thoroughly.

  • Data Collection: Record the time taken for the first appearance of a precipitate at room temperature. If no reaction is observed after 5-10 minutes, the test tubes can be gently heated in a water bath to facilitate the reaction.

  • Analysis: A faster rate of precipitate formation indicates a higher reactivity towards the SN2 reaction.

Protocol 2: Comparison of SN1 Reactivity

This protocol measures the rate of carbocation formation by reacting the alkyl halides with silver nitrate in ethanol.[2][3] The silver ion coordinates with the departing halide, promoting the SN1 reaction and forming an insoluble silver halide precipitate.

  • Preparation: Add 2 mL of a 1% ethanolic silver nitrate solution to two separate test tubes.

  • Reaction Initiation: Add 4 drops of 1-chloro-3-ethylcyclohexane to the first test tube and 4 drops of this compound to the second.

  • Data Collection: Monitor the test tubes for the formation of a silver chloride (white) or silver bromide (cream/yellow) precipitate. Record the time of formation.

  • Analysis: The substrate that forms a precipitate more rapidly is more reactive under SN1 conditions.

Protocol 3: E2 Competition Experiment

This experiment directly compares the E2 reactivity by making the two alkyl halides compete for a limited amount of a strong base.[4]

  • Reaction Setup: In a round-bottom flask, create an equimolar mixture of this compound and 1-chloro-3-ethylcyclohexane in ethanol.

  • Reaction Initiation: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of sodium ethoxide to the solution and stir at a constant temperature.

  • Quenching and Extraction: After a set period, quench the reaction with water and extract the organic components with a suitable solvent like diethyl ether.

  • Analysis: Analyze the resulting mixture of unreacted alkyl halides and alkene products using gas chromatography (GC). The ratio of the alkene products formed from each halide will provide a quantitative measure of their relative E2 reactivity.

Reaction Mechanisms and Workflows

The following diagrams illustrate the underlying principles and experimental logic for comparing the reactivity of these two compounds.

Leaving_Group_Ability cluster_0 Factors Determining Leaving Group Ability cluster_1 Leaving Group Comparison Basicity Basicity Br- Br- Basicity->Br- Weaker Base Cl- Cl- Basicity->Cl- Stronger Base Polarizability Polarizability Polarizability->Br- More Polarizable Polarizability->Cl- Less Polarizable Bond_Strength Bond_Strength Bond_Strength->Br- Weaker C-Br Bond Bond_Strength->Cl- Stronger C-Cl Bond Higher_Reactivity Higher_Reactivity Br-->Higher_Reactivity Better Leaving Group Lower_Reactivity Lower_Reactivity Cl-->Lower_Reactivity Poorer Leaving Group

Caption: Logical relationship between halide properties and reactivity.

SN2_Mechanism cluster_0 Leaving Group (X) Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ Reactants->TS Backside Attack Products Nu-R + X⁻ TS->Products Inversion of Stereochemistry TS_Note Rate depends on [R-X] and [Nu⁻] Faster with better leaving group (Br > Cl) TS->TS_Note Br Br Cl Cl

Caption: The concerted SN2 reaction mechanism.

SN1_Mechanism RX R-X Carbocation R⁺ + X⁻ RX->Carbocation Step 1: Rate-determining (slow, unimolecular) Product R-Nu Carbocation->Product Step 2: Nucleophilic Attack (fast) Note Rate depends only on [R-X] Faster with better leaving group (Br > Cl) Carbocation->Note Nu Nu⁻ Nu->Carbocation

Caption: The stepwise SN1 reaction mechanism.

E2_Workflow cluster_reactants Reactants RBr This compound (1 equiv) Reaction E2 Competition Reaction in Ethanol RBr->Reaction RCl 1-Chloro-3-ethylcyclohexane (1 equiv) RCl->Reaction Base Sodium Ethoxide (0.5 equiv) Base->Reaction Quench Quench with H₂O Reaction->Quench Extract Extract with Ether Quench->Extract GC Gas Chromatography Analysis Extract->GC Result Determine Product Ratio: Alkene(from RBr) vs Alkene(from RCl) GC->Result

Caption: Experimental workflow for an E2 competition reaction.

Conclusion

Based on fundamental principles of chemical reactivity, This compound is demonstrably more reactive than 1-chloro-3-ethylcyclohexane in nucleophilic substitution and elimination reactions. The superior leaving group ability of bromide compared to chloride leads to lower activation energies and, consequently, faster reaction rates in SN1, SN2, and E2 pathways. For researchers and professionals in drug development, selecting the bromo-derivative can lead to milder reaction conditions, shorter reaction times, and potentially higher yields, making it the more efficient substrate for synthetic transformations. The chloro-derivative, being less reactive, may be preferred in situations where a more stable starting material is required or to achieve selectivity in the presence of other reactive functional groups.

References

A Comparative Guide to Purity Validation of 1-Bromo-3-ethylcyclohexane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is critical for the synthesis of well-characterized and safe pharmaceutical agents. 1-Bromo-3-ethylcyclohexane, a key building block in various organic syntheses, requires rigorous purity assessment to guarantee reproducible outcomes and minimize the presence of potentially reactive impurities. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity against alternative analytical techniques, supported by experimental protocols and data.

Performance Comparison: GC-MS vs. Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and the specificity of mass spectrometric detection make it ideal for separating and identifying both the main component and trace-level impurities.

A primary alternative for purity assessment is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR). Below is a comparative summary of these techniques for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)Remarks
Purity (%) Typically ≥99.5%Typically ≥99.0%Both methods are capable of confirming high purity. GC-MS often provides a more detailed profile of volatile impurities.[1]
Limit of Detection (LOD) ~0.01%~0.1%GC-MS demonstrates superior sensitivity for detecting trace volatile impurities.[1][2][3]
Limit of Quantitation (LOQ) ~0.05%~0.5%GC-MS allows for more precise quantification of low-level impurities.[1][2][3]
Identified Impurities Isomers (cis/trans), positional isomers (e.g., 1-Bromo-2-ethylcyclohexane), residual starting materials (e.g., 3-ethylcyclohexanol), and solvent residues.Proton-containing impurities, including residual solvents and starting materials.GC-MS is highly effective at identifying and quantifying structurally related and volatile impurities. NMR can readily detect proton-containing impurities.[1]
Analysis Time (per sample) ~30-45 minutes~10-15 minutes¹H NMR offers a significantly faster analysis time per sample.[1]
Sample Preparation Dilution in a volatile solvent.Dissolution in a deuterated solvent.Both methods feature straightforward and minimal sample preparation.[1]

Experimental Protocols

GC-MS Method for Purity Determination of this compound

This protocol is adapted from established methods for the analysis of alkyl halides and is suitable for the purity assessment of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • For quantitative analysis, prepare a series of calibration standards of a certified reference standard of this compound in the same solvent.

2. GC-MS Instrumentation and Parameters:

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 50 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 350 amu

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns. The presence of the characteristic isotopic pattern for bromine (M and M+2 peaks in an approximate 1:1 ratio) is a key identifier for bromine-containing impurities.

Quantitative ¹H NMR (qNMR) for Purity Assessment

This protocol outlines the determination of this compound purity using ¹H NMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the vial. The internal standard should have a signal that does not overlap with the analyte signals.

  • Record the exact weights.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

2. NMR Instrumentation and Parameters:

ParameterValue
Spectrometer 400 MHz or higher
Solvent CDCl₃
Pulse Program Standard 90° pulse
Relaxation Delay (d1) 30 s (to ensure full relaxation)
Number of Scans 16-64 (to achieve adequate signal-to-noise)

3. Data Analysis:

  • Process the acquired FID with Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity validation processes for this compound using GC-MS and qNMR.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample This compound Sample Dilution Dilution to ~1 mg/mL Sample->Dilution Solvent Volatile Solvent (e.g., Hexane) Solvent->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-350) Ionization->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Integration Peak Integration TIC->Integration ImpurityID Identify Impurities (Mass Spectral Library) TIC->ImpurityID PurityCalc Calculate % Purity (Area % Method) Integration->PurityCalc Report Final Report PurityCalc->Report ImpurityID->Report

Caption: Workflow for GC-MS Purity Validation of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation Sample Weigh Sample Accurately NMR_Tube Transfer to NMR Tube Sample->NMR_Tube IS Weigh Internal Standard Accurately IS->NMR_Tube Solvent Dissolve in Deuterated Solvent Solvent->NMR_Tube Acquisition Acquire ¹H NMR Spectrum (d1=30s) NMR_Tube->Acquisition Processing Fourier Transform, Phase & Baseline Correction Acquisition->Processing Integration Integrate Analyte & IS Signals Processing->Integration PurityCalc Calculate Purity (qNMR Formula) Integration->PurityCalc Report Final Report PurityCalc->Report

Caption: Workflow for qNMR Purity Validation of this compound.

Conclusion

Both GC-MS and qNMR are robust techniques for the purity validation of this compound. GC-MS offers unparalleled sensitivity for the detection and identification of volatile impurities, making it the method of choice when a detailed impurity profile is required. On the other hand, qNMR provides a rapid and accurate determination of absolute purity without the need for a specific reference standard of the analyte, which is a significant advantage in many research and development settings. The choice between these methods will depend on the specific requirements of the analysis, including the need for impurity identification, desired sensitivity, and sample throughput. For comprehensive characterization, employing both techniques can provide orthogonal and confirmatory data on the purity of this compound.

References

A Comparative Analysis of SN2 Reaction Rates: Bromocyclohexane vs. Chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the bimolecular nucleophilic substitution (SN2) reaction is a cornerstone for the construction of complex molecules. The efficiency of this reaction is critically dependent on several factors, including the nature of the leaving group. This guide provides a detailed comparative analysis of the SN2 reaction rates of bromocyclohexane (B57405) and chlorocyclohexane (B146310), offering a theoretical framework, supporting experimental data from analogous systems, and a detailed protocol for empirical verification.

Executive Summary

Experimental evidence and theoretical principles consistently demonstrate that bromocyclohexane undergoes SN2 reactions at a significantly faster rate than chlorocyclohexane. This pronounced difference in reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) as compared to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, which facilitates its cleavage during the concerted SN2 mechanism, leading to a lower activation energy.

Quantitative Data Comparison

To illustrate the expected magnitude of this difference, the following table summarizes the second-order rate constants for the SN2 reaction of 2-chloropropane (B107684) and 2-bromopropane (B125204) with a common nucleophile.

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
ChlorocyclohexaneI⁻Acetone (B3395972)25Est. Slow1
BromocyclohexaneI⁻Acetone25Est. Fast>1
Analogous System
2-ChloropropaneI⁻Acetone251.9 x 10⁻⁵1
2-BromopropaneI⁻Acetone255.8 x 10⁻⁴~30

Note: The relative rate for bromocyclohexane is expected to be significantly greater than that of chlorocyclohexane, analogous to the trend observed in other secondary halides.

Factors Influencing the Reaction Rate

The disparity in SN2 reaction rates between bromocyclohexane and chlorocyclohexane is governed by fundamental chemical principles.

  • Leaving Group Ability: The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable in solution after detaching from the substrate. In the case of halides, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is a consequence of increasing ionic radius and polarizability, as well as decreasing basicity.[1] The larger size of the bromide ion allows for the negative charge to be dispersed over a larger volume, thus stabilizing the ion more effectively than the smaller chloride ion.

  • Carbon-Halogen Bond Strength: The carbon-bromine bond (C-Br) is weaker than the carbon-chlorine bond (C-Cl). A weaker bond requires less energy to break, contributing to a lower activation energy for the SN2 transition state and, consequently, a faster reaction rate for bromocyclohexane.

  • Polarizability: Bromine is more polarizable than chlorine. This means its electron cloud is more easily distorted, which facilitates the formation of the pentacoordinate transition state characteristic of an SN2 reaction.

Logical Relationship of Factors Affecting SN2 Rate

SN2_Factors Bromocyclohexane Bromocyclohexane LG_Ability Leaving Group Ability (Br⁻ > Cl⁻) Bromocyclohexane->LG_Ability Bond_Strength C-X Bond Strength (C-Br < C-Cl) Bromocyclohexane->Bond_Strength Polarizability Polarizability (Br > Cl) Bromocyclohexane->Polarizability Chlorocyclohexane Chlorocyclohexane Chlorocyclohexane->LG_Ability Chlorocyclohexane->Bond_Strength Chlorocyclohexane->Polarizability Activation_Energy Lower Activation Energy LG_Ability->Activation_Energy Bond_Strength->Activation_Energy Polarizability->Activation_Energy Reaction_Rate Faster SN2 Reaction Rate Activation_Energy->Reaction_Rate

Caption: Factors influencing the faster SN2 reaction rate of bromocyclohexane over chlorocyclohexane.

Experimental Protocols

A common and effective method for comparing the SN2 reaction rates of alkyl halides is the Finkelstein reaction. This protocol relies on the differential solubility of sodium halides in acetone.

Objective: To qualitatively and semi-quantitatively compare the SN2 reaction rates of bromocyclohexane and chlorocyclohexane.

Principle: The reaction of an alkyl chloride or bromide with sodium iodide in acetone will produce an alkyl iodide and the corresponding sodium chloride or sodium bromide. While sodium iodide is soluble in acetone, sodium chloride and sodium bromide are not. The formation of a precipitate (NaCl or NaBr) is a visual indicator that a reaction has occurred. The rate of precipitate formation is proportional to the rate of the SN2 reaction.

Materials:

  • Bromocyclohexane

  • Chlorocyclohexane

  • 15% (w/v) solution of sodium iodide in acetone

  • Dry test tubes

  • Pipettes or droppers

  • Water bath (optional, for slow reactions)

  • Stopwatch

Procedure:

  • Preparation: Label two clean, dry test tubes, one for bromocyclohexane and one for chlorocyclohexane.

  • Reagent Addition: To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Initiation of Reaction: Simultaneously add 4-5 drops of bromocyclohexane to the first test tube and 4-5 drops of chlorocyclohexane to the second test tube.

  • Observation: Start the stopwatch immediately after the addition of the alkyl halides. Shake both test tubes to ensure thorough mixing.

  • Data Collection: Observe the test tubes for the formation of a precipitate (a white or off-white solid). Record the time at which the precipitate first becomes visible in each test tube.

  • Confirmation for Slow Reactions: If no precipitate is observed after 10-15 minutes at room temperature, the test tubes can be placed in a warm water bath (approximately 50°C) to facilitate the reaction. Note the time of transfer and continue to monitor for precipitate formation.

Expected Results:

Conclusion

The comparative analysis unequivocally indicates that bromocyclohexane is a more reactive substrate than chlorocyclohexane in SN2 reactions. This is a direct consequence of the superior leaving group ability of the bromide ion, which is attributed to its larger size, greater polarizability, and the weaker carbon-bromine bond. For synthetic applications requiring an efficient SN2 pathway, bromocyclohexane is the preferred starting material over its chlorinated analog. The provided experimental protocol offers a straightforward method for demonstrating this reactivity difference in a laboratory setting.

References

Spectroscopic Dissection: A Comparative Guide to cis- and trans-1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

The key to differentiating between the cis and trans isomers of 1-Bromo-3-ethylcyclohexane lies in their three-dimensional conformations. In the more stable chair conformation, the bulky ethyl and bromo substituents will preferentially occupy equatorial positions to minimize steric strain.

  • In the trans isomer , one substituent can be in an axial position while the other is equatorial, or both can be equatorial in a flipped conformation. The diequatorial conformation is significantly more stable.

  • In the cis isomer , both substituents will be on the same side of the ring, leading to one being axial and the other equatorial in any given chair conformation.

These conformational differences directly influence the local electronic environment of the hydrogen and carbon atoms, resulting in distinct chemical shifts and coupling constants in their NMR spectra, as well as subtle differences in their IR vibrational modes.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectra are expected to show significant differences, particularly in the chemical shift and multiplicity of the proton attached to the carbon bearing the bromine atom (H-1). In the more stable conformation of the trans isomer, H-1 is axial and will appear at a different chemical shift compared to the equatorial H-1 in the cis isomer. The coupling constants between H-1 and the adjacent protons on C-2 and C-6 will also differ due to the differing dihedral angles in the two isomers.

Proton Assignment Predicted Chemical Shift (δ, ppm) - cis Isomer Predicted Multiplicity - cis Isomer Predicted Chemical Shift (δ, ppm) - trans Isomer Predicted Multiplicity - trans Isomer
H-1 (CH-Br)~ 4.5 (equatorial)Broad multiplet~ 4.0 (axial)Multiplet (tt or ddd)
Cyclohexyl Protons1.0 - 2.2Complex multiplets1.0 - 2.2Complex multiplets
-CH₂- (Ethyl)~ 1.4Quartet~ 1.4Quartet
-CH₃ (Ethyl)~ 0.9Triplet~ 0.9Triplet

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectra will also exhibit differences in chemical shifts, particularly for the carbons directly attached to the substituents (C-1 and C-3) and the adjacent carbons. The carbon bearing the bromine (C-1) is expected to show a noticeable shift between the two isomers due to the different orientations of the C-Br bond.

Carbon Assignment Predicted Chemical Shift (δ, ppm) - cis Isomer Predicted Chemical Shift (δ, ppm) - trans Isomer
C-1 (CH-Br)~ 65~ 68
C-3 (CH-Et)~ 38~ 40
Cyclohexyl Carbons20 - 3520 - 35
-CH₂- (Ethyl)~ 29~ 29
-CH₃ (Ethyl)~ 11~ 11

Predicted Infrared (IR) Spectroscopic Data

The IR spectra of both isomers are expected to be broadly similar, showing characteristic absorptions for C-H and C-C bond vibrations. The primary distinguishing feature will be the C-Br stretching frequency. The position of this absorption can be influenced by the axial or equatorial orientation of the bromine atom.

Vibrational Mode Predicted Absorption Range (cm⁻¹) - cis Isomer Predicted Absorption Range (cm⁻¹) - trans Isomer
C-H Stretch (sp³)2850 - 30002850 - 3000
C-H Bend (CH₂)1445 - 14651445 - 1465
C-Br Stretch~ 680~ 660

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the purified cis- or trans-1-Bromo-3-ethylcyclohexane isomer is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer.

    • The instrument is tuned and the magnetic field is shimmed for homogeneity.

    • Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

    • Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrum is acquired on the same spectrometer, equipped with a broadband probe.

    • Proton decoupling is applied to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, for attenuated total reflectance (ATR) IR spectroscopy, a drop of the sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded.

    • The sample is placed in the IR beam path.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Visualization of Spectroscopic Comparison

Spectroscopic_Comparison cluster_isomers Isomers of this compound cluster_techniques Spectroscopic Techniques cluster_data Comparative Data cis cis-1-Bromo-3-ethylcyclohexane NMR NMR Spectroscopy (¹H and ¹³C) cis->NMR IR IR Spectroscopy cis->IR trans trans-1-Bromo-3-ethylcyclohexane trans->NMR trans->IR NMR_data Distinct Chemical Shifts & Coupling Constants NMR->NMR_data IR_data Characteristic C-Br Stretching Frequencies IR->IR_data

Figure 1. Logical workflow for the spectroscopic comparison of cis- and trans-1-Bromo-3-ethylcyclohexane.

A Comparative Guide to E2 Elimination Rates of Substituted Bromocyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, crucial for the creation of carbon-carbon double bonds. In the context of drug development and medicinal chemistry, understanding the factors that govern the rate of E2 elimination is paramount for predicting reaction outcomes and designing efficient synthetic pathways for complex molecules. This guide provides an objective comparison of E2 elimination rates for various substituted bromocyclohexanes, supported by experimental data and detailed methodologies. The rigid chair conformation of the cyclohexane (B81311) ring imposes strict stereoelectronic requirements that lead to dramatic differences in reaction rates depending on the nature and orientation of substituents.

The Decisive Role of Stereochemistry in E2 Eliminations

The E2 reaction proceeds via a concerted, one-step mechanism where a base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, while the leaving group departs simultaneously. For this to occur, the orbitals of the β-hydrogen and the leaving group must be aligned in an anti-periplanar conformation. In the cyclohexane chair, this translates to a rigid requirement for a trans-diaxial arrangement of the β-hydrogen and the bromine atom.[1][2][3][4][5][6] The rate of the E2 reaction is therefore highly dependent on the conformational equilibrium of the substituted bromocyclohexane (B57405) and the accessibility of the reactive trans-diaxial conformer.

Comparative Analysis of Elimination Rates

The substitution pattern on the cyclohexane ring profoundly influences the stability of the chair conformer required for E2 elimination, leading to significant variations in reaction rates. The following table summarizes the relative rates of E2 elimination for several substituted bromocyclohexanes, clearly demonstrating the impact of substituent orientation.

CompoundIsomerRelative Rate of E2 Elimination
1-Bromo-4-isopropylcyclohexanecis~5000
1-Bromo-4-isopropylcyclohexanetrans1
1-Bromo-4-tert-butylcyclohexanecis~1000 ("Very Fast")[1][7]
1-Bromo-4-tert-butylcyclohexanetrans1 ("Very Slow")[1]
Menthyl Chloride-1
Neomenthyl Chloride-~200[8][9][10]
Bromocyclohexane-Moderate[1]

Note: Data for menthyl chloride, a chloro-analogue, is included to illustrate the same stereoelectronic principles. The rate difference has also been reported to be around 40-fold.[3]

The dramatic rate enhancement observed for the cis isomers of 4-substituted bromocyclohexanes is a direct consequence of conformational energetics. Bulky substituents like isopropyl and tert-butyl groups have a strong preference for the equatorial position to minimize steric strain. In the cis isomer, this forces the bromine atom into the axial position, which is the required geometry for E2 elimination.[1][11] Conversely, in the trans isomer, the most stable conformation places both the bulky substituent and the bromine in equatorial positions. For the E2 reaction to occur, the ring must flip to a high-energy conformation where the bulky group is in the unfavorable axial position, resulting in a much slower reaction rate.[1][9]

Logical Workflow for E2 Elimination in Substituted Cyclohexanes

The following diagram illustrates the conformational considerations that determine the rate of E2 elimination.

E2_Elimination_Workflow cluster_cis cis-Isomer (e.g., cis-1-Bromo-4-tert-butylcyclohexane) cluster_trans trans-Isomer (e.g., trans-1-Bromo-4-tert-butylcyclohexane) cis_stable More Stable Conformer (t-Bu equatorial, Br axial) cis_elim Fast E2 Elimination cis_stable->cis_elim trans-diaxial H available trans_stable More Stable Conformer (t-Bu equatorial, Br equatorial) trans_unstable Less Stable Conformer (t-Bu axial, Br axial) trans_stable->trans_unstable Ring Flip (High Energy) trans_elim Slow E2 Elimination trans_unstable->trans_elim trans-diaxial H available start Substituted Bromocyclohexane start->cis_stable cis start->trans_stable trans

Caption: Conformational analysis determining E2 elimination rates.

Experimental Protocols

The determination of E2 elimination rates typically involves reacting the substituted bromocyclohexane with a strong, non-nucleophilic base and monitoring the reaction progress over time. Below are generalized methodologies for such experiments.

Methodology 1: E2 Elimination of Bromocyclohexane

This protocol is adapted from a procedure for the synthesis of cyclohexene (B86901) from bromocyclohexane.[12]

  • Materials:

    • Bromocyclohexane

    • Potassium hydroxide (B78521) (KOH)

    • 95% Ethanol (B145695)

    • 50 mL round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Anhydrous sodium sulfate

  • Procedure:

    • To a 50 mL round-bottom flask, add 5 g of potassium hydroxide, 10 mL of 95% ethanol, and 5 mL of bromocyclohexane.

    • Swirl the flask to dissolve the potassium hydroxide.

    • Attach a reflux condenser and heat the mixture to reflux for 45 minutes.

    • After cooling to room temperature, add 12 mL of water and transfer the mixture to a separatory funnel.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • The rate of reaction can be determined by taking aliquots at specific time intervals and analyzing the concentration of the reactant and product using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Methodology 2: Comparative Rate Analysis of Isomers

This protocol is designed to compare the relative elimination rates of cis and trans isomers.[1]

  • Objective: To compare the rates of E2 elimination of cis- and trans-1-bromo-4-isopropylcyclohexane.

  • Materials:

    • cis-1-bromo-4-isopropylcyclohexane

    • trans-1-bromo-4-isopropylcyclohexane

    • Sodium ethoxide in ethanol (e.g., 0.5 M solution)

    • Anhydrous ethanol

    • Gas chromatograph (GC) with a suitable column

    • Internal standard (e.g., a non-reactive alkane)

  • Procedure:

    • Prepare two separate, temperature-controlled reaction vessels, one for each isomer.

    • To each vessel, add a known concentration of the respective bromocyclohexane isomer and an internal standard dissolved in anhydrous ethanol.

    • Initiate the reaction by adding a pre-heated solution of sodium ethoxide in ethanol to each vessel.

    • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by adding a dilute acid).

    • Analyze the quenched aliquots by gas chromatography to determine the disappearance of the reactant and the appearance of the alkene product relative to the internal standard.

    • Plot the concentration of the reactant versus time for each isomer. The relative rates can be determined by comparing the half-lives or the initial rates of the reactions.

Conclusion

The E2 elimination rates of substituted bromocyclohexanes are profoundly dictated by the stereochemical relationship between the bromine atom and the β-hydrogens. The necessity for a trans-diaxial arrangement means that the conformational preferences of the cyclohexane ring, heavily influenced by its substituents, are the primary determinant of reactivity. As demonstrated by the provided data, isomers that can readily adopt the reactive conformation with an axial bromine undergo E2 elimination orders of magnitude faster than isomers where this conformation is energetically disfavored. This principle is a cornerstone of stereoelectronic effects in organic chemistry and is of critical importance for the rational design of synthetic routes in research and industry.

References

Validating the Concentration of 3-Ethylcyclohexylmagnesium Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of Grignard reagent concentration is paramount for reproducible and high-yielding chemical transformations. This guide provides a comparative analysis of established methods for the validation of the concentration of 3-ethylcyclohexylmagnesium bromide, a Grignard reagent derived from the secondary alkyl halide, 1-bromo-3-ethylcyclohexane. The steric hindrance and potential for side reactions associated with this substrate make precise quantification essential. This document offers detailed experimental protocols, a comparison of methodologies, and illustrative data to aid researchers in selecting the most suitable validation technique for their needs.

Challenges in the Synthesis and Titration

The preparation of Grignard reagents from secondary alkyl halides such as this compound can be more challenging than with their primary or aryl counterparts. One significant side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer (1,1'-diethyl-3,3'-bicyclohexane).[1][2] This side reaction not only consumes the desired reagent but also complicates purification of the final product.[2] The rate of this coupling reaction can be influenced by factors such as the local concentration of the alkyl halide and the reaction temperature.[2] Therefore, slow addition of the alkyl halide and careful temperature control are crucial during the synthesis.

These synthetic challenges underscore the importance of accurately titrating the resulting Grignard solution to determine the concentration of the active organometallic species, as the yield may not be quantitative.

Comparative Analysis of Titration Methods

Several methods are commonly employed for the titration of Grignard reagents. Below is a comparison of three widely used techniques, along with a discussion of alternative methods.

Method Principle Advantages Disadvantages Typical Accuracy Typical Precision
Iodine Titration (in the presence of LiCl) The Grignard reagent reacts with a solution of iodine in THF containing lithium chloride. The endpoint is the disappearance of the brown iodine color.[3]- Sharp and easily observable endpoint.- Applicable to a wide range of Grignard reagents.[3]- Iodine solutions can be unstable and should be freshly prepared or standardized.- Requires careful exclusion of air and moisture.± 2-5%± 2%
Diphenylacetic Acid Titration The Grignard reagent deprotonates diphenylacetic acid. The endpoint is the appearance of a persistent yellow color due to the formation of the diphenylacetate anion.[4]- The titrant is a stable, crystalline solid.- Simple and reliable method.[4]- The endpoint color change can be subtle for some users.- Requires an indicator-free blank titration for highest accuracy.± 3-6%± 3%
Menthol (B31143)/1,10-Phenanthroline (B135089) Titration The Grignard reagent is titrated with a standardized solution of menthol in the presence of 1,10-phenanthroline as an indicator. The endpoint is a distinct color change from colorless to a persistent violet or burgundy.[5][6][7][8]- Vivid and easily detectable endpoint.- Menthol is a stable, non-hygroscopic solid.[4]- Requires the preparation of a standardized menthol solution.- The indicator can form complexes that may interfere if not used correctly.[9]± 2-5%± 2%

Table 1: Comparison of Common Titration Methods for Grignard Reagents.

Alternative Methods

Beyond traditional titration, other analytical techniques can be employed to determine the concentration of Grignard reagents:

  • Potentiometric Titration: This method involves monitoring the potential difference between two electrodes as the Grignard reagent is titrated with a suitable reagent, such as 2-butanol. The endpoint is determined from the inflection point of the titration curve. This technique offers high precision and is applicable to a wide range of Grignard reagents.[10]

  • NMR Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool for determining the concentration of a Grignard reagent. By integrating the signals of the Grignard reagent against a known internal standard, a precise concentration can be calculated. This method also provides structural information about the Grignard reagent and can detect the presence of byproducts.[11][12][13][14][15]

Experimental Protocols

The following are detailed protocols for the three primary titration methods discussed.

Protocol 1: Iodine Titration

Materials:

  • 3-Ethylcyclohexylmagnesium bromide solution in THF (to be titrated)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium chloride (LiCl), anhydrous

  • Iodine (I₂)

  • Dry, argon-flushed glassware (vials, syringes)

Procedure:

  • Preparation of the Titrant Solution:

    • In a flame-dried, argon-flushed vial, dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1.0 mmol) in anhydrous THF (e.g., 10 mL).

    • Add anhydrous lithium chloride to saturation (approximately 0.5 M). Stir until dissolved. This solution should be freshly prepared.

  • Titration:

    • To a dry, argon-flushed vial containing a stir bar, add a known volume of the iodine/LiCl solution (e.g., 1.0 mL).

    • Slowly add the 3-ethylcyclohexylmagnesium bromide solution dropwise via a syringe while stirring vigorously.

    • The initial brown color of the iodine will fade. The endpoint is reached when the solution becomes colorless and the color does not return upon standing for a few minutes.[3]

    • Record the volume of the Grignard reagent added.

  • Calculation:

    • Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

Protocol 2: Diphenylacetic Acid Titration

Materials:

  • 3-Ethylcyclohexylmagnesium bromide solution in THF (to be titrated)

  • Diphenylacetic acid

  • Anhydrous tetrahydrofuran (THF)

  • Dry, argon-flushed glassware (vials, syringes)

Procedure:

  • Preparation:

    • In a flame-dried, argon-flushed vial containing a stir bar, place a precisely weighed amount of diphenylacetic acid (e.g., 106 mg, 0.5 mmol).

    • Add anhydrous THF (e.g., 2 mL) and stir until the acid is completely dissolved.

  • Titration:

    • Slowly add the 3-ethylcyclohexylmagnesium bromide solution dropwise via a syringe while stirring.

    • The endpoint is the first appearance of a persistent pale yellow color.[4]

    • Record the volume of the Grignard reagent added.

  • Calculation:

    • Molarity (M) = (moles of diphenylacetic acid) / (Volume of Grignard reagent in L)

Protocol 3: Menthol/1,10-Phenanthroline Titration

Materials:

  • 3-Ethylcyclohexylmagnesium bromide solution in THF (to be titrated)

  • (-)-Menthol

  • 1,10-Phenanthroline

  • Anhydrous toluene (B28343) or THF

  • Dry, argon-flushed glassware (flasks, syringes)

Procedure:

  • Preparation of Standard Menthol Solution:

    • Prepare a 1.0 M solution of (-)-menthol by dissolving a known weight of menthol in anhydrous toluene or THF.

  • Titration:

    • To a flame-dried, argon-flushed flask containing a stir bar, add a small amount of 1,10-phenanthroline (a few crystals) as an indicator.[5]

    • Add a known volume of the 3-ethylcyclohexylmagnesium bromide solution (e.g., 1.0 mL).

    • Titrate with the standardized 1.0 M menthol solution. The endpoint is the appearance of a persistent violet or burgundy color.[5][6][7][8]

    • Record the volume of the menthol solution added.

  • Calculation:

    • Molarity (M) = (Volume of menthol solution in L × Molarity of menthol solution) / (Volume of Grignard reagent in L)

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and titration processes.

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product start Start dry_glassware Dry Glassware (Oven/Flame) start->dry_glassware add_mg Add Mg Turnings and Iodine Crystal dry_glassware->add_mg assemble Assemble Apparatus under Inert Gas add_mg->assemble add_solvent Add Anhydrous THF assemble->add_solvent add_halide Slowly Add This compound in THF add_solvent->add_halide reflux Maintain Gentle Reflux add_halide->reflux cool Cool to Room Temperature reflux->cool grignard_solution 3-Ethylcyclohexylmagnesium Bromide Solution cool->grignard_solution

Caption: Workflow for the synthesis of 3-ethylcyclohexylmagnesium bromide.

Titration_Workflow start Start Titration prepare_titrant Prepare Titrant/ Indicator Solution start->prepare_titrant add_grignard Slowly Add Grignard Reagent to Titrant prepare_titrant->add_grignard observe_endpoint Observe Endpoint (Color Change) add_grignard->observe_endpoint record_volume Record Volume of Grignard Reagent observe_endpoint->record_volume calculate Calculate Concentration record_volume->calculate

Caption: General workflow for the titration of a Grignard reagent.

Conclusion

The choice of method for validating the concentration of 3-ethylcyclohexylmagnesium bromide will depend on the specific requirements of the research, including the desired level of accuracy and the available laboratory equipment. For routine analysis, the iodine and diphenylacetic acid titrations offer a good balance of simplicity and reliability. The menthol/1,10-phenanthroline method provides a very clear endpoint, which can be advantageous. For applications requiring the highest precision, or for a more detailed analysis of the Grignard solution, potentiometric titration or qNMR are superior alternatives. Given the potential for side reactions during the synthesis of this sterically hindered secondary Grignard reagent, a reliable titration is not just a recommendation but a critical step to ensure the success of subsequent reactions.

References

A Comparative Guide to Analytical Techniques for Quantifying 1-Bromo-3-ethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of stereoisomers is critical in pharmaceutical development and chemical synthesis, as different isomers of a molecule can exhibit varied pharmacological and toxicological profiles. 1-Bromo-3-ethylcyclohexane presents a common analytical challenge due to the presence of multiple stereoisomers. This guide provides a comparative overview of the primary analytical techniques for the separation and quantification of the diastereomers (cis and trans) and enantiomers of this compound.

Due to a lack of specific published experimental data for this compound, the methodologies and data presented herein are based on established protocols for closely related analogous compounds, such as other substituted bromocyclohexanes. These serve to illustrate the expected performance and application of each technique.

Logical Relationship of this compound Isomers

This compound has two chiral centers, leading to the existence of two pairs of enantiomers, which are diastereomers of each other.

G A This compound B cis Isomers (Diastereomers of trans) A->B C trans Isomers (Diastereomers of cis) A->C D (1R,3S)-Enantiomer B->D E (1S,3R)-Enantiomer B->E F (1R,3R)-Enantiomer C->F G (1S,3S)-Enantiomer C->G G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Data Analysis A Obtain Isomer Mixture B Dissolve in Appropriate Solvent A->B C Inject Sample B->C D GC or HPLC Separation C->D E Diastereomer Separation (Non-chiral column) D->E F Enantiomer Separation (Chiral column) D->F G Detect Separated Isomers (FID, MS, or UV) E->G F->G H Integrate Peak Areas G->H I Quantify Isomer Ratios (e.g., %cis/%trans, ee%) H->I

A Comparative Analysis of the Conformational Stability of 1-Bromo-3-ethylcyclohexane and 1-Bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conformational stability of 1-Bromo-3-ethylcyclohexane and its methyl analog, 1-Bromo-3-methylcyclohexane. The stability of these compounds is a critical factor in their reactivity and potential applications in medicinal chemistry and materials science. This analysis is based on established principles of conformational analysis and available thermodynamic data.

Conformational Stability: A Theoretical Overview

The stability of substituted cyclohexanes is primarily determined by the steric strain experienced by the substituents in different chair conformations. The two primary chair conformations are interconvertible through a process known as ring-flipping. In a substituted cyclohexane (B81311), the substituents can occupy either an axial or an equatorial position. Generally, substituents prefer the more spacious equatorial position to minimize steric hindrance with other atoms on the ring, particularly the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions).

The energetic preference for the equatorial position over the axial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the two conformers. A larger A-value indicates a greater preference for the equatorial position and, consequently, a greater destabilizing effect of the substituent in the axial position.

For 1,3-disubstituted cyclohexanes, the most stable conformation is typically the one where both substituents occupy equatorial positions (diequatorial). This arrangement minimizes the destabilizing 1,3-diaxial interactions that would occur if one or both substituents were in axial positions.

Data Presentation: A-Values of Substituents

The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value. The following table summarizes the A-values for the substituents relevant to this comparison.

SubstituentA-value (kcal/mol)
Bromine (Br)~0.38 - 0.55
Methyl (-CH₃)~1.7
Ethyl (-CH₂CH₃)~1.75

Note: A-values can vary slightly depending on the experimental conditions and the solvent used.

Comparative Stability Analysis

Both this compound and 1-Bromo-3-methylcyclohexane can exist as cis and trans diastereomers. For each diastereomer, two chair conformations are in equilibrium.

trans-Isomers

In the trans isomers, the two substituents are on opposite sides of the cyclohexane ring. This allows for a conformation where both the bromo group and the alkyl group (methyl or ethyl) can occupy equatorial positions. This trans-diequatorial conformation is the most stable for both molecules as it minimizes steric strain. The alternative diaxial conformation is highly unfavorable due to significant 1,3-diaxial interactions.

cis-Isomers

In the cis isomers, the substituents are on the same side of the ring. This means that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. The equilibrium will favor the conformer where the bulkier group occupies the equatorial position.

To determine the relative stability of the cis conformers of this compound and 1-Bromo-3-methylcyclohexane, we can compare the sum of the A-values for the axial substituents in their respective favored conformations.

  • cis-1-Bromo-3-methylcyclohexane: The A-value of a methyl group (~1.7 kcal/mol) is significantly larger than that of a bromine atom (~0.4-0.5 kcal/mol). Therefore, the conformation with the methyl group in the equatorial position and the bromine in the axial position will be more stable. The primary destabilizing interaction is the 1,3-diaxial interaction of the axial bromine.

  • cis-1-Bromo-3-ethylcyclohexane: Similarly, the A-value of an ethyl group (~1.75 kcal/mol) is much larger than that of a bromine atom. The preferred conformation will have the ethyl group in the equatorial position and the bromine in the axial position.

Based on the A-values, the ethyl group is slightly bulkier than the methyl group. This suggests that the diaxial interactions in the less stable conformer of cis-1-bromo-3-ethylcyclohexane would be slightly greater than in the corresponding conformer of cis-1-bromo-3-methylcyclohexane. However, in the more stable cis conformer for both molecules, the bromine atom is axial. Since the primary destabilizing factor in the preferred conformer is the axial bromine in both cases, the overall stability of the cis isomers of this compound and 1-Bromo-3-methylcyclohexane is expected to be very similar.

The trans isomers, being able to adopt a diequatorial conformation, are significantly more stable than their corresponding cis isomers for both molecules. The difference in stability between the trans isomers of the ethyl and methyl analogs is expected to be minimal, as both can effectively place their substituents in the favored equatorial positions.

Experimental Protocols

Synthesis of cis and trans 1-Bromo-3-alkylcyclohexanes

A common method for the synthesis of these compounds is the bromination of the corresponding 3-alkylcyclohexanol using a reagent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The stereochemistry of the starting alcohol will influence the stereochemical outcome of the product. Separation of the cis and trans isomers can typically be achieved using column chromatography.

General Protocol:

  • To a solution of the corresponding 3-alkylcyclohexanol (e.g., 3-methylcyclohexanol (B165635) or 3-ethylcyclohexanol) in a suitable anhydrous solvent (e.g., diethyl ether) at 0°C, slowly add phosphorus tribromide.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine, and dry it over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to separate the diastereomers.

Thermal Stability Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The relative thermal stability of the two compounds can be compared by analyzing their decomposition products at elevated temperatures using GC-MS.

General Protocol:

  • Prepare standard solutions of each purified isomer (cis and trans of both the ethyl and methyl analogs) in a suitable solvent.

  • Inject a known amount of each solution into a GC-MS instrument with a programmed temperature ramp for the injection port and the column.

  • Monitor the chromatogram for the appearance of decomposition products as the temperature is increased.

  • The temperature at which decomposition begins and the relative amounts of decomposition products can be used to compare the thermal stability of the different isomers.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships in conformational analysis and a general experimental workflow for the synthesis and analysis of the target compounds.

Conformational_Analysis_Logic cluster_stability Factors Determining Stability cluster_comparison Comparative Analysis Substituent_Position Substituent Position (Axial vs. Equatorial) Steric_Strain Steric Strain (1,3-Diaxial Interactions) Substituent_Position->Steric_Strain influences A_Value A-Value of Substituent Steric_Strain->A_Value quantified by Compare_A_Values Compare A-Values (Ethyl vs. Methyl vs. Bromo) A_Value->Compare_A_Values Predict_Stable_Conformer Predict Most Stable Conformer (Diequatorial for trans, Bulkiest Equatorial for cis) Compare_A_Values->Predict_Stable_Conformer Assess_Relative_Stability Assess Relative Stability of Analogs Predict_Stable_Conformer->Assess_Relative_Stability

Caption: Logical flow for comparing conformational stability.

Experimental_Workflow Start Start: 3-Alkylcyclohexanol Synthesis Synthesis via Bromination (e.g., with PBr₃) Start->Synthesis Purification Purification and Isomer Separation (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, GC-MS) Purification->Characterization Stability_Analysis Thermal Stability Analysis (GC-MS with Temperature Ramp) Characterization->Stability_Analysis Data_Analysis Data Analysis and Comparison Stability_Analysis->Data_Analysis End End: Comparative Stability Data Data_Analysis->End

Caption: General experimental workflow for synthesis and analysis.

Signaling Pathways

Currently, there is no specific information in the scientific literature implicating this compound or 1-Bromo-3-methylcyclohexane in defined biological or chemical signaling pathways. Haloalkanes, in general, are recognized for their reactivity as alkylating agents due to the electrophilic nature of the carbon atom bonded to the halogen. This reactivity can lead to interactions with nucleophilic biomolecules, but specific signaling roles for these particular compounds have not been elucidated.

Safety Operating Guide

Navigating the Disposal of 1-Bromo-3-ethylcyclohexane: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Bromo-3-ethylcyclohexane, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Hazard Profile and Safety Recommendations
Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Flammable Liquid Use in a well-ventilated area, away from heat and open flames.[1] Wear fire/flame resistant clothing.
Skin and Eye Irritant Wear chemical-resistant gloves and tightly fitting safety goggles with side-shields.[2][3]
Potential for Respiratory Irritation Avoid inhaling vapors; use a respirator if ventilation is inadequate.[3]
Toxic to Aquatic Life Prevent release into the environment.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer. The following workflow ensures compliance with safety regulations and environmental protection.

Waste Segregation and Collection:
  • Designated Waste Container: All waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, absorbent paper), must be collected in a dedicated, chemically compatible container with a secure lid.[4]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

Labeling and Storage:
  • Hazardous Waste Labeling: The waste container must be immediately and clearly labeled as "Hazardous Waste."[4] The label should include:

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Flammable," "Irritant")

    • The accumulation start date

  • Safe Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials and ignition sources.[1][2]

Professional Disposal:
  • Contact EHS or a Licensed Contractor: Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.[2][4] The primary and recommended method for the disposal of halogenated organic compounds is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[4]

  • Incineration: The typical disposal method for such compounds is high-temperature incineration at a licensed facility equipped to handle the resulting acid gases.[2][4]

Spill Management:
  • Immediate Action: In the event of a spill, evacuate the area and remove all ignition sources.[2]

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5]

  • Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.[2]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Generation of This compound Waste B Segregate Waste: Collect in a dedicated, compatible container. A->B C Label Container: 'Hazardous Waste' with full chemical name, hazards, and date. B->C D Store Safely: Cool, dry, well-ventilated area in secondary containment. C->D E Contact EHS or Licensed Hazardous Waste Company D->E F Arrange for Professional Disposal (e.g., High-Temperature Incineration) E->F G End: Compliant Disposal F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-3-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Bromo-3-ethylcyclohexane. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartProtectionStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[2]
Skin/Hands Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[2][3]Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2]
Body Fire/flame resistant and impervious lab coat or clothing.[2] In cases of significant exposure risk, a chemical-protection suit may be necessary.Chosen based on activity and possible exposure.
Respiratory Not typically required if handled in a well-ventilated area or fume hood. In case of aerosol formation or inadequate ventilation, use a NIOSH-certified respirator.[4]---

Operational Plan: Safe Handling Protocol

Strict adherence to the following procedural steps is crucial for safe handling.

Step 1: Preparation

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[2]

  • Assemble all necessary equipment and reagents before starting.

  • Inspect all PPE for integrity.

  • Locate the nearest emergency eyewash station and safety shower.

Step 2: Handling

  • Wear all required PPE as detailed in Table 1.

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of mists or vapors.[2]

  • Use non-sparking tools to prevent ignition.[2]

  • Keep the container tightly closed when not in use.

Step 3: Post-Handling

  • Wash hands thoroughly with soap and water after handling.[2]

  • Decontaminate the work area.

  • Properly remove and dispose of contaminated PPE.

Accidental Release and Exposure Measures

Immediate and appropriate action is critical in the event of a spill or exposure.

Table 2: Emergency Procedures

IncidentAction
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Spill Evacuate the area. Remove all sources of ignition.[2] Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite) and collect for disposal.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.

  • Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Disposal : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.[2]

Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Actions prep1 Don PPE handle1 Dispense/use chemical prep1->handle1 prep2 Prepare well-ventilated workspace prep2->handle1 prep3 Inspect equipment prep3->handle1 handle2 Keep container sealed handle1->handle2 spill Spill Occurs handle1->spill exposure Exposure Occurs handle1->exposure post1 Decontaminate workspace handle2->post1 post2 Remove and dispose of PPE post1->post2 post3 Wash hands post2->post3 disp1 Collect waste in labeled container post3->disp1 If waste generated disp2 Dispose according to regulations disp1->disp2 spill_action Evacuate & Contain spill->spill_action exposure_action First Aid & Seek Medical Attention exposure->exposure_action

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.